Product packaging for Fucosterol(Cat. No.:CAS No. 17605-67-3)

Fucosterol

Cat. No.: B1674174
CAS No.: 17605-67-3
M. Wt: 412.7 g/mol
InChI Key: OSELKOCHBMDKEJ-JUGJNGJRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fucosterol is a prominent phytosterol (C29H48O, MW: 412.70) predominantly isolated from brown algae species such as Sargassum fusiforme , Ecklonia cava , and Undaria pinnatifida . This natural compound serves as a valuable reagent in scientific research due to its multifaceted biological activities and potential health benefits. Researchers are actively investigating this compound across several key areas. In cancer research, it demonstrates selective cytotoxicity and induces apoptosis in various human cancer cell lines, including non-small cell lung cancer (A549, SK-LU-1), breast cancer (T47D), and colon cancer (HT29) . Its anticancer mechanism is associated with the induction of G2/M cell cycle arrest, modulation of Bcl-2/Bax expression, enhancement of caspase-3 cleavage, and inhibition of key oncogenic pathways like PI3K/Akt/mTOR and Raf/MEK/ERK . In neuroscience, this compound shows promise as a neuroprotective agent, with studies indicating anti-acetylcholinesterase activity and the ability to ameliorate cognitive impairment in experimental models, suggesting potential for investigating neurodegenerative disorders . Furthermore, this compound exhibits significant anti-inflammatory and antioxidant properties. It attenuates inflammatory responses by suppressing the production of nitric oxide, TNF-α, and IL-6 in LPS-stimulated macrophages, primarily through the downregulation of the NF-κB and p38 MAPK signaling pathways . Its antioxidant action helps mitigate oxidative stress injury . Metabolic research is another key application, as this compound has been reported to possess anti-diabetic properties by inhibiting aldose reductase, and shows cholesterol-lowering and anti-atherosclerotic effects in model systems . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H48O B1674174 Fucosterol CAS No. 17605-67-3

Properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(E,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,10,19-20,23-27,30H,8-9,11-18H2,1-6H3/b21-7+/t20-,23+,24+,25-,26+,27+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSELKOCHBMDKEJ-JUGJNGJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)/C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701033229
Record name (3beta,24E)-Stigmasta-5,24(28)-dien-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701033229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17605-67-3
Record name Fucosterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17605-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fucosterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017605673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3beta,24E)-Stigmasta-5,24(28)-dien-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701033229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FUCOSTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/504ZAM710C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Fucosterol natural sources and bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Natural Sources and Bioavailability of Fucosterol

Introduction

This compound (24-ethylidene cholesterol) is a bioactive phytosterol predominantly isolated from marine algae, particularly brown algae (Phaeophyceae).[1][2] Its chemical formula is C₂₉H₄₈O.[1] this compound has garnered significant attention within the scientific community for its wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, neuroprotective, and anti-obesity effects.[3][4] This guide provides a comprehensive technical overview of the natural sources of this compound, detailed experimental protocols for its extraction and analysis, its pharmacokinetic profile and bioavailability, and the molecular signaling pathways through which it exerts its biological effects. This document is intended for researchers, scientists, and professionals in the field of drug development and nutraceuticals.

Natural Sources of this compound

This compound is one of the most abundant phytosterols in brown macroalgae, where its content can range from 4% to as high as 95% of the total sterol content.[1] While also found in minor quantities in some red (Rhodophyta) and green (Chlorophyta) algae, brown algae are considered the most promising commercial source.[5][6] Genera such as Sargassum, Ecklonia, Undaria, and Laminaria are particularly rich in this compound.[7] The this compound content can vary significantly depending on the species, geographical location, and season of harvest.

Data Presentation: this compound Content in Various Algal Species

The following table summarizes the quantitative this compound content reported in various studies, providing a comparative reference for sourcing.

Algal SpeciesFamilyThis compound ContentReference
Desmarestia tabacoidesDesmarestiaceae81.67 mg/g of 70% EtOH extract[8]
Agarum clathratumAgaraceae78.70 mg/g of 70% EtOH extract[8]
Ecklonia radiata (stipes)Lessoniaceae378.1 µg/g dry weight[1]
Ecklonia radiata (leaves)Lessoniaceae312.0 µg/g dry weight[1]
Sargassum fusiforme (Hijiki)Sargassaceae4.6 mg from 15 g[5]
Undaria pinnatifida (Wakame)Alariaceae13 mg from 15 g[5]
Sargassum horneriSargassaceae23.7 mg from crude extract[6]

Experimental Protocols: Extraction, Quantification, and Analysis

The isolation and analysis of this compound from algal biomass involve a multi-step process. A generalized workflow is presented below, followed by detailed protocols for key stages.

Experimental Workflow: this compound Isolation and Analysis

Fucosterol_Workflow cluster_extraction Extraction & Purification cluster_analysis Analysis algae Dried Algal Powder extraction Solvent Extraction (e.g., EtOH, Hexane) algae->extraction saponification Saponification (Removes fatty acids) extraction->saponification fractionation Column Chromatography (e.g., Silica Gel) saponification->fractionation hplc Purification & Quantification (HPLC) fractionation->hplc nmr Structural Elucidation (1H-NMR, 13C-NMR) hplc->nmr gcms Quantification in Bio-samples (GC-MS) hplc->gcms

Caption: General workflow for this compound extraction and analysis.

Protocol for Extraction and Fractionation

This protocol describes a common method for obtaining this compound-rich fractions from dried macroalgae.[1][9]

  • Preparation : Air-dry fresh algae, remove impurities, and pulverize the dried biomass into a fine powder.[10]

  • Extraction : Extract the algal powder using an organic solvent such as 70% ethanol, methanol, or n-hexane.[1][10] An optimized method involves ultrasound-assisted extraction with a chloroform-methanol mixture (2:3) for 15 minutes.[9]

  • Saponification : Concentrate the crude extract under reduced pressure. To remove fatty acids, saponify the residue with an alcoholic solution of a strong base (e.g., 1.85 M KOH in ethanol) for approximately 14.5 hours.[9][11]

  • Solvent Partitioning : Partition the saponified extract using a solvent system, such as n-hexane and water, to isolate the unsaponifiable (sterol-containing) fraction.[1]

  • Chromatographic Fractionation : Further purify the sterol fraction using silica gel column chromatography. Elute the column with a gradient of solvents of increasing polarity (e.g., n-hexane/ethyl acetate mixtures) to separate this compound from other compounds.[1][12]

Protocol for Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard technique for the purification and quantification of this compound.[6][8]

  • System : A reverse-phase HPLC system equipped with a C18 column is commonly used.[11]

  • Mobile Phase : An isocratic or gradient mobile phase, often consisting of methanol, acetonitrile, and/or water.

  • Detection : A UV detector is typically used, with detection at a wavelength around 205-210 nm.

  • Quantification : Prepare a standard curve using purified this compound of known concentrations (e.g., linearity range of R² = 0.9998).[8] The limit of detection (LOD) and limit of quantification (LOQ) for a validated method were reported as 3.20 µg/mL and 9.77 µg/mL, respectively.[8] Calculate the concentration in the sample by comparing its peak area to the standard curve.

Protocol for Structural Elucidation and Bio-sample Analysis
  • Structural Elucidation : The definitive structure of the isolated compound is confirmed using spectroscopic methods, primarily ¹H-NMR and ¹³C-NMR, and comparing the resulting spectra with published data.[1][5]

  • Analysis in Biological Matrices : For pharmacokinetic studies, a Gas Chromatography-Mass Spectrometry (GC-MS) method is effective for determining this compound concentrations in plasma, urine, and feces.[13] This method requires derivatization (e.g., silylation) of the sterol before analysis and can achieve linearity ranges of 0.300-18.0 μg/mL in plasma.[13]

Bioavailability and Pharmacokinetics

Despite its potent biological activities in vitro, this compound exhibits poor oral bioavailability.

Pharmacokinetic Studies

A study in Sprague-Dawley rats determined the absolute oral bioavailability of this compound from Sargassum fusiforme to be only 0.74%.[13] The compound showed poor absorption and slow elimination characteristics. The primary route of elimination was identified as fecal excretion.[13]

ParameterFindingReference
Absolute Oral Bioavailability 0.74% (in rats)[13]
Absorption Poor[13]
Elimination Slow; primarily via fecal excretion[13]
In Silico ADME Predictions

Computational models predict that this compound possesses drug-like attributes. It largely adheres to established rules for oral availability, suggesting that its low bioavailability may be due to factors like poor solubility or first-pass metabolism rather than fundamental structural liabilities.

Property / RulePrediction / ComplianceReference
Lipinski's Rule of Five Obeys 3 out of 4 criteria[3]
Jorgensen's Rule of Three Obeys 2 out of 3 criteria[3]

These predictions support its potential as a drug candidate, though formulation strategies to enhance bioavailability are necessary.[6]

Biological Activities and Signaling Pathways

This compound modulates numerous cellular signaling pathways, which form the basis of its diverse pharmacological effects.

Anti-inflammatory Activity

This compound exerts potent anti-inflammatory effects by inhibiting key pro-inflammatory pathways, primarily the NF-κB and MAPK signaling cascades.[7][14][15] It suppresses the production of inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).[1][6]

Signaling Pathway: this compound's Anti-inflammatory Mechanism

inflammatory_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Inflammatory Stimuli (LPS, TNF-α) mapk MAPK Activation (p38, JNK, ERK) stimuli->mapk ikk IKK Complex stimuli->ikk This compound This compound This compound->mapk This compound->ikk ikba p-IκBα ikk->ikba phosphorylates nfkb NF-κB (p65/p50) ikba->nfkb releases nfkb_nuc NF-κB Translocation nfkb->nfkb_nuc genes Pro-inflammatory Gene Expression (COX-2, iNOS, IL-6, TNF-α) nfkb_nuc->genes

Caption: this compound inhibits NF-κB and MAPK signaling pathways.

Antioxidant Activity

This compound combats oxidative stress by activating the Nrf2/HO-1 signaling pathway.[6][14] It promotes the nuclear translocation of Nrf2, which binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes, upregulating the expression of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[14]

Signaling Pathway: this compound's Antioxidant Mechanism

antioxidant_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stress Oxidative Stress (ROS) keap1_nrf2 Keap1-Nrf2 Complex stress->keap1_nrf2 This compound This compound This compound->keap1_nrf2 promotes dissociation nrf2 Nrf2 keap1_nrf2->nrf2 releases nrf2_nuc Nrf2 Translocation nrf2->nrf2_nuc are ARE nrf2_nuc->are binds genes Antioxidant Gene Expression (HO-1, NQO1) are->genes

Caption: this compound activates the Nrf2/HO-1 antioxidant pathway.

Regulation of Cellular Metabolism and Growth

This compound has demonstrated significant effects on pathways controlling adipogenesis (fat cell formation) and muscle atrophy.

  • Anti-Adipogenesis : this compound inhibits adipogenesis by activating both the AMPK and Wnt/β-catenin signaling pathways.[16] Activation of AMPK leads to the downregulation of lipogenesis-related factors, while activation of Wnt/β-catenin signaling prevents the expression of key adipogenic transcription factors like PPARγ and C/EBPα.[16][17]

  • Skeletal Muscle Atrophy : this compound alleviates muscle atrophy by modulating the PI3K/Akt/mTOR/FoxO3α pathway.[15] It stimulates muscle protein synthesis by activating the Akt/mTOR branch and suppresses muscle protein degradation by inhibiting FoxO3α, a key transcription factor for atrophy-related genes like atrogin-1 and MuRF1.[15]

Signaling Pathway: this compound's Role in Muscle Homeostasis

muscle_pathway cluster_synthesis Protein Synthesis (Anabolic) cluster_degradation Protein Degradation (Catabolic) This compound This compound pi3k PI3K This compound->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor foxo3a FoxO3α akt->foxo3a synthesis ↑ Protein Synthesis mtor->synthesis atrogenes Atrogin-1 / MuRF1 foxo3a->atrogenes degradation ↑ Protein Degradation atrogenes->degradation

Caption: this compound promotes protein synthesis and inhibits degradation via Akt.

Neuroprotective and Anticancer Pathways
  • Neuroprotection : this compound exhibits neuroprotective properties by modulating multiple pathways, including the PI3K/Akt and neurotrophin signaling pathways, which are crucial for neuronal survival.[3] It has also been shown to inhibit cholinesterases (AChE and BChE) and reduce amyloid-induced neurotoxicity.[1]

  • Anticancer Activity : In cancer cells, this compound can induce apoptosis and cell cycle arrest by targeting pathways such as the Raf/MEK/ERK signaling cascade.[1][4]

Conclusion and Future Perspectives

This compound is a highly promising bioactive compound predominantly found in brown marine algae. While its potent in vitro activities across a range of therapeutic areas are well-documented, its practical application is currently hindered by very low oral bioavailability.[13] Future research should focus on:

  • Clinical Trials : A significant gap exists in clinical studies to validate the safety and efficacy of this compound in humans.[1]

  • Bioavailability Enhancement : Developing advanced formulation strategies, such as nano-delivery systems (e.g., liposomes, nanoparticles) or chemical modifications, is critical to improving its absorption and systemic availability.[6]

  • Sustainable Sourcing : Optimizing extraction protocols and exploring sustainable aquaculture practices for this compound-rich algal species will be essential for commercial-scale production.

Addressing these challenges will be key to unlocking the full therapeutic potential of this compound for the pharmaceutical and nutraceutical industries.

References

Fucosterol's Mechanism of Action in Metabolic Syndrome: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic syndrome is a constellation of interconnected physiological, biochemical, and metabolic abnormalities that elevate the risk of cardiovascular disease and type 2 diabetes mellitus. Key features include insulin resistance, visceral obesity, dyslipidemia, and hypertension. Fucosterol, a phytosterol predominantly found in brown algae, has emerged as a promising natural compound with the potential to mitigate various aspects of metabolic syndrome. Preclinical studies, both in vitro and in vivo, have begun to elucidate the multifaceted mechanisms through which this compound exerts its beneficial effects, positioning it as a molecule of interest for further investigation and therapeutic development. This technical guide provides an in-depth overview of the core mechanisms of action of this compound in metabolic syndrome, with a focus on key signaling pathways, supported by quantitative data and detailed experimental protocols.

Core Mechanisms of Action

This compound's therapeutic potential in metabolic syndrome stems from its ability to modulate several key signaling pathways involved in glucose and lipid homeostasis, adipogenesis, inflammation, and oxidative stress.

Enhancement of Insulin Signaling

Insulin resistance is a cornerstone of metabolic syndrome. This compound has been shown to improve insulin sensitivity through the following mechanisms:

  • Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of the insulin signaling pathway. This compound directly inhibits PTP1B, thereby enhancing insulin signaling.[1] This leads to increased phosphorylation of key downstream effectors.

  • Activation of the PI3K/Akt Pathway: By inhibiting PTP1B, this compound promotes the phosphorylation of Akt and phosphatidylinositol-3-kinase (PI3K).[1] This activation is crucial for mediating insulin's effects on glucose uptake and metabolism.

  • Increased Glucose Uptake: this compound treatment has been demonstrated to enhance insulin-stimulated glucose uptake in insulin-resistant hepatocytes.[1]

Signaling Pathway: this compound's Impact on Insulin Signaling

This compound This compound PTP1B PTP1B This compound->PTP1B Inhibits IRS1_Ser p-IRS1 (Ser307) (Inhibitory) This compound->IRS1_Ser Reduces InsulinReceptor Insulin Receptor PTP1B->InsulinReceptor Dephosphorylates (Inhibits signaling) PI3K PI3K InsulinReceptor->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Promotes GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake Mediates

Caption: this compound enhances insulin signaling by inhibiting PTP1B.

Regulation of Lipid Metabolism

Dyslipidemia, characterized by elevated triglycerides and LDL cholesterol and reduced HDL cholesterol, is a hallmark of metabolic syndrome. This compound modulates lipid metabolism through:

  • Liver X Receptor (LXR) Activation: this compound acts as a dual agonist for both LXR-α and LXR-β.[2][3] LXRs are nuclear receptors that play a critical role in reverse cholesterol transport. Activation of LXRs by this compound leads to the transcriptional upregulation of genes involved in cholesterol efflux, such as ABCA1 and ABCG1.[2]

  • Modulation of SREBP-1c: While LXR activation can sometimes lead to increased hepatic lipogenesis via sterol regulatory element-binding protein-1c (SREBP-1c), this compound appears to circumvent this adverse effect. It upregulates Insig-2a, which in turn delays the nuclear translocation of SREBP-1c, a key transcription factor for lipogenic genes.[2] This selective modulation makes this compound a particularly interesting LXR agonist.

  • AMPK Activation: this compound activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4] Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis, thereby reducing lipogenesis.[4]

Signaling Pathway: this compound's Dual Role in Lipid Homeostasis

This compound This compound LXR LXR (α & β) This compound->LXR Activates Insig2a Insig-2a This compound->Insig2a Upregulates AMPK AMPK This compound->AMPK Activates ABCA1_G1 ABCA1, ABCG1 LXR->ABCA1_G1 Upregulates CholesterolEfflux Cholesterol Efflux ABCA1_G1->CholesterolEfflux Promotes SREBP1c SREBP-1c (Nuclear Translocation) Insig2a->SREBP1c Inhibits Lipogenesis Hepatic Lipogenesis SREBP1c->Lipogenesis Promotes ACC ACC AMPK->ACC Inhibits ACC->Lipogenesis Reduces

Caption: this compound's regulation of lipid metabolism via LXR and AMPK.

Inhibition of Adipogenesis

Obesity, particularly the accumulation of visceral adipose tissue, is a central feature of metabolic syndrome. This compound has been shown to inhibit the differentiation of preadipocytes into mature adipocytes (adipogenesis) through multiple pathways:

  • Downregulation of Adipogenic Transcription Factors: this compound treatment reduces the expression of key adipogenic transcription factors, including peroxisome proliferator-activated receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα).[4][5]

  • Activation of the Wnt/β-catenin Signaling Pathway: this compound activates the Wnt/β-catenin pathway, which is a known inhibitor of adipogenesis.[4]

  • Modulation of the FoxO1 Pathway: this compound has been shown to modulate the forkhead box protein O1 (FoxO1) signaling pathway, which is also involved in the regulation of adipocyte differentiation.[6]

Experimental Workflow: In Vitro Adipogenesis Assay

Start 3T3-L1 Preadipocytes Differentiation Induce Differentiation (MDI Cocktail) Start->Differentiation Treatment Treat with this compound (Various Concentrations) Differentiation->Treatment Staining Oil Red O Staining (Lipid Droplet Visualization) Treatment->Staining Analysis Quantify Lipid Accumulation & Analyze Protein/Gene Expression Staining->Analysis Result Inhibition of Adipogenesis Analysis->Result

Caption: Workflow for assessing this compound's anti-adipogenic effects.

Anti-inflammatory and Antioxidant Effects

Chronic low-grade inflammation and oxidative stress are recognized as contributing factors to the pathogenesis of metabolic syndrome. This compound exhibits both anti-inflammatory and antioxidant properties:

  • Inhibition of NF-κB Signaling: this compound suppresses the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[7][8]

  • Activation of the Keap1-Nrf2 Pathway: this compound activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway by disrupting its interaction with Kelch-like ECH-associated protein 1 (Keap1).[9] Nrf2 then translocates to the nucleus and promotes the transcription of antioxidant enzymes, thereby protecting cells from oxidative damage.[10][11]

Signaling Pathway: this compound's Antioxidant Response

cluster_nucleus Nuclear Translocation This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD, CAT) ARE->AntioxidantEnzymes Upregulates Transcription

Caption: this compound activates the Keap1-Nrf2 antioxidant pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from key in vivo and in vitro studies on this compound's effects related to metabolic syndrome.

Table 1: Summary of In Vivo Studies

Animal ModelThis compound DoseDurationKey FindingsReference
Streptozotocin-induced diabetic rats30 mg/kg (oral)Not specifiedSignificant decrease in serum glucose concentrations.[5][12][13]
Epinephrine-induced diabetic rats300 mg/kg (oral)Not specifiedInhibition of blood glucose level and glycogen degradation.[5][12][13]
High-fat diet-induced diabetic miceNot specifiedNot specifiedImproved glucose tolerance and insulin sensitivity.[14]
Immobilized C57BL/6J mice10 and 30 mg/kg/day1 weekAttenuated muscle atrophy.[15]

Table 2: Summary of In Vitro Studies

Cell LineThis compound ConcentrationDurationKey FindingsReference
Insulin-resistant HepG2 cells12.5, 25, and 50 µMNot specifiedIncreased phosphorylation of Akt and PI3K; decreased PTP1B expression.[1]
3T3-L1 adipocytes25 and 50 µMNot specifiedSignificantly reduced intracellular lipid accumulation.[6]
HEK293 cells (LXR reporter assay)200 µM24 hours+155% transactivation of LXR-α and +83% transactivation of LXR-β.[3][16]
3T3-L1 adipocytes10-50 µMDuring differentiationSuppressed lipid accumulation and downregulated PPARγ, C/EBPα, SREBP-1.[17]
Human Dermal Fibroblasts30, 60, and 120 µMNot specifiedDose-dependently decreased intracellular ROS production.[18]

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature.

Induction of Insulin Resistance in HepG2 Cells and Glucose Uptake Assay
  • Cell Culture: Human hepatoma (HepG2) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Insulin Resistance: To induce insulin resistance, HepG2 cells are typically treated with high concentrations of insulin, glucosamine, or palmitic acid. For example, a common protocol involves incubating cells with 0.2 mM palmitic acid for 24 hours.[19]

  • This compound Treatment: Insulin-resistant HepG2 cells are then treated with various concentrations of this compound (e.g., 12.5, 25, 50 µM) for a specified period.

  • Glucose Uptake Assay: Glucose uptake is measured using a fluorescent D-glucose analog, such as 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl) amino]-2-deoxyglucose (2-NBDG). After this compound treatment, cells are incubated with 2-NBDG, and the fluorescence intensity is measured using flow cytometry or a fluorescence microplate reader to quantify glucose uptake.[19]

  • Western Blot Analysis: To assess the activation of the insulin signaling pathway, protein lysates from treated cells are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, PI3K, IRS1) and PTP1B. A loading control, such as β-actin or GAPDH, is used to ensure equal protein loading.

3T3-L1 Preadipocyte Differentiation and Adipogenesis Assay
  • Cell Culture: 3T3-L1 preadipocytes are cultured in DMEM with 10% bovine calf serum.

  • Differentiation Protocol: To induce differentiation, confluent 3T3-L1 cells are treated with a differentiation cocktail, typically containing 3-isobutyl-1-methylxanthine (IBMX), dexamethasone, and insulin (MDI). This is followed by maintenance in insulin-containing medium.[20]

  • This compound Treatment: this compound (e.g., 10-50 µM) is added to the differentiation medium.

  • Oil Red O Staining: After several days of differentiation, mature adipocytes are fixed and stained with Oil Red O solution, which specifically stains neutral lipids. The stained lipid droplets can be visualized by microscopy and quantified by extracting the dye and measuring its absorbance.

  • Gene and Protein Expression Analysis: The expression of key adipogenic transcription factors (PPARγ, C/EBPα) and signaling molecules (AMPK, β-catenin) is analyzed by quantitative real-time PCR (qRT-PCR) and Western blotting, respectively.

LXR Reporter Gene Assay
  • Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured in DMEM with 10% FBS. Cells are co-transfected with an LXR expression plasmid (for LXR-α or LXR-β), a luciferase reporter plasmid containing LXR response elements, and a β-galactosidase expression plasmid (as a transfection control).[16][21]

  • This compound Treatment: Transfected cells are treated with this compound (e.g., 100, 200 µM) or known LXR agonists (as positive controls) for 24 hours.

  • Luciferase Assay: Cell lysates are assayed for luciferase and β-galactosidase activity. Luciferase activity is normalized to β-galactosidase activity to account for differences in transfection efficiency. An increase in normalized luciferase activity indicates LXR activation.[16]

Conclusion

This compound demonstrates a remarkable pleiotropic mechanism of action against metabolic syndrome in preclinical models. Its ability to concurrently improve insulin sensitivity, modulate lipid metabolism in a beneficial manner, inhibit adipogenesis, and exert anti-inflammatory and antioxidant effects underscores its potential as a lead compound for the development of novel therapeutics. The detailed molecular pathways and experimental frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic promise of this compound in the management of metabolic syndrome and its associated comorbidities. Further research, particularly well-designed clinical trials, is warranted to translate these promising preclinical findings into human applications.

References

Fucosterol Signaling Pathways in Neurodegenerative Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fucosterol, a phytosterol predominantly found in brown algae, is emerging as a promising therapeutic agent for neurodegenerative diseases (NDDs) such as Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD).[1] Its multifaceted biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties, stem from its ability to modulate a complex network of intracellular signaling pathways.[2][3] Accumulated evidence highlights this compound's potential to interfere with key pathological processes in NDDs, including amyloid-beta (Aβ) aggregation, oxidative stress, neuroinflammation, and neuronal apoptosis.[4][5][6] This technical guide provides an in-depth exploration of the core signaling pathways modulated by this compound, presents quantitative data from relevant studies, details key experimental protocols, and offers visual representations of these complex molecular interactions.

Core Signaling Pathways Modulated by this compound

This compound exerts its neuroprotective effects by targeting multiple critical signaling cascades involved in neuronal survival, inflammation, and antioxidant defense. Systems pharmacology and in silico analyses have revealed that this compound interacts with a wide range of proteins, including receptors, enzymes, and transcription factors.[1][2] The principal pathways identified are the PI3K/Akt, Neurotrophin/TrkB, Nrf2/HO-1, and NF-κB/MAPK pathways.

Pro-Survival and Anti-Apoptotic Signaling: PI3K/Akt and Neurotrophin/TrkB Pathways

A crucial mechanism of this compound's neuroprotective action is its ability to activate pro-survival signaling. It has been shown to function as a brain-derived neurotrophic factor (BDNF) mimetic by binding to and activating the Tropomyosin receptor kinase B (TrkB).[2][6] This activation triggers downstream signaling through the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) pathway, which is central to promoting neuronal growth and survival.[2][6][7] Activated Akt can phosphorylate and inactivate Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme implicated in the hyperphosphorylation of tau protein and Aβ-induced neurotoxicity in Alzheimer's disease.[8][9][10] By inhibiting GSK-3β, this compound helps to mitigate tau pathology and promote neuronal resilience.[11][12]

Furthermore, TrkB activation by this compound also stimulates the ERK1/2 signaling pathway, which is vital for protecting against Aβ-induced cytotoxicity.[6][13] This dual activation of PI3K/Akt and ERK1/2 pathways synergistically confers robust neuroprotection.[2]

G This compound This compound TrkB TrkB Receptor This compound->TrkB PI3K PI3K TrkB->PI3K Activates ERK ERK1/2 TrkB->ERK Activates Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits Survival Neuronal Survival & Growth Akt->Survival Promotes Apoptosis Apoptosis GSK3b->Apoptosis Promotes ERK->Survival Promotes

Caption: this compound activates the TrkB-mediated PI3K/Akt and ERK1/2 pro-survival pathways.

Antioxidant Defense: The Nrf2/ARE Pathway

Oxidative stress is a major contributor to neuronal damage in NDDs.[14] this compound enhances the intrinsic antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[15] Under normal conditions, Nrf2 is sequestered in the cytoplasm. This compound promotes the translocation of Nrf2 into the nucleus, where it binds to the Antioxidant Response Element (ARE).[14][15] This binding initiates the transcription of a suite of antioxidant and cytoprotective enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby reducing intracellular reactive oxygen species (ROS) and protecting neurons from oxidative damage.[15]

G This compound This compound Nrf2_cyto Nrf2 (Cytoplasm) This compound->Nrf2_cyto Activates ROS Oxidative Stress (ROS) Neuroprotection Neuroprotection Nrf2_nuc Nrf2 (Nucleus) Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->Neuroprotection Leads to Antioxidant_Enzymes->invis   Reduces invis->ROS G This compound This compound MAPK MAPK Pathway (p38, ERK, JNK) This compound->MAPK Inhibits NFkB NF-κB Pathway This compound->NFkB Inhibits Inflammatory_Stimuli Inflammatory Stimuli (LPS, Aβ) Inflammatory_Stimuli->MAPK Inflammatory_Stimuli->NFkB Cytokines Pro-inflammatory Mediators (TNF-α, IL-6, NO, PGE2) MAPK->Cytokines Promotes NFkB->Cytokines Promotes Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation G cluster_0 In Vitro Screening cluster_1 In Vivo Validation A Cell Culture (e.g., SH-SY5Y) B This compound Treatment + Toxin (e.g., Aβ) A->B C Biochemical Assays (Viability, Western Blot, ELISA) B->C D Animal Model of NDD (e.g., Aβ-injected Rat) C->D Promising Candidate E This compound Administration D->E F Behavioral Tests (e.g., Morris Water Maze) E->F G Post-mortem Tissue Analysis F->G

References

Fucosterol in Marine Macroalgae: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fucosterol, a phytosterol predominantly found in brown seaweeds (Phaeophyceae), has garnered significant attention within the scientific community for its diverse and potent biological activities.[1][2][3] As a stigmasterol isomer, this compound (C29H48O) is a key bioactive compound in many marine algae, exhibiting a range of pharmacological effects including antioxidant, anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective properties.[1][2][4] This technical guide provides an in-depth overview of this compound content across various seaweed species, detailed experimental protocols for its extraction and quantification, and an exploration of its known signaling pathways, offering a valuable resource for researchers, scientists, and professionals in drug development.

This compound Content in Different Seaweed Species

Brown macroalgae are the richest source of this compound, where it can constitute a significant portion of the total sterol content.[1][5][6] The concentration of this compound, however, varies considerably among different species and can be influenced by factors such as geographical location, season, and the specific part of the alga being analyzed.[1] The following tables summarize the quantitative data on this compound content in various seaweed species, providing a comparative overview for researchers seeking potent sources of this bioactive compound.

Table 1: this compound Content in Various Brown Seaweed Species (Phaeophyceae)

Seaweed SpeciesThis compound Content (µg/g dry weight)Percentage of Total Sterols (%)Reference(s)
Himanthalia elongata662 - 232083 - 97[7][8]
Undaria pinnatifida1706 (dried)83 - 97[7][8]
Laminaria ochroleuca-83 - 97[7][8]
Ecklonia radiata (leaves)312.098.6[1][5]
Ecklonia radiata (stipes)378.198.9[1][5]
Sargassum fusiforme (Hijiki)2601 (total sterols)65.9 - 73.6[9][10][11]
Saccharina japonica (Kombu)1171 (total sterols)64.0[10]
Undaria pinnatifida (Wakame)1845 (total sterols)69.7[10]
Padina pavonica-5.16[12]
Hormophysa triquetra-5.28[12]
Desmarestia tabacoides81,670-[13]
Agarum clathratum78,700-[13]

Table 2: this compound Content in Selected Red and Green Seaweed Species

Seaweed Species (Class)This compound ContentPercentage of Total Sterols (%)Reference(s)
Palmaria sp. (Rhodophyta)Low (Desmosterol is predominant)-[7][8]
Porphyra sp. (Rhodophyta)Low (Desmosterol is predominant)-[7][8]
Various Green Algae (Chlorophyta)Variable, generally lower than brown algae-[14]

Experimental Protocols for this compound Analysis

The accurate quantification of this compound from seaweed matrices requires robust and validated experimental protocols. The general workflow involves extraction, saponification to remove interfering fatty acids, and subsequent chromatographic analysis.

General Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from seaweed.

experimental_workflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis seaweed Dried Seaweed Powder extraction Solvent Extraction (e.g., CHCl3-MeOH, EtOH) seaweed->extraction saponification Saponification (e.g., Ethanolic KOH) extraction->saponification Crude Extract nsf_extraction Non-Saponifiable Fraction Extraction (e.g., Hexane) saponification->nsf_extraction hplc HPLC-UV/MS nsf_extraction->hplc Purified Sterol Fraction gcms GC-MS nsf_extraction->gcms Purified Sterol Fraction quantification Quantification hplc->quantification gcms->quantification

A generalized workflow for this compound extraction and analysis.
Detailed Methodologies

1. Ultrasound-Assisted Extraction and Saponification [9]

  • Objective: To extract total lipids and subsequently isolate the non-saponifiable (sterol-rich) fraction.

  • Protocol:

    • Weigh a known amount of dried seaweed powder (e.g., 750 mg).

    • Add a solvent mixture of chloroform and methanol (CHCl3:MeOH, 2:3 v/v) and sonicate for 15 minutes.

    • Centrifuge the mixture and collect the supernatant containing the total lipid extract.

    • Evaporate the solvent under vacuum.

    • Add a solution of potassium hydroxide in ethanol (e.g., 1.85 M KOH) to the lipid extract for saponification and incubate (e.g., for 14.5 hours).

    • Extract the non-saponifiable fraction containing this compound using a non-polar solvent like hexane.

    • Wash the hexane extract with water to remove impurities.

    • Dry the hexane phase and reconstitute the residue in a suitable solvent for analysis.

2. High-Performance Liquid Chromatography (HPLC) Analysis [7][8]

  • Objective: To separate and quantify this compound from the extracted sample.

  • Protocol:

    • Chromatographic System: An HPLC system equipped with a UV detector is commonly used.

    • Column: A C18 reversed-phase column (e.g., Kromasil 100 C18, 5 µm, 15 x 0.4 cm) is suitable for separation.

    • Mobile Phase: An isocratic mobile phase of methanol and acetonitrile (e.g., 30:70 v/v) can be employed.

    • Flow Rate: A typical flow rate is 1.2 mL/min.

    • Column Temperature: Maintain the column at a constant temperature, for instance, 30°C.

    • Detection: Monitor the eluent at a wavelength of 205 nm for this compound detection.

    • Quantification: Prepare a standard curve using a certified this compound standard to quantify the amount in the samples. Mass spectrometry (MS) can be coupled with HPLC for definitive identification.[7][8]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis [15][16]

  • Objective: To identify and quantify this compound, often after derivatization.

  • Protocol:

    • Derivatization: The hydroxyl group of this compound is often silylated (e.g., using BSTFA with TMCS) to increase its volatility for GC analysis.

    • Chromatographic System: A GC system coupled with a mass spectrometer is used.

    • Column: A capillary column such as an HP-5MS (e.g., 30 m x 0.25 mm x 0.25 µm) is appropriate.

    • Carrier Gas: Helium is typically used as the carrier gas.

    • Temperature Program: A temperature gradient is employed for optimal separation. For example, start at 200°C, hold for 5 minutes, then ramp up to 280°C at 5°C/min and hold for 10 minutes.[17]

    • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded to identify this compound based on its characteristic fragmentation pattern.

    • Quantification: An internal standard (e.g., 5α-cholestane) is often used for accurate quantification.

Signaling Pathways Modulated by this compound

This compound's diverse bioactivities stem from its ability to modulate various cellular signaling pathways. Understanding these mechanisms is crucial for its development as a therapeutic agent.

Anti-Adipogenic and Anti-Diabetic Pathways

This compound has been shown to regulate adipogenesis and exhibit anti-diabetic effects.[2] One of the key mechanisms involves the downregulation of peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα), two master regulators of adipocyte differentiation.

anti_adipogenic_pathway cluster_cellular_response Cellular Response This compound This compound PPARg PPARγ This compound->PPARg CEBPa C/EBPα This compound->CEBPa Adipogenesis Adipogenesis PPARg->Adipogenesis CEBPa->Adipogenesis

This compound's inhibition of adipogenesis via PPARγ and C/EBPα.
Anti-Inflammatory and Antioxidant Pathways

This compound exerts potent anti-inflammatory and antioxidant effects by modulating the NF-κB and Nrf2 signaling pathways. It can inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammation, and activate the nuclear factor erythroid 2-related factor 2 (Nrf2), which upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).

anti_inflammatory_pathway cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway This compound This compound NFkB NF-κB Activation This compound->NFkB Nrf2 Nrf2 Activation This compound->Nrf2 Inflammation Inflammatory Response (e.g., COX-2, iNOS) NFkB->Inflammation HO1 HO-1 Expression Nrf2->HO1 Antioxidant Antioxidant Response HO1->Antioxidant

This compound's modulation of NF-κB and Nrf2 pathways.

This compound stands out as a promising bioactive compound from marine seaweeds with significant potential for applications in the pharmaceutical and nutraceutical industries. This technical guide provides a consolidated resource on its prevalence in various seaweed species, robust methodologies for its analysis, and insights into its molecular mechanisms of action. Further research into the clinical efficacy and safety of this compound is warranted to fully harness its therapeutic potential. The detailed information presented herein is intended to facilitate and accelerate future research and development efforts in this exciting field.

References

In vitro antioxidant capacity of Fucosterol

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Vitro Antioxidant Capacity of Fucosterol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (24-ethylidene cholesterol) is a prominent phytosterol found abundantly in various marine brown algae, including species from the genera Sargassum, Ecklonia, and Pelvetia.[1][2] As a bioactive sterol, this compound has garnered significant scientific interest due to its diverse pharmacological properties, which include anti-inflammatory, anticancer, anti-diabetic, and hepatoprotective activities.[2][3] A cornerstone of its therapeutic potential lies in its potent antioxidant capacity. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. This compound exhibits robust antioxidant effects by directly scavenging free radicals and modulating endogenous antioxidant defense systems.[4][5] This guide provides a comprehensive technical overview of the in vitro antioxidant capacity of this compound, detailing its mechanisms of action, summarizing quantitative data from key assays, and providing standardized experimental protocols.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through a multi-pronged approach, combining direct radical scavenging with the modulation of critical cellular signaling pathways that bolster the cell's intrinsic antioxidant defenses.

Direct Radical Scavenging

This compound possesses the ability to directly neutralize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, although its primary mechanism is considered to be the activation of cellular pathways.[4][6] This direct scavenging activity contributes to its overall antioxidant profile.

Upregulation of Endogenous Antioxidant Systems

The principal mechanism behind this compound's potent antioxidant activity is its ability to enhance the expression of endogenous antioxidant enzymes.[5] It achieves this primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[4] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[4] this compound is believed to induce a conformational change in Keap1, leading to the release and nuclear translocation of Nrf2.[4] Once in the nucleus, Nrf2 binds to the ARE, initiating the transcription of a suite of protective genes, including:

  • Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, which is subsequently converted to the potent antioxidant bilirubin.[4][7]

  • Superoxide Dismutase (SOD): Catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.[4][5]

  • Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.[4][5]

  • Glutathione Peroxidase (GSH-px): Reduces hydrogen peroxide and lipid hydroperoxides.[5][8]

By upregulating these enzymes, this compound significantly enhances the cell's capacity to neutralize a wide range of ROS, thereby protecting against oxidative damage.[5]

Modulation of Inflammatory Pathways

Oxidative stress and inflammation are intricately linked. This compound also demonstrates antioxidant effects by suppressing pro-inflammatory signaling pathways that contribute to ROS production, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][7] It can inhibit the generation of ROS by suppressing enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4]

Fucosterol_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ROS ROS ROS->Keap1_Nrf2 Oxidative Stress ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Enzymes Transcription of Antioxidant Genes (HO-1, SOD, CAT, GSH-px) ARE->Antioxidant_Enzymes Activates Antioxidant_Enzymes->ROS Neutralizes

This compound activates the Nrf2/ARE antioxidant pathway.

Quantitative Data on In Vitro Antioxidant Capacity

The antioxidant activity of this compound has been quantified using various standard assays. The following table summarizes key findings from the literature.

Assay TypeModel/SystemConcentrationResultReference
DPPH Radical Scavenging Chemical Assay100 µg/mL8% inhibition[6]
250 µg/mL16% inhibition[6]
Intracellular ROS Scavenging H₂O₂-induced Hep-G2 cells10 µg/mL71.66% reduction in ROS[9]
Enzyme Activity Upregulation CCl₄-intoxicated rats (in vivo)Not specified33.89% increase in SOD activity[5][8]
CCl₄-intoxicated rats (in vivo)Not specified21.56% increase in Catalase activity[5][8]
CCl₄-intoxicated rats (in vivo)Not specified39.24% increase in GSH-px activity[5][8]
Hepatoprotective Effect CCl₄-intoxicated rats (in vivo)Not specified63.16% decrease in sGPT activity[1][8]

Detailed Experimental Protocols

Standardized protocols are crucial for the reproducible assessment of antioxidant capacity. Below are detailed methodologies for common in vitro assays, synthesized from established procedures.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Incubation cluster_analysis Analysis A1 Prepare this compound Stock Solution (in appropriate solvent, e.g., DMSO, Ethanol) A2 Prepare Serial Dilutions of this compound A1->A2 C Mix Sample/Control/Blank with Reagent Solution in Microplate A2->C B1 Prepare Radical/Reagent Solution (e.g., DPPH, ABTS•+, Fenton Reagents) B2 Prepare Positive Control (e.g., Ascorbic Acid, Trolox) B1->C B2->C D Incubate under Specific Conditions (Time, Temperature, Dark/Light) C->D E Measure Absorbance at Specific λ (e.g., 517 nm for DPPH) D->E F Calculate Percentage Inhibition or Scavenging Activity E->F G Determine IC50 Value from Dose-Response Curve F->G

General workflow for in vitro antioxidant capacity assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

  • Reagents:

    • DPPH solution (0.05 to 0.2 mM in methanol or ethanol).[6][10]

    • This compound stock solution (e.g., 1 mg/mL in a suitable solvent).

    • Positive control (e.g., Ascorbic acid or Trolox).

    • Methanol or ethanol.

  • Protocol:

    • Prepare a fresh DPPH working solution and protect it from light. The absorbance of this solution at 517 nm should be approximately 1.0.[11]

    • Pipette 20-50 µL of various concentrations of this compound into the wells of a 96-well microplate.

    • Prepare a blank (solvent only) and a positive control.

    • Add 150-180 µL of the DPPH working solution to each well.[12]

    • Mix gently and incubate the plate in the dark at room temperature (or 37°C) for 30 minutes.[6][10]

    • Measure the absorbance at 517 nm using a microplate reader.[11][13]

  • Calculation:

    • % Scavenging Activity = [ (A_control - A_sample) / A_control ] × 100

    • Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the this compound sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

  • Reagents:

    • ABTS stock solution (e.g., 7 mM in water).[14]

    • Potassium persulfate (e.g., 2.45 mM in water).[14]

    • This compound stock solution.

    • Positive control (e.g., Trolox).

    • Ethanol or phosphate buffer.

  • Protocol:

    • Prepare the ABTS•+ working solution by mixing equal volumes of ABTS stock solution and potassium persulfate solution. Incubate this mixture in the dark at room temperature for 12-16 hours.[14]

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate buffer, pH 7.4) to an absorbance of 0.700 ± 0.02 at 734 nm.[14]

    • Add 10-20 µL of various concentrations of this compound to the wells of a 96-well microplate.

    • Add 180-190 µL of the diluted ABTS•+ solution to each well.

    • Incubate for 10 minutes at room temperature in the dark.[10]

    • Measure the absorbance at 734 nm.

  • Calculation:

    • % Scavenging Activity = [ (A_control - A_sample) / A_control ] × 100

    • Where A_control is the absorbance of the ABTS•+ solution without the sample.

Superoxide Anion (O₂•⁻) Radical Scavenging Assay

This assay measures the scavenging of superoxide radicals, which can be generated non-enzymatically by a phenazine methosulfate-NADH (PMS-NADH) system. Scavenging is detected by the inhibition of the reduction of nitroblue tetrazolium (NBT).

  • Reagents:

    • Potassium phosphate buffer (0.1 M, pH 7.4).

    • NADH solution (e.g., 468 µM in buffer).[15]

    • NBT solution (e.g., 156 µM in buffer).[15]

    • PMS solution (e.g., 60 µM in buffer).[15]

    • This compound stock solution.

  • Protocol:

    • In a test tube or microplate well, mix 1.0 mL of NBT solution, 1.0 mL of NADH solution, and 0.5 mL of the this compound sample at various concentrations.[15]

    • Initiate the reaction by adding 100 µL of PMS solution.

    • Incubate the mixture at ambient temperature for 5 minutes.[15]

    • Measure the absorbance at 560 nm.

  • Calculation:

    • % Inhibition = [ (A_control - A_sample) / A_control ] × 100

    • Where A_control is the absorbance of the reaction mixture without the sample.

Hydroxyl (•OH) Radical Scavenging Assay

This assay determines the ability of a compound to scavenge highly reactive hydroxyl radicals, typically generated by the Fenton reaction (Fe²⁺ + H₂O₂).

  • Reagents:

    • Phosphate buffer (e.g., 0.1 M, pH 7.4).

    • Ferrous sulfate (FeSO₄) solution (e.g., 1.5 nM).[16]

    • Hydrogen peroxide (H₂O₂) solution (e.g., 6 mM).[16]

    • Detector molecule: Sodium salicylate (e.g., 20 mM) or 2-deoxyribose (e.g., 2.8 mM).[16][17]

    • This compound stock solution.

  • Protocol (using Salicylate):

    • Mix 1.0 mL of the this compound sample, 2.0 mL of FeSO₄ solution, and 1.0 mL of H₂O₂ solution.[16]

    • Add 0.3 mL of sodium salicylate solution to the mixture.

    • Incubate for 1 hour at 37°C.[16]

    • Measure the absorbance at 510 nm. The scavenging of •OH radicals is measured by the inhibition of salicylate hydroxylation.

  • Calculation:

    • % Scavenging Activity = [ (A_control - A_sample) / A_control ] × 100

    • Where A_control is the absorbance of the reaction mixture without the sample (maximum hydroxylation).

Conclusion

This compound, a sterol derived from marine algae, is a potent antioxidant with significant potential for applications in the pharmaceutical and nutraceutical industries.[1] Its efficacy stems from a dual mechanism involving direct free radical scavenging and, more importantly, the upregulation of endogenous antioxidant enzymes via the Nrf2/ARE signaling pathway.[4][5][7] The quantitative data, though varied across different experimental models, consistently demonstrates its ability to mitigate oxidative stress. The standardized protocols provided in this guide offer a framework for researchers to reliably assess and compare the antioxidant capacity of this compound and its derivatives, facilitating further investigation into its therapeutic applications for oxidative stress-related diseases.

References

Fucosterol: An In-Depth Technical Guide to its In Vitro Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucosterol is a prominent phytosterol found abundantly in various species of marine brown algae, such as Sargassum, Undaria, and Eisenia[1][2]. As a bioactive secondary metabolite, this compound has garnered significant attention within the scientific community for its diverse pharmacological activities, including antioxidant, anti-cancer, anti-diabetic, and neuroprotective effects[2][3][4]. This technical guide focuses specifically on the well-documented anti-inflammatory properties of this compound demonstrated through in vitro studies. It aims to provide a comprehensive resource detailing its mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate these properties.

This compound exerts its anti-inflammatory effects by modulating key signaling pathways and inhibiting the production of various pro-inflammatory mediators. In vitro models, primarily using lipopolysaccharide (LPS)-stimulated macrophages (such as RAW 264.7) and cytokine-stimulated cells, have been instrumental in revealing its molecular targets[1][5][6][7]. This document synthesizes the current understanding of this compound's action on inflammatory cascades, presenting data in a structured format to facilitate research and development efforts.

Core Anti-inflammatory Mechanisms of this compound

This compound's anti-inflammatory activity is primarily attributed to its ability to interfere with major inflammatory signaling pathways and suppress the expression and release of inflammatory mediators.

Modulation of Key Signaling Pathways

a) Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB signaling cascade is a central regulator of inflammation[3]. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as LPS, trigger the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p65 subunit to translocate into the nucleus and initiate the transcription of pro-inflammatory genes[1]. This compound has been shown to dose-dependently inhibit the phosphorylation of IκBα and NF-κB p65, thereby preventing the nuclear translocation of p65 and downregulating the expression of NF-κB target genes like iNOS, COX-2, and various cytokines[1][5][6].

G LPS Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex LPS->IKK This compound This compound This compound->IKK inhibits IkBa p-IκBα IKK->IkBa phosphorylates NFkB_p65_cytosol NF-κB p65 (Cytosol) IkBa->NFkB_p65_cytosol releases NFkB_p65_nucleus NF-κB p65 (Nucleus) NFkB_p65_cytosol->NFkB_p65_nucleus translocates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) NFkB_p65_nucleus->Pro_inflammatory_Genes activates

Caption: this compound inhibits the NF-κB signaling pathway.

b) Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a crucial role in transmitting extracellular signals to the nucleus to regulate gene expression involved in inflammation[1]. This compound has been demonstrated to suppress the phosphorylation of p38, ERK1/2, and JNK in response to inflammatory stimuli in various cell lines, including human dermal fibroblasts and macrophages[1][8]. By inhibiting MAPK activation, this compound effectively curtails the downstream inflammatory response[6].

G Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK Stimulus->MAPKKK This compound This compound This compound->MAPKKK inhibits p38 p-p38 MAPKKK->p38 ERK p-ERK1/2 MAPKKK->ERK JNK p-JNK MAPKKK->JNK Inflammation Inflammatory Response p38->Inflammation ERK->Inflammation JNK->Inflammation

Caption: this compound inhibits the MAPK signaling pathway.

c) Nrf2/HO-1 Antioxidant Pathway: In addition to inhibiting pro-inflammatory pathways, this compound also activates protective antioxidant responses. It promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of antioxidant enzymes[1]. This leads to the upregulation of heme oxygenase-1 (HO-1), which has cytoprotective and anti-inflammatory functions[1][4]. This dual action of suppressing inflammation and boosting antioxidant defense highlights a key aspect of this compound's mechanism[6].

G This compound This compound Keap1 Keap1 This compound->Keap1 disrupts binding Nrf2_cyto Nrf2 (Cytosol) Keap1->Nrf2_cyto binds Nrf2_nucleus Nrf2 (Nucleus) Nrf2_cyto->Nrf2_nucleus translocates ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE binds to HO1 HO-1, NQO1 (Antioxidant Enzymes) ARE->HO1 activates transcription ROS ROS HO1->ROS neutralizes

Caption: this compound activates the Nrf2/HO-1 antioxidant pathway.

Inhibition of Pro-inflammatory Mediators

This compound effectively reduces the production of key molecules that drive the inflammatory response.

  • Nitric Oxide (NO) and iNOS: Excessive production of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This compound significantly suppresses NO production in LPS-stimulated macrophages by downregulating the mRNA and protein expression of iNOS[2][5][9].

  • Prostaglandin E2 (PGE2) and COX-2: Prostaglandin E2 (PGE2), synthesized by cyclooxygenase-2 (COX-2), is a key mediator of inflammation and pain. This compound has been shown to inhibit the expression of COX-2, leading to a decrease in PGE2 production[2][6][9].

  • Pro-inflammatory Cytokines: this compound treatment leads to a dose-dependent reduction in the secretion and mRNA expression of several pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in various cell models[5][9][10].

  • Reactive Oxygen Species (ROS): Oxidative stress and inflammation are closely linked. This compound demonstrates potent ROS scavenging activity, reducing intracellular ROS levels induced by stimuli like TNF-α/IFN-γ or hydrogen peroxide[1][11]. This antioxidant effect contributes to its overall anti-inflammatory profile by mitigating ROS-mediated activation of inflammatory pathways like NF-κB[1].

Quantitative Data on this compound's Anti-inflammatory Activity

The following tables summarize the quantitative effects of this compound on various inflammatory markers as reported in the literature.

Table 1: Inhibition of Pro-inflammatory Mediators by this compound

Cell LineStimulantMediatorConcentration (µg/mL)IC50 / % InhibitionReference
HEK293LPSIL-6-IC50 = 5.86 (24h)
HEK293LPSIL-6-IC50 = 73.36 (48h)
HEK293LPSIL-1β-IC50 = 2.59 (24h)
HEK293LPSIL-1β-IC50 = 0.02 (48h)
C8-B4 MicrogliaLPSNO12 - 192 µMSignificant Inhibition[9]
C8-B4 MicrogliaLPSTNF-α> 48 µMSignificant Inhibition[9]
C8-B4 MicrogliaLPSIL-1β> 48 µMSignificant Inhibition[9]
C8-B4 MicrogliaLPSIL-612 - 192 µMSignificant Inhibition[9]
C8-B4 MicrogliaLPSPGE2> 48 µMSignificant Inhibition[9]

Table 2: Effect of this compound on Reactive Oxygen Species (ROS)

Cell LineStimulantConcentration (µg/mL)% ROS ReductionReference
Hep-G2H₂O₂1071.66%[11]
HDFTNF-α/IFN-γDose-dependentSignificant Decrease[1]

Detailed Experimental Protocols

This section provides a synthesis of common methodologies used to assess the in vitro anti-inflammatory properties of this compound.

G A 1. Cell Culture (e.g., RAW 264.7, HDF) B 2. This compound Pre-treatment (Varying concentrations, ~1h) A->B C 3. Inflammatory Stimulation (e.g., LPS, TNF-α/IFN-γ, ~24h) B->C D 4. Harvest Supernatant & Cell Lysate C->D E Supernatant Analysis D->E F Cell Lysate Analysis D->F G Griess Assay (NO) ELISA (Cytokines, PGE2) E->G H Western Blot (Protein Expression) RT-PCR (mRNA Expression) ROS Assay (DCFH-DA) F->H

References

Fucosterol: A Comprehensive Technical Guide to its Nutraceutical Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fucosterol, a prominent phytosterol derived from marine brown algae, is emerging as a significant nutraceutical ingredient with a broad spectrum of pharmacological activities. This technical guide provides an in-depth analysis of this compound's biological effects, focusing on its anti-cancer, anti-inflammatory, anti-diabetic, antioxidant, and neuroprotective properties. Detailed experimental methodologies, quantitative data from key studies, and visualizations of the core signaling pathways are presented to facilitate further research and development of this compound-based therapeutics and functional foods.

Introduction

This compound (24-ethylidene cholesterol) is a unique sterol abundant in various species of brown seaweed, including those from the genera Sargassum, Ecklonia, and Pelvetia.[1][2] Structurally similar to cholesterol, it exhibits a range of biological activities that position it as a promising candidate for nutraceutical and pharmaceutical applications.[3][4] Its pleiotropic effects are attributed to its ability to modulate key cellular signaling pathways involved in cell proliferation, inflammation, and oxidative stress. This guide synthesizes the current scientific knowledge on this compound, offering a technical resource for professionals in the field of drug discovery and development.

Extraction and Isolation

The extraction and purification of this compound from marine algae are critical steps for its characterization and utilization. Various methods have been employed, with the general workflow involving solvent extraction followed by chromatographic separation.

General Experimental Protocol: Extraction and Isolation

A common procedure for extracting this compound from dried seaweed powder involves the following steps:

  • Extraction: The dried algal powder is typically extracted with organic solvents such as methanol, ethanol, or n-hexane.[2] Optimized conditions for this compound extraction from Sargassum fusiforme have been identified as using 90% ethanol at a 1:20 sample weight to solvent volume ratio, at 60°C for 4 hours.[5]

  • Solvent Partitioning: The crude extract is then partitioned using a series of solvents with increasing polarity to separate compounds based on their solubility.[2]

  • Chromatographic Purification: The fraction containing this compound is subjected to column chromatography, often using silica gel, to isolate the compound.[2][5]

  • Crystallization: The purified this compound is then crystallized, typically using an ethanolic solution, to yield a high-purity product.[6]

  • Structural Elucidation: The identity and purity of the isolated this compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[5]

Biological Activities and Mechanisms of Action

This compound exerts a multitude of biological effects through the modulation of several key signaling pathways. The following sections detail its primary activities, supported by quantitative data and experimental protocols.

Anti-Cancer Activity

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects against a range of cancer cell lines.[3][7] Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and the inhibition of critical cell signaling pathways.

Cell LineCancer TypeIC50 ValueReference
HeLaCervical Cancer40 µM[3][8]
T47DBreast Ductal Carcinoma27.94 ± 9.3 µg/ml[7][9]
HT-29Colon Carcinoma70.41 ± 7.5 µg/ml[7][9]
A549Lung Cancer~15 µM[2]
SK-LU-1Lung Cancer~15 µM[2]
HL-60Promyelocytic Leukemia7.8 µg/mL[2]
ES2Ovarian Cancer25.75 µg/mL[10]
OV90Ovarian Cancer21.21 µg/mL[10]

The anti-proliferative effects of this compound are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1x10⁶ cells per well and incubated for 12 hours.

  • This compound Treatment: The cells are then treated with varying concentrations of this compound (e.g., 0-160 µM) for 48-72 hours.

  • MTT Addition: 20 µl of MTT solution is added to each well.

  • Formazan Solubilization: After incubation, the medium is removed, and 500 µl of DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The optical density is measured using an ELISA plate reader to determine cell viability.[8]

The effect of this compound on the cell cycle is determined by flow cytometry.

  • Cell Treatment: Cells (e.g., HeLa) are seeded in 6-well plates (2x10⁵ cells/well) and treated with different concentrations of this compound (e.g., 0, 20, 40, and 80 µM) for 24 hours.

  • Cell Fixation: Cells are washed with PBS and fixed in ethanol at -20°C.

  • Staining: The fixed cells are resuspended in PBS containing 40 µg/ml propidium iodide (PI), 0.1 mg/ml RNase A, and 0.1% Triton X-100, and incubated in the dark at 37°C for 30 minutes.

  • Flow Cytometry: The DNA content of the cells is then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.[8]

This compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival in cancer.[3][8]

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Anti-Inflammatory Activity

This compound demonstrates potent anti-inflammatory properties by suppressing the production of pro-inflammatory mediators in immune cells.[11]

Cell LineMediatorInhibitionConcentrationReference
RAW 264.7Nitric Oxide (NO)Significant suppression50 µg/mL[12]

The inhibitory effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated macrophages is a common method to assess its anti-inflammatory activity.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.

  • Cell Treatment: Cells are treated with LPS (e.g., 0.5 µg/mL) to induce an inflammatory response, and co-incubated with various concentrations of this compound (e.g., 0.1, 1, 10, and 50 µg/mL) for 24 hours.

  • Griess Assay: The amount of nitrite, a stable product of NO, in the culture medium is measured using the Griess reagent.

  • Data Analysis: The reduction in nitrite concentration in this compound-treated cells compared to LPS-only treated cells indicates the inhibition of NO production.[12]

This compound exerts its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[13][14][15]

NFkB_MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPK MAPK (p38, ERK, JNK) Inflammatory_Stimuli->MAPK NFkB NF-κB Inflammatory_Stimuli->NFkB This compound This compound This compound->MAPK Inhibits This compound->NFkB Inhibits Inflammatory_Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6) MAPK->Inflammatory_Mediators NFkB->Inflammatory_Mediators

Caption: this compound inhibits NF-κB and MAPK signaling pathways.

Anti-Diabetic Activity

This compound has shown potential in the management of diabetes through various mechanisms, including the reduction of blood glucose levels and the inhibition of diabetes-related enzymes.[2][16]

ModelParameterEffectDosageReference
Streptozotocin-induced diabetic ratsSerum glucoseSignificant decrease30 mg/kg (oral)[2][16]
Epinephrine-induced diabetic ratsBlood glucoseInhibition300 mg/kg (oral)[2][16]
Rat Lens Aldose Reductase (RLAR)Enzyme InhibitionIC50: 18.94 µMin vitro[17]
Human Recombinant Aldose Reductase (HRAR)Enzyme InhibitionIC50: 18.94 µMin vitro[17]

The anti-diabetic effects of this compound can be evaluated in animal models of diabetes.

  • Induction of Diabetes: Diabetes is induced in rats using agents like streptozotocin or epinephrine.

  • This compound Administration: Diabetic rats are orally administered with this compound at specific dosages (e.g., 30 mg/kg or 300 mg/kg).

  • Blood Glucose Monitoring: Blood glucose levels are monitored over a period of time to assess the effect of this compound.

  • Biochemical Analysis: Other parameters such as sorbitol accumulation in lenses and glycogen degradation can also be measured.[16][18]

Antioxidant Activity

This compound possesses antioxidant properties, which contribute to its protective effects against various diseases.[19]

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.

  • Reaction Mixture: this compound at various concentrations (e.g., 0.1, 1, 10, 100, and 250 µg/mL) is incubated with a solution of DPPH (0.2 mM) in the dark for 30 minutes at 37°C.

  • Absorbance Measurement: The absorbance of the solution is measured at 520 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the this compound-treated samples with that of a control.[19]

This compound enhances the cellular antioxidant defense system by activating the Nrf2/HO-1 signaling pathway.[1][20][21]

Nrf2_HO1_Pathway This compound This compound Nrf2 Nrf2 This compound->Nrf2 Promotes dissociation from Keap1 & nuclear translocation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Keap1 Keap1 Keap1->Nrf2 HO1 HO-1 & other antioxidant enzymes ARE->HO1 Induces transcription

Caption: this compound activates the Nrf2/HO-1 antioxidant pathway.

Neuroprotective Activity

This compound has demonstrated neuroprotective effects, particularly in models of Alzheimer's disease, by protecting neuronal cells from amyloid-β (Aβ)-induced toxicity.[22][23]

The human neuroblastoma SH-SY5Y cell line is a common model for studying neurodegenerative diseases.

  • Cell Culture and Treatment: SH-SY5Y cells are incubated with this compound (e.g., 10 µM or 20 µM) for 24 hours, followed by treatment with Aβ (e.g., 2 µM) for 48 hours to induce neurotoxicity.

  • Cell Viability Assay: Cell viability is assessed using the MTT assay to determine the protective effect of this compound.

  • Apoptosis Assay: Apoptosis is measured using Annexin V-FITC staining and flow cytometry.

  • Gene Expression Analysis: The mRNA expression of relevant genes, such as the amyloid precursor protein (APP) and neuroglobin (Ngb), is analyzed using RT-PCR.[22][23]

Safety and Toxicity

Studies on the safety and toxicity of this compound have indicated low toxicity in both in vitro (animal and human cell lines) and in vivo (animal) models.[2] However, a notable gap exists in the literature regarding clinical studies in humans, which are essential for its development as a widely used nutraceutical or pharmaceutical agent.

Conclusion and Future Directions

This compound, a marine-derived phytosterol, exhibits a remarkable array of biological activities with significant potential for nutraceutical and pharmaceutical applications. Its anti-cancer, anti-inflammatory, anti-diabetic, antioxidant, and neuroprotective effects are well-documented in preclinical studies and are mediated through the modulation of key signaling pathways, including PI3K/Akt/mTOR, NF-κB/MAPK, and Nrf2/HO-1.

While the existing data is promising, further research is warranted in several areas. Rigorous, well-designed clinical trials are crucial to establish the safety and efficacy of this compound in humans. Additionally, further investigation into its bioavailability, pharmacokinetics, and optimal dosage for various applications will be essential for its successful translation from the laboratory to the market. The development of standardized extraction and purification methods will also be critical to ensure the quality and consistency of this compound-containing products. Overall, this compound represents a valuable natural compound with the potential to contribute significantly to human health and well-being.

References

Fucosterol and its Potential Impact on Gut Microbiota: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Fucosterol, a prominent phytosterol isolated from marine brown algae, has garnered significant scientific interest for its diverse pharmacological activities. Extensive research has demonstrated its potent anti-inflammatory, antioxidant, anti-cancer, and anti-diabetic properties. These effects are largely attributed to its ability to modulate key cellular signaling pathways, including NF-κB, MAPK, and PI3K/Akt. While direct investigations into the effects of this compound on the composition and function of gut microbiota are currently limited, its established biological activities suggest a strong potential for indirect and beneficial modulation of the gut ecosystem. This technical guide provides a comprehensive overview of the current knowledge on this compound, detailing its molecular mechanisms, summarizing quantitative data from key studies, outlining experimental protocols, and postulating its potential interactions with the gut microbiota through its influence on inflammation and sterol metabolism.

Established Bioactivities and Quantitative Data

This compound exhibits a wide range of biological effects, which have been quantified in numerous in vitro and in vivo studies. Its primary activities are summarized below.

Table 1: Summary of Anti-Inflammatory and Related Activities of this compound
Model SystemStimulantThis compound Concentration/DoseObserved EffectReference
RAW 264.7 MacrophagesLipopolysaccharide (LPS)Not specifiedSuppression of iNOS and pro-inflammatory cytokine secretion[1][2]
RAW 264.7 MacrophagesParticulate Matter (PM)Not specifiedInhibition of inflammation via NF-κB/MAPK and Nrf2/HO-1 pathways[2][3]
Human Dermal FibroblastsTNF-α/IFN-γ30, 60, 120 µMReduction of intracellular ROS; Regulation of Nrf2/HO-1 and NF-κB/MAPK pathways[4]
C2C12 MyotubesTNF-α1 or 5 µMAttenuation of muscle atrophy[2]
Immobilized C57BL/6J MiceImmobilization10 or 30 mg/kg/day (oral)Attenuation of skeletal muscle atrophy; Increased muscle strength[2]
apoE-/- MiceHigh-Fat Diet (HFD)Not specifiedReduction of atherosclerotic plaques, macrophage infiltration, and oxidative stress[5]
Table 2: Summary of Anticancer and Antimicrobial Activities of this compound
TargetThis compound Concentration/DoseObserved Effect (IC50 / MIC)Reference
HL-60 Cancer Cells7.8 µg/mLIC50 (Inhibition of cell growth)[3]
Pyricularia oryzae250 µg/mLIC50 (Low toxicity, induced morphological changes)[3]
Various Bacteria8 to 16 µg/mLMIC (Inhibition of bacterial growth)[3]
Candida albicans8 µg/mLMIC (Highest growth inhibition)[3]
Fusarium culmorum1.0%Optimal inhibition of macroconidia growth[3]

Molecular Mechanisms and Signaling Pathways

This compound exerts its biological effects by modulating several critical intracellular signaling pathways. Its primary mechanisms involve the downregulation of pro-inflammatory pathways and the upregulation of protective antioxidant responses.

Inhibition of Pro-Inflammatory Pathways

This compound is a potent inhibitor of the NF-κB and MAPK signaling cascades, which are central to the inflammatory response. In response to stimuli like LPS or TNF-α, this compound prevents the activation of NF-κB and the phosphorylation of MAPK proteins (p38, Erk, JNK), thereby reducing the expression and secretion of pro-inflammatory mediators such as TNF-α, IL-1β, IL-6, iNOS, and COX-2.[1][2][3][5]

G cluster_stimulus Inflammatory Stimulus cluster_this compound Intervention cluster_pathway Signaling Cascade cluster_nucleus Nuclear Transcription cluster_response Cellular Response LPS LPS / TNF-α MAPK MAPK (p38, Erk, JNK) LPS->MAPK IKK IKK LPS->IKK This compound This compound This compound->MAPK inhibits This compound->IKK inhibits NFkappaB_nuc NF-κB MAPK->NFkappaB_nuc activates IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB releases NFkappaB->NFkappaB_nuc translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkappaB_nuc->Genes induces Inflammation Inflammation Genes->Inflammation

This compound's inhibition of NF-κB and MAPK signaling pathways.
Activation of Antioxidant Pathways

This compound can also activate the Nrf2/HO-1 signaling pathway, a key regulator of the cellular antioxidant response.[3][4] By promoting the nuclear translocation of Nrf2, this compound upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), protecting cells from oxidative stress.[4]

G cluster_this compound Intervention cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_response Cellular Response This compound This compound Keap1 Keap1 This compound->Keap1 promotes dissociation Nrf2 Nrf2 Keap1->Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds HO1 HO-1 Gene ARE->HO1 activates Antioxidant Antioxidant Enzymes (e.g., HO-1) HO1->Antioxidant Protection Cell Protection Antioxidant->Protection

This compound's activation of the Nrf2 antioxidant pathway.
Modulation of Metabolic Pathways

This compound also influences pathways central to metabolism and cell growth, such as the PI3K/Akt/mTOR pathway. In models of muscle atrophy, this compound was shown to stimulate this pathway, promoting protein synthesis and preventing degradation.[2] Furthermore, as a selective Liver X Receptor (LXR) agonist, this compound regulates genes involved in reverse cholesterol transport (ABCA1, ABCG1) and intestinal cholesterol absorption (NPC1L1), highlighting its role in cholesterol homeostasis without inducing triglyceride accumulation in the liver.[6]

Potential and Indirect Effects on Gut Microbiota

While direct evidence is still emerging, this compound's known bioactivities provide a strong basis for hypothesizing its beneficial effects on the gut microbiota and overall gut health.

Attenuation of Gut Inflammation

Chronic inflammation in the gut is a key driver of dysbiosis—an imbalance in the microbial community. By potently inhibiting the NF-κB and MAPK pathways, this compound can reduce the production of inflammatory cytokines in the intestinal environment.[1][5] This anti-inflammatory action could help restore a healthy gut environment, favoring the growth of beneficial commensal bacteria and suppressing the expansion of pathobionts that thrive in inflammatory conditions.

Interaction with Sterol and Bile Acid Metabolism

The gut microbiota plays a crucial role in the metabolism of sterols and bile acids.[7][8] As a phytosterol, this compound enters the gut and can directly interact with these metabolic pathways.

  • Cholesterol Metabolism: this compound can reduce the gastrointestinal absorption of cholesterol.[5] Gut microbes are known to convert cholesterol into the non-absorbable sterol coprostanol, a key process in cholesterol excretion.[9] this compound may influence the activity of these cholesterol-metabolizing bacteria.

  • Bile Acid Metabolism: Bile acids are synthesized from cholesterol in the liver and are metabolized by gut bacteria into a complex pool of secondary bile acids. These molecules act as important signaling agents throughout the body.[10][11] By influencing cholesterol homeostasis via LXR activation, this compound could alter the primary bile acid pool, which in turn would shape the composition and metabolic output of the gut microbiota.

cluster_gut Gut Lumen cluster_host Host Systemic Effects This compound This compound (Oral Intake) Microbiota Gut Microbiota This compound->Microbiota Potential direct interaction Inflammation Systemic & Gut Inflammation This compound->Inflammation Reduces (Anti-inflammatory) CholAbsorb Cholesterol Absorption This compound->CholAbsorb Inhibits Cholesterol Dietary/Biliary Cholesterol Cholesterol->CholAbsorb PBA Primary Bile Acids (from liver) PBA->Microbiota Metabolism Microbiota->Inflammation Modulates SBA Secondary Bile Acids (Signaling Molecules) Microbiota->SBA Produces Inflammation->Microbiota Influences (Dysbiosis)

Hypothesized interactions of this compound in the gut-host axis.

Experimental Protocols

The following section details the methodologies used in key studies to evaluate the effects of this compound.

In Vitro Anti-Inflammatory Assay (Macrophage Model)
  • Cell Line: RAW 264.7 murine macrophages.

  • Culture: Cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment Protocol:

    • Cells are seeded in culture plates and allowed to adhere.

    • Cells are pre-treated with various concentrations of this compound for 1-2 hours.

    • Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL).

    • Cells and supernatant are harvested after a specified incubation period (e.g., 18-24 hours).

  • Analysis:

    • Cytokine Measurement: Levels of TNF-α, IL-6, etc., in the supernatant are quantified using ELISA kits.

    • NO Production: Nitric oxide production is measured in the supernatant using the Griess reagent assay.

    • Gene Expression: mRNA levels of iNOS, COX-2, and cytokines are determined using RT-PCR.

    • Protein Analysis: Phosphorylation of NF-κB and MAPK pathway proteins is assessed by Western blot analysis of cell lysates.[2][3]

In Vivo Muscle Atrophy Model (Immobilization)
  • Animal Model: Male C57BL/6J mice.

  • Atrophy Induction: One hindlimb of each mouse is immobilized using a cast or staple for a period of 1 week to induce skeletal muscle atrophy.

  • Treatment Protocol:

    • Following the immobilization period, mice are randomly assigned to groups.

    • Mice are administered this compound (e.g., 10 or 30 mg/kg/day) or vehicle (saline) orally for 1 week.

  • Analysis:

    • Muscle Function: Grip strength of the hindlimb is measured.

    • Muscle Mass: The tibialis anterior (TA) muscle is dissected and weighed.

    • Histology: The cross-sectional area of myofibers is determined from stained muscle sections.

    • Molecular Analysis: Protein expression and phosphorylation in the Akt/mTOR/FoxO3α signaling pathway are analyzed by Western blot of muscle tissue homogenates.[2]

cluster_induction Phase 1: Atrophy Induction (1 Week) cluster_treatment Phase 2: Treatment (1 Week) cluster_analysis Phase 3: Analysis Start C57BL/6J Mice Immobilize Immobilize one hindlimb (casting/stapling) Start->Immobilize Group Randomize into Groups Immobilize->Group Control Vehicle Control (Oral gavage) Group->Control This compound This compound Treatment (10 or 30 mg/kg/day, oral) Group->this compound Analysis Endpoint Analysis Control->Analysis This compound->Analysis Function Functional: Grip Strength Analysis->Function Morphology Morphological: Muscle Mass, Myofiber Area Analysis->Morphology Molecular Molecular (Western Blot): Akt/mTOR/FoxO3α Pathway Analysis->Molecular

Experimental workflow for the in vivo muscle atrophy model.

Conclusion and Future Directions

This compound is a marine-derived phytosterol with well-documented anti-inflammatory and metabolic regulatory properties mediated through the NF-κB, MAPK, and LXR pathways. While its direct impact on the gut microbiota remains to be elucidated, a strong theoretical framework suggests it could be highly beneficial for gut health. By reducing gut inflammation and interacting with microbial sterol and bile acid metabolism, this compound may help mitigate dysbiosis and support a healthy microbial ecosystem.

For researchers, scientists, and drug development professionals, this presents a significant opportunity. Future research should prioritize studies designed to directly investigate the effects of this compound on the gut microbiome, including:

  • In vivo studies in animal models to assess changes in microbial composition (16S rRNA sequencing), function (metagenomics), and metabolite production (e.g., SCFAs, secondary bile acids).

  • In vitro studies using human fecal cultures or gut-on-a-chip models to determine the direct metabolic fate of this compound by the microbiota.

  • Clinical trials to evaluate the efficacy of this compound as a nutraceutical for improving gut health and managing inflammatory bowel conditions.

Elucidating these interactions will be crucial for unlocking the full therapeutic potential of this compound in human health and disease.

References

Preliminary Toxicity Profile of Fucosterol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucosterol, a prominent phytosterol found in various species of brown algae, has garnered significant scientific interest for its diverse bioactive properties, including antioxidant, anti-inflammatory, and anti-cancer activities. As with any potential therapeutic agent, a thorough understanding of its safety profile is paramount for further development. This technical guide provides a comprehensive overview of the preliminary toxicity studies conducted on this compound, presenting available quantitative data, detailed experimental methodologies, and visual representations of experimental workflows. While comprehensive toxicological assessments of this compound following standardized regulatory guidelines are limited, this guide synthesizes existing data and provides insights based on studies of this compound and related phytosterols to offer a foundational understanding of its toxicological profile.

Data Presentation: Summary of Quantitative Toxicity Data

The following tables summarize the key quantitative data from in vitro cytotoxicity and in vivo toxicity studies on this compound.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

Cell LineCell TypeIC50 (µg/mL)IC50 (µM)Reference
T47DHuman Breast Cancer27.94 ± 9.3-[1]
HT-29Human Colon Cancer70.41 ± 7.5-[1]
Caco-2Human Colorectal Adenocarcinoma> 70-
NIH 3T3Mouse Embryo Fibroblast> 70-
HeLaHuman Cervical Cancer-45.8[2]
MCF-7Human Breast Cancer43.3-[2]
SiHaHuman Cervical Cancer34.0-[2]
HEK293Human Embryonic Kidney185.4-[2]
HL-60Human Promyelocytic Leukemia7.8-[3]

Table 2: In Vivo Toxicity Studies of this compound in Rodents

Animal ModelDosageDurationObservationsReference
Ovariectomized rats25, 50, and 100 mg/kg/day (oral)7 weeksNo toxic effects observed.[4]
ICR mice25, 50, and 100 mg/kg (oral)3 consecutive daysNo mortality or abnormal behavioral changes.[4]
C57BL/6J mice10 and 30 mg/kg/day (oral)1 weekNo toxicological side effects reported.[5]
General Statement10 to 100 mg/kg/day-This compound does not show toxic effects in animals at these doses.[6]

Experimental Protocols

Acute Oral Toxicity Study (Based on OECD Guideline 423)

This protocol outlines the procedure for determining the acute oral toxicity of a test substance.

  • Test Animals: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley), typically females, are used.

  • Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.

  • Dosing:

    • A starting dose of 2000 mg/kg body weight is typically used for substances with expected low toxicity.

    • The test substance is administered orally via gavage to a group of three fasted animals.

    • If no mortality is observed, a confirmatory group of three additional animals is dosed at the same level.

  • Observations:

    • Animals are observed for clinical signs of toxicity and mortality shortly after dosing and periodically for 14 days.

    • Body weight is recorded weekly.

    • At the end of the observation period, surviving animals are euthanized and subjected to gross necropsy.

  • Endpoint: The study allows for the classification of the substance into a GHS (Globally Harmonized System) toxicity category based on the observed mortality. An LD50 greater than 2000 mg/kg would classify the substance as GHS category 5 or unclassified.

experimental_workflow_acute_toxicity start Start: Select Healthy Young Adult Rats acclimatization Acclimatization Period (Standard Conditions) start->acclimatization fasting Overnight Fasting acclimatization->fasting dosing Oral Administration (Gavage, e.g., 2000 mg/kg) fasting->dosing observation Clinical Observation (14 days for toxicity signs and mortality) dosing->observation body_weight Weekly Body Weight Measurement observation->body_weight necropsy Gross Necropsy at Day 14 observation->necropsy end Endpoint: GHS Classification necropsy->end experimental_workflow_subchronic_toxicity start Start: Group Allocation (e.g., 3 dose levels + control) dosing Daily Oral Administration (90 days) start->dosing in_life In-life Observations: - Clinical Signs - Body Weight - Food Consumption dosing->in_life pathology Terminal Procedures: - Blood Collection - Organ Weights - Tissue Collection in_life->pathology hematology Hematology Analysis pathology->hematology biochemistry Clinical Biochemistry Analysis pathology->biochemistry histopathology Histopathological Examination pathology->histopathology end Endpoint: Determine NOAEL hematology->end biochemistry->end histopathology->end experimental_workflow_ames_test cluster_with_s9 With Metabolic Activation cluster_without_s9 Without Metabolic Activation bacteria1 Bacterial Strains incubation1 Incubation bacteria1->incubation1 s9 S9 Mix s9->incubation1 test_substance1 Test Substance test_substance1->incubation1 plating1 Plating on Minimal Agar incubation1->plating1 counting1 Count Revertant Colonies plating1->counting1 end Endpoint: Assess Mutagenic Potential counting1->end bacteria2 Bacterial Strains incubation2 Incubation bacteria2->incubation2 buffer Buffer buffer->incubation2 test_substance2 Test Substance test_substance2->incubation2 plating2 Plating on Minimal Agar incubation2->plating2 counting2 Count Revertant Colonies plating2->counting2 counting2->end start Start start->bacteria1 start->bacteria2 signaling_pathway_mtt_assay viable_cells Viable Cells mitochondrial_dehydrogenase Mitochondrial Dehydrogenases viable_cells->mitochondrial_dehydrogenase mtt MTT (Yellow, Soluble) mtt->mitochondrial_dehydrogenase Reduction formazan Formazan (Purple, Insoluble) mitochondrial_dehydrogenase->formazan solubilization Solubilization (e.g., DMSO) formazan->solubilization colored_solution Colored Solution solubilization->colored_solution spectrophotometry Spectrophotometric Measurement (570 nm) colored_solution->spectrophotometry

References

Fucosterol from Marine Sources: A Technical Guide to its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fucosterol, a phytosterol abundant in marine environments, is gaining significant attention for its diverse and potent biological activities. This technical guide provides an in-depth overview of the discovery and isolation of this compound, with a primary focus on its most prolific sources: marine macroalgae. While marine invertebrates possess a complex sterol profile, current research predominantly points to brown algae as the most viable source for this compound extraction. This document details standardized experimental protocols for isolation and purification, presents quantitative data on this compound content and bioactivity, and illustrates the key signaling pathways modulated by this promising compound.

Introduction to this compound

This compound (24-ethylidene cholesterol) is a sterol, or steroid alcohol, first identified in the brown macroalga Fucus vesiculosus.[1] It is structurally an isomer of stigmasterol and is recognized for its wide range of pharmacological properties, including anti-cancer, anti-inflammatory, antioxidant, anti-diabetic, and neuroprotective effects.[2][3][4] These bioactivities have positioned this compound as a compound of high interest for the development of novel therapeutics and nutraceuticals.

Sources of this compound: A Focus on Marine Macroalgae

While the initial inquiry for this guide included marine invertebrates, a comprehensive review of the literature indicates that marine macroalgae, particularly brown algae (Phaeophyceae), are the most abundant and well-documented sources of this compound.[3][5][6] Marine invertebrates are known to contain a wide array of unique sterols, but this compound is not commonly reported as a major constituent in organisms such as sea cucumbers, sponges, or mollusks.[7][8][9]

The this compound content in brown macroalgae can range from 4% to as high as 95% of the total phytosterols.[10][11]

Table 1: this compound Content in Various Marine Macroalgae

Marine Algal SpeciesFamilyThis compound Content (% of total sterols)Reference(s)
Ecklonia radiataLessoniaceae98.6 - 98.9%[10]
Himanthalia elongataHimanthaliaceae83 - 97%[10]
Undaria pinnatifidaAlariaceae83 - 97%[10][12]
Laminaria ochroleucaLaminariaceae83 - 97%[10]
Sargassum fusiformeSargassaceae~67%[10]
Stephanocystis hakodatensisSargassaceae~65.9%[10]

Experimental Protocols: Isolation and Purification of this compound

The following protocols are generalized from methodologies reported in the scientific literature for the extraction and purification of this compound from dried marine macroalgae.[10]

General Extraction and Fractionation Workflow

The overall process for isolating this compound involves extraction with organic solvents, followed by fractionation and chromatographic purification.

G cluster_extraction Extraction cluster_fractionation Fractionation & Purification dried_algae Dried Algal Powder extraction Solvent Extraction (Methanol, Ethanol, or n-Hexane) dried_algae->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning silica_gel Silica Gel Column Chromatography partitioning->silica_gel fractions This compound-rich Fractions silica_gel->fractions crystallization Crystallization fractions->crystallization pure_this compound Pure this compound (>90%) crystallization->pure_this compound

Caption: General workflow for the isolation of this compound.

Detailed Protocol for Solvent Extraction
  • Preparation of Algal Material : Air-dry the fresh marine algae in the shade and grind the dried material into a fine powder (particle size < 200 mesh).[3]

  • Solvent Extraction :

    • Macerate the algal powder with an organic solvent (e.g., 70-95% ethanol, methanol, or n-hexane) at a solid-to-solvent ratio of 1:10 to 1:20 (w/v).[3][10]

    • Perform the extraction at room temperature to 60°C for 4 to 24 hours with continuous stirring.[2]

    • Filter the mixture and repeat the extraction on the residue to ensure maximum yield.

    • Combine the filtrates from all extractions.

  • Concentration : Concentrate the combined filtrate under reduced pressure at a temperature not exceeding 70°C to obtain the crude extract.[3]

Protocol for Purification by Column Chromatography
  • Solvent Partitioning (Optional but Recommended) :

    • Suspend the crude extract in a methanol-water mixture (e.g., 9:1 v/v).

    • Perform liquid-liquid partitioning against a non-polar solvent like hexane to separate lipids and other non-polar compounds.

    • Collect the organic phase, which will be enriched with this compound.

  • Silica Gel Column Chromatography :

    • Prepare a silica gel column packed with an appropriate solvent system (e.g., petroleum ether or hexane).

    • Adsorb the concentrated extract onto a small amount of silica gel and load it onto the column.

    • Elute the column with a gradient of increasing polarity, for example, using a mixture of petroleum ether and ethyl acetate.[2]

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Crystallization :

    • Combine the this compound-rich fractions and evaporate the solvent.

    • Recrystallize the residue from a suitable solvent, such as ethanol, to obtain pure, white, needle-like crystals of this compound.[3][13] The purity can be confirmed by measuring the melting point (113-114°C).[13]

Biological Activities and Signaling Pathways

This compound exerts its biological effects by modulating several key cellular signaling pathways. Its anti-cancer and anti-inflammatory properties are of particular interest to drug development professionals.

Table 2: Selected Bioactivities of this compound with IC50 Values

Biological ActivityCell LineIC50 ValueReference(s)
Cytotoxicity (Anticancer)HL-60 (Human promyelocytic leukemia)7.8 µg/mL[1]
Cytotoxicity (Anticancer)T47D (Human breast cancer)27.94 ± 9.3 µg/mL
Cytotoxicity (Anticancer)HT-29 (Human colon cancer)70.41 ± 7.5 µg/mL
Anti-inflammatoryA549 (Human lung carcinoma)21.74 ± 0.67 µg/mL[4]
Anti-Cancer Signaling Pathways

This compound has been shown to induce apoptosis and inhibit proliferation in cancer cells by targeting pathways like PI3K/Akt/mTOR and Raf/MEK/ERK.[1]

G cluster_pi3k PI3K/Akt/mTOR Pathway cluster_raf Raf/MEK/ERK Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Raf Raf This compound->Raf Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Effects Inhibition of Proliferation Induction of Apoptosis mTOR->Cell_Effects MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Effects

Caption: this compound's inhibitory effects on cancer signaling pathways.

Anti-Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound are mediated through the suppression of pro-inflammatory pathways such as NF-κB and MAPK, and the activation of the antioxidant Nrf2/HO-1 pathway.[4][8]

G cluster_nfkb_mapk Pro-inflammatory Pathways cluster_nrf2 Antioxidant Pathway This compound This compound NFkB NF-κB This compound->NFkB Inhibits MAPK p38 MAPK This compound->MAPK Inhibits Nrf2 Nrf2 This compound->Nrf2 Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines MAPK->Pro_inflammatory_Cytokines HO1 HO-1 Nrf2->HO1 Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response

Caption: this compound's modulation of inflammatory and antioxidant pathways.

Conclusion and Future Directions

This compound stands out as a marine-derived natural product with significant therapeutic potential. The methodologies for its isolation from abundant marine macroalgae are well-established, enabling further research into its mechanisms of action and preclinical development. While this compound has been extensively studied from algal sources, future investigations could explore the sterol composition of a wider range of marine invertebrates to identify potential alternative or novel sources. Further clinical studies are necessary to validate the safety and efficacy of this compound for its application in the pharmaceutical and nutraceutical industries.[3][6]

References

Fucosterol Biosynthesis in Algae: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Fucosterol, a prominent phytosterol in brown algae (Phaeophyceae), has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. Understanding its biosynthesis is critical for biotechnological applications and drug development. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway in algae, beginning with the foundational mevalonate (MVA) pathway and culminating in the formation of this compound. This document details the key enzymatic steps, intermediate molecules, and known regulatory aspects. Furthermore, it presents quantitative data on this compound content and enzyme kinetics, alongside detailed experimental protocols for the extraction, quantification, and enzymatic analysis of key components in the pathway. Visual diagrams of the metabolic pathway and experimental workflows are provided to facilitate comprehension.

Introduction to this compound

This compound (24-ethylidene cholesterol) is a sterol primarily found in brown algae, where it can constitute a significant portion of the total sterol content.[1] Structurally, it is an isomer of stigmasterol and plays a crucial role in maintaining the integrity and fluidity of algal cell membranes. Beyond its structural function, this compound exhibits a range of biological activities that make it a compound of interest for pharmaceutical and nutraceutical industries.[1][2][3] The biosynthesis of this compound in algae follows the general framework of phytosterol synthesis in photosynthetic organisms, which notably utilizes cycloartenol as a key intermediate, distinguishing it from the lanosterol-based pathway in animals and fungi.[2][4]

The this compound Biosynthesis Pathway

The synthesis of this compound is a multi-step enzymatic process that can be broadly divided into three main stages: the formation of the isoprene precursor isopentenyl pyrophosphate (IPP) via the mevalonate pathway, the synthesis of the sterol backbone through squalene and cycloartenol, and the subsequent modification of the cycloartenol core and side chain to yield this compound.

Stage 1: The Mevalonate (MVA) Pathway

In algae, the biosynthesis of the five-carbon isoprene units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), primarily occurs through the mevalonate (MVA) pathway in the cytosol.[2][3] This pathway begins with the condensation of three acetyl-CoA molecules.

The key enzymatic steps of the MVA pathway are:

  • Acetyl-CoA C-acetyltransferase (ACCT): Condenses two molecules of acetyl-CoA to form acetoacetyl-CoA.

  • HMG-CoA synthase (HMGS): Condenses acetoacetyl-CoA with another molecule of acetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).

  • HMG-CoA reductase (HMGR): Reduces HMG-CoA to mevalonate. This is a major rate-limiting step in the pathway.

  • Mevalonate kinase (MK) and Phosphomevalonate kinase (PMK): Catalyze the sequential phosphorylation of mevalonate to form mevalonate-5-pyrophosphate.

  • Mevalonate-5-pyrophosphate decarboxylase (MPDC): Decarboxylates and dehydrates mevalonate-5-pyrophosphate to yield IPP.[2][3]

Stage 2: Synthesis of the Sterol Backbone

IPP and DMAPP are the building blocks for the triterpenoid squalene, which is the linear precursor to all sterols.

  • IPP Isomerase: Interconverts IPP and DMAPP.

  • Farnesyl pyrophosphate synthase (FPPS): Catalyzes the sequential head-to-tail condensation of two IPP molecules with one DMAPP molecule to form the 15-carbon farnesyl pyrophosphate (FPP).

  • Squalene synthase (SQS): Catalyzes the head-to-head condensation of two FPP molecules to form the 30-carbon squalene.

  • Squalene epoxidase (SQE): Oxidizes squalene to 2,3-oxidosqualene.

  • Cycloartenol synthase (CAS): This is a pivotal enzyme in photosynthetic organisms. It catalyzes the cyclization of 2,3-oxidosqualene to form cycloartenol, the first cyclic precursor in the phytosterol pathway.[2][5]

Stage 3: Conversion of Cycloartenol to this compound

The final stage involves a series of modifications to the cycloartenol molecule, including demethylations, isomerization, and side-chain alkylation, to produce this compound.

  • Sterol C24-Methyltransferase (SMT1): The first alkylation step involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the C24 position of cycloartenol, forming 24-methylene cycloartanol.[6]

  • Cycloeucalenol Cycloisomerase (CPI): This enzyme catalyzes the opening of the cyclopropane ring of 24-methylene cycloartanol to form obtusifoliol.[7]

  • Obtusifoliol 14α-demethylase (CYP51): This cytochrome P450 enzyme removes the 14α-methyl group from obtusifoliol.[8][9]

  • Sterol Δ14-reductase: Reduces the double bond formed after demethylation.

  • Sterol Δ8,Δ7-isomerase: Isomerizes the Δ8 double bond to a Δ7 double bond.

  • Δ7-Sterol C5(6)-desaturase: Introduces a double bond at the C5 position, creating a Δ5,7-diene.[10][11][12]

  • 7-dehydrocholesterol reductase (DHCR7): Reduces the Δ7 double bond to yield 24-methylenecholesterol.

  • Sterol C24-Methyltransferase (SMT2): A second methylation event occurs, adding another methyl group from SAM to 24-methylenecholesterol to form 24-ethylidenecholesterol (this compound).[13]

Visualization of the this compound Biosynthesis Pathway

The following diagram illustrates the key steps in the conversion of Acetyl-CoA to this compound.

Fucosterol_Biosynthesis cluster_MVA Mevalonate Pathway cluster_Backbone Sterol Backbone Synthesis cluster_Modification Cycloartenol Modification AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA ACCT, HMGS Mevalonate Mevalonate HMG_CoA->Mevalonate HMGR IPP IPP/DMAPP Mevalonate->IPP MK, PMK, MPDC FPP Farnesyl-PP IPP->FPP FPPS Squalene Squalene FPP->Squalene SQS Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene SQE Cycloartenol Cycloartenol Oxidosqualene->Cycloartenol CAS MethyleneCycloartanol 24-Methylene cycloartanol Cycloartenol->MethyleneCycloartanol SMT1 Obtusifoliol Obtusifoliol MethyleneCycloartanol->Obtusifoliol CPI PostObtusifoliol Δ7-Sterol Intermediates Obtusifoliol->PostObtusifoliol CYP51, Δ14-Reductase, Δ8,Δ7-Isomerase Methylenecholesterol 24-Methylenecholesterol PostObtusifoliol->Methylenecholesterol Δ7-Sterol C5(6)-desaturase, DHCR7 This compound This compound Methylenecholesterol->this compound SMT2

Figure 1: this compound Biosynthesis Pathway in Algae.

Quantitative Data

Quantitative analysis of this compound and its precursors is essential for understanding the efficiency of the biosynthetic pathway and for optimizing extraction processes.

This compound Content in Brown Algae

The concentration of this compound can vary significantly between different species of brown algae.

Algal SpeciesThis compound Content (% of total sterols)This compound Content (mg/g dry weight)Reference
Ecklonia radiata98.6 - 98.9%0.312 - 0.378[1]
Himanthalia elongata83 - 97%Not Reported[1]
Undaria pinnatifida83 - 97%Not Reported[1]
Laminaria ochroleuca83 - 97%Not Reported[1]
Sargassum horneriMajor SterolNot Reported[14][15]
Enzyme Kinetic Parameters

Kinetic data for the enzymes in the this compound pathway are crucial for metabolic modeling and engineering. Data is most readily available for the well-studied SMT enzymes.

EnzymeOrganismSubstrateApparent Km (µM)Apparent Vmax (pmol/min/mg protein)Reference
Obtusifoliol 14α-demethylaseZea maysObtusifoliol160 ± 565 ± 5[16]

Note: Kinetic data for many enzymes in the algal this compound pathway are not extensively characterized. The data for Zea mays is provided as a representative example for a key enzyme in the phytosterol pathway.

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound and the activity of a key biosynthetic enzyme.

Protocol for this compound Extraction and Quantification by GC-MS

This protocol is adapted from the National Renewable Energy Laboratory's (NREL) Laboratory Analytical Procedure (LAP) for the determination of total sterols in microalgae.

5.1.1. Materials and Reagents

  • Freeze-dried algal biomass

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Hexane (HPLC grade)

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Internal standard (e.g., 5α-cholestane)

  • GC vials (1.5 mL) with crimp tops

  • Heat block or oven

  • Vortex mixer

  • Centrifuge

  • Gas chromatograph with a mass spectrometer (GC-MS)

5.1.2. Procedure

  • Sample Preparation: Weigh 9-11 mg of freeze-dried, homogenized algal biomass into a pre-weighed 1.5 mL GC vial. Record the exact weight.

  • Internal Standard Addition: Add a known amount of the internal standard (e.g., 5α-cholestane dissolved in chloroform) to each sample.

  • Acid Hydrolysis and Extraction:

    • Add 200 µL of chloroform:methanol (2:1 v/v) to the vial.

    • Add 300 µL of 0.6 M HCl in methanol.

    • Cap the vials tightly and vortex for 30 seconds.

    • Heat the samples at 85°C for 1 hour.

    • Allow the vials to cool to room temperature.

  • Phase Separation and Extraction:

    • Add 1 mL of hexane and vortex for 30 seconds.

    • Centrifuge at 3000 rpm for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer to a clean GC vial.

    • Repeat the hexane extraction two more times, pooling the hexane layers.

  • Solvent Evaporation: Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Add 50 µL of pyridine to the dried extract and vortex to dissolve.

    • Add 50 µL of BSTFA with 1% TMCS.

    • Cap the vial and heat at 70°C for 30 minutes.

  • GC-MS Analysis:

    • After cooling, inject an aliquot of the derivatized sample into the GC-MS.

    • Use a suitable column (e.g., HP-5MS) and temperature program to separate the sterol TMS ethers.

    • Identify this compound based on its retention time and mass spectrum compared to an authentic standard.

    • Quantify the amount of this compound relative to the internal standard.

5.1.3. Experimental Workflow Diagram

GCMS_Workflow Start Weigh 9-11 mg Freeze-Dried Algae Add_IS Add Internal Standard Start->Add_IS Hydrolysis Acid Hydrolysis (HCl in Methanol, 85°C) Add_IS->Hydrolysis Extraction Hexane Extraction (3x) Hydrolysis->Extraction Evaporation Evaporate to Dryness (Nitrogen Stream) Extraction->Evaporation Derivatization Derivatize with Pyridine and BSTFA (70°C) Evaporation->Derivatization Analysis GC-MS Analysis Derivatization->Analysis

Figure 2: Workflow for this compound Extraction and GC-MS Analysis.
Protocol for In Vitro Cycloartenol Synthase (CAS) Activity Assay

This protocol describes a method for assaying the activity of cycloartenol synthase from algal cell extracts.[17][18][19]

5.2.1. Materials and Reagents

  • Fresh or frozen algal biomass

  • Extraction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing protease inhibitors)

  • Microsomal fraction prepared by differential centrifugation

  • 2,3-oxidosqualene (substrate)

  • Triton X-100

  • Potassium hydroxide (KOH)

  • Ethanol

  • n-Hexane

  • Incubator or water bath

  • GC-MS for product analysis

5.2.2. Procedure

  • Microsome Preparation:

    • Homogenize algal biomass in cold extraction buffer.

    • Perform differential centrifugation to isolate the microsomal fraction, which is enriched in CAS.

    • Resuspend the microsomal pellet in a small volume of extraction buffer.

    • Determine the protein concentration of the microsomal fraction.

  • Enzyme Reaction:

    • In a microfuge tube, prepare the reaction mixture containing:

      • Microsomal fraction (containing a known amount of protein)

      • 2,3-oxidosqualene (substrate, typically added in a detergent like Triton X-100 to ensure solubility)

      • Reaction buffer to a final volume (e.g., 100 µL).

    • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 2-12 hours).

  • Reaction Termination and Saponification:

    • Stop the reaction by adding a solution of KOH in ethanol (e.g., 40 µL of 20% KOH and 60 µL of 50% ethanol).

    • Incubate at a higher temperature (e.g., 70°C) for 1 hour to saponify lipids.

  • Product Extraction:

    • Cool the mixture to room temperature.

    • Extract the non-saponifiable lipids (including cycloartenol) with n-hexane (2-3 times).

    • Pool the hexane fractions and evaporate to dryness under nitrogen.

  • Product Analysis:

    • Resuspend the dried extract in a small volume of hexane.

    • Analyze the extract by GC-MS to identify and quantify the cycloartenol produced. The product can be identified by comparing its retention time and mass spectrum to an authentic cycloartenol standard.

Regulation of this compound Biosynthesis

The biosynthesis of sterols is a tightly regulated process to ensure cellular homeostasis. While specific regulatory mechanisms for this compound in brown algae are not fully elucidated, it is likely governed by principles observed in other photosynthetic organisms.

  • Feedback Regulation: The activity of key enzymes, particularly HMG-CoA reductase (HMGR), is often subject to feedback inhibition by downstream sterol products. High levels of sterols can lead to the downregulation of HMGR activity, thus controlling the influx of precursors into the pathway.[20]

  • Transcriptional Control: The expression of genes encoding biosynthetic enzymes can be regulated by developmental and environmental cues. For instance, light and nutrient availability can influence the overall metabolic activity of the alga, including sterol production.

  • Co-regulation with other pathways: There is evidence of co-regulation between sterol and fatty acid biosynthesis, as both pathways are essential for membrane production and cellular growth.[20][21]

Conclusion and Future Perspectives

The this compound biosynthesis pathway in algae is a complex and highly regulated process that shares fundamental features with phytosterol synthesis in higher plants. This guide has outlined the key enzymatic steps, provided available quantitative data, and detailed essential experimental protocols for the study of this pathway. This compound's potent biological activities position it as a valuable compound for further research and development in the pharmaceutical and nutraceutical sectors.

Future research should focus on several key areas:

  • Enzyme Characterization: Detailed kinetic and structural characterization of the enzymes specific to the brown algal this compound pathway is needed to fully understand their function and regulation.

  • Regulatory Mechanisms: Elucidating the specific transcriptional and post-translational regulatory networks that control this compound biosynthesis in response to environmental stimuli will be crucial for metabolic engineering efforts.

  • Metabolic Engineering: With a deeper understanding of the pathway and its regulation, there is significant potential to engineer algal strains for enhanced this compound production, providing a sustainable source of this high-value compound.

This technical guide serves as a foundational resource for researchers aiming to explore and harness the potential of this compound from algal sources.

References

Methodological & Application

Fucosterol Extraction from Sargassum Species: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucosterol is a prominent phytosterol found abundantly in brown macroalgae, particularly within the Sargassum genus.[1][2] As a bioactive sterol, it has garnered significant attention from the pharmaceutical and nutraceutical industries due to its extensive range of therapeutic properties.[3] Scientific literature documents its potent anti-inflammatory, antioxidant, anticancer, and anti-diabetic activities, among others.[3][4] The anticancer effects of this compound have been linked to its ability to inhibit critical signaling pathways, such as the PI3K/Akt/mTOR cascade, which is crucial for cancer cell proliferation and survival.[4][5] Furthermore, its anti-inflammatory properties are attributed to the modulation of the NF-κB and MAPK pathways and the upregulation of the protective Nrf2/HO-1 signaling pathway.[4][6][7]

This document provides detailed application notes and optimized protocols for the extraction, purification, and quantification of this compound from Sargassum species. It includes comparative data on various extraction methodologies and visual guides to the general experimental workflow and key biological signaling pathways influenced by this compound.

Part 1: Overview of Extraction Methodologies

The successful isolation of this compound from Sargassum biomass hinges on an efficient extraction and purification strategy. The primary goal is to disrupt the algal cell wall and dissolve the target lipophilic compound into a suitable solvent, followed by separation from other metabolites.

Commonly Employed Extraction Techniques:

  • Conventional Solid-Liquid Extraction (SLE): This traditional method involves the maceration or Soxhlet extraction of dried, powdered algae with organic solvents. Common solvents include ethanol, methanol, n-hexane, or chloroform-methanol mixtures.[4] While straightforward, SLE can be time-consuming and require large solvent volumes.

  • Ultrasound-Assisted Extraction (UAE): This modern technique utilizes high-frequency sound waves to create acoustic cavitation in the solvent, enhancing cell wall disruption and improving solvent penetration.[8][9] UAE generally leads to higher yields in shorter extraction times and at lower temperatures compared to conventional methods.[9]

  • Supercritical Fluid Extraction (SFE): This green technology uses a supercritical fluid, typically carbon dioxide (SC-CO₂), as the extraction solvent.[10] By modifying pressure and temperature, the solvent properties can be tuned for selectivity.[10] The addition of a polar co-solvent like ethanol is often necessary to enhance the extraction efficiency of semi-polar compounds like this compound.[11][12]

The general procedure, from biomass processing to the final analysis, follows a logical sequence.

Fucosterol_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Separation cluster_purification Purification cluster_analysis Analysis & QC Biomass Sargassum Biomass Drying Washing & Drying Biomass->Drying Grinding Grinding to Powder (<200 mesh) Drying->Grinding Extraction Solvent Extraction (e.g., Ethanol, Hexane) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Lipophilic Extract Concentration->Crude_Extract Partition Liquid-Liquid Partitioning (optional) Crude_Extract->Partition Chromatography Silica Gel Column Chromatography Partition->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Pure_this compound High-Purity this compound (>90%) Recrystallization->Pure_this compound Pure_F_QC Pure_this compound->Pure_F_QC Analysis Identification & Quantification (HPLC, NMR, GC-MS) Pure_F_QC->Analysis

Fig. 1: General workflow for this compound extraction and purification.

Part 2: Detailed Experimental Protocols

Protocol 1: Optimized Solid-Liquid Extraction (SLE) of this compound

This protocol is based on optimized parameters reported for efficient this compound extraction from Sargassum fusiforme and other species.[13][14]

1. Materials and Reagents:

  • Dried Sargassum spp. powder (<200 mesh)

  • Ethanol (90-95%)

  • n-Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Silica gel (for column chromatography, 70-230 mesh)

  • Deionized water

  • Anhydrous sodium sulfate

2. Equipment:

  • Grinder or mill

  • Large glass beakers or flasks

  • Heating mantle with magnetic stirrer

  • Filtration apparatus (Buchner funnel, filter paper)

  • Rotary evaporator

  • Separatory funnel

  • Glass chromatography column

  • Fraction collector (optional)

  • Fume hood

3. Step-by-Step Procedure:

Step 1: Sample Preparation

  • Thoroughly wash fresh Sargassum biomass with tap water to remove salt, sand, and epiphytes, followed by a final rinse with deionized water.

  • Air-dry the biomass in the shade or use a dehydrator at a temperature below 60°C to preserve thermolabile compounds.

  • Grind the dried algae into a fine powder. A particle size of less than 200 mesh is recommended for optimal solvent penetration.[14]

Step 2: Extraction

  • Weigh the dried algal powder and place it in a large flask.

  • Add 90% ethanol at a sample-to-solvent ratio of 1:20 (w/v).[13] For example, use 200 mL of solvent for 10 g of powder.

  • Heat the mixture to 60°C and stir continuously for 4 hours.[13]

  • After extraction, allow the mixture to cool and separate the supernatant from the algal residue by filtration or centrifugation.

  • Repeat the extraction process on the residue with fresh solvent to maximize yield and combine the filtrates.[14]

Step 3: Concentration and Fractionation

  • Concentrate the combined ethanolic extracts under reduced pressure using a rotary evaporator at a temperature below 70°C to obtain a viscous crude extract.[14]

  • Dissolve the crude extract in a methanol-water solution (e.g., 9:1 v/v) and transfer it to a separatory funnel.

  • Perform liquid-liquid partitioning by adding an equal volume of n-hexane.[15] Shake vigorously and allow the layers to separate. The less polar this compound will preferentially move into the n-hexane layer.

  • Collect the upper n-hexane layer. Repeat the partitioning process 2-3 times and combine all n-hexane fractions.

  • Dry the combined hexane fraction over anhydrous sodium sulfate and evaporate the solvent to yield the lipophilic fraction enriched with this compound.

Step 4: Chromatographic Purification

  • Prepare a silica gel column using a slurry of silica gel in n-hexane.

  • Dissolve the dried lipophilic fraction in a minimal amount of n-hexane and load it onto the column.

  • Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually introducing ethyl acetate.[13]

  • Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Pool the this compound-rich fractions and evaporate the solvent.

Step 5: Recrystallization

  • Dissolve the semi-purified this compound solid in a minimal amount of hot ethanol (>85% concentration).[14]

  • Allow the solution to cool slowly to room temperature and then place it at 4°C to induce crystallization.

  • Collect the resulting white, needle-like crystals by filtration and dry them under a vacuum. This step significantly increases purity, often to >90%.[14]

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol offers a more rapid alternative to conventional SLE.

  • Sample Preparation: Follow Step 1 from Protocol 1.

  • Extraction:

    • Place the algal powder (e.g., 10 g) in a flask with a suitable solvent, such as ethanol.[9][16] A chloroform/methanol (2:3 v/v) mixture has also been shown to be effective.[17]

    • Place the flask in an ultrasonic bath or use an ultrasonic probe.

    • Apply sonication (e.g., 40 kHz) for a shorter duration, typically 10-30 minutes, at a controlled temperature (e.g., 25-60°C).[9]

  • Downstream Processing: Follow Steps 3-5 from Protocol 1 for concentration, purification, and recrystallization.

Part 3: Data Presentation and Method Comparison

Quantitative yields of this compound can vary significantly based on the Sargassum species, geographic location, season of harvest, and the extraction method employed.

Table 1: this compound Yield from Sargassum Species

Sargassum SpeciesExtraction MethodThis compound YieldReference
S. fusiformeMicrowave-Assisted Extraction & HSCCC0.3 mg / 15 g dry weight[18]
S. horneriHigh-Speed Countercurrent Chromatography23.7 mg / 300 mg crude extract[18]
S. horneriUltrasonic-Assisted Ethanol Extraction6.22 ± 0.06 mg / g extract[19]
S. fusiforme (Hijiki)Ultrasound-Assisted ExtractionTotal Sterols: 2.60 ± 0.17 mg / g DW[17]
S. miyabei70% Ethanol Extraction & ChromatographyUsed for isolation and HPLC method development[2]

Note: DW = Dry Weight; HSCCC = High-Speed Countercurrent Chromatography. Yields are reported as found in the literature and may not be directly comparable due to different reporting units (per dry weight vs. per extract weight).

Table 2: Comparison of Key Extraction Methodologies

FeatureSolid-Liquid Extraction (SLE)Ultrasound-Assisted Extraction (UAE)Supercritical CO₂ (SC-CO₂)
Principle Solvent diffusion into solid matrix over time, enhanced by heat.Acoustic cavitation enhances mass transfer and cell disruption.High-pressure fluid with liquid-like density and gas-like viscosity dissolves compounds.[10]
Typical Solvents Ethanol, Methanol, Hexane[4]Ethanol, Methanol, Acetone[8][9]CO₂ (often with ethanol as co-solvent)[11][12]
Time Long (4-24 hours)[13]Short (10-60 minutes)[9]Moderate (1-4 hours)
Temperature Ambient to 60°C[13]Ambient to 60°C[9]40-60°C[12]
Advantages Simple setup, low equipment cost.High efficiency, reduced time and solvent, improved yield.[9]"Green" solvent, non-toxic, high selectivity, solvent-free final product.[10]
Disadvantages High solvent consumption, long duration, potential degradation of thermolabile compounds.Requires specialized equipment (sonicator).High initial equipment cost, may require co-solvent for polar compounds.[11]

Part 4: Biological Activity and Signaling Pathways

This compound's therapeutic potential stems from its ability to modulate key cellular signaling pathways involved in inflammation and cancer.

Anti-Inflammatory and Antioxidant Activity: this compound exerts potent anti-inflammatory effects by simultaneously suppressing pro-inflammatory pathways and activating the cellular antioxidant response.[6][7]

  • Inhibition of NF-κB Pathway: In response to inflammatory stimuli, the transcription factor NF-κB is activated, leading to the production of inflammatory mediators like COX-2 and iNOS. This compound prevents the activation of NF-κB, thereby reducing the inflammatory cascade.[4][6]

  • Activation of Nrf2/HO-1 Pathway: this compound promotes the translocation of the Nrf2 transcription factor to the nucleus. This activates the antioxidant response element (ARE), leading to the upregulation of protective enzymes like Heme Oxygenase-1 (HO-1), which helps resolve oxidative stress.[6][20]

Anticancer Activity: this compound has been shown to inhibit the proliferation of various cancer cells, including ovarian and lung cancer.[5][21]

  • Inhibition of PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and it is often hyperactivated in cancer. This compound can inhibit the phosphorylation of key components like PI3K and Akt, leading to the downregulation of this pro-survival pathway and inducing apoptosis (programmed cell death) in cancer cells.[4][5][22]

Signaling_Pathways cluster_nfkb Pro-inflammatory NF-κB Pathway cluster_nrf2 Antioxidant Nrf2 Pathway cluster_pi3k Pro-survival PI3K/Akt Pathway This compound This compound IKK IKK This compound->IKK inhibits Keap1_Nrf2 Keap1-Nrf2 This compound->Keap1_Nrf2 promotes dissociation PI3K PI3K This compound->PI3K inhibits Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_IkB IκBα-NF-κB (Inactive) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocates to NFkB_IkB->NFkB degradation of IκBα Nucleus_NFkB Nucleus Inflammation Pro-inflammatory Genes (COX-2, iNOS, TNF-α) NFkB_nuc->Inflammation activates transcription Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 (Active) Nrf2->Nrf2_nuc translocates to Keap1_Nrf2->Nrf2 dissociates Nucleus_Nrf2 Nucleus Antioxidant Antioxidant Genes (HO-1, NQO1) Nrf2_nuc->Antioxidant activates transcription GF Growth Factors Receptor Receptor GF->Receptor Receptor->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation promotes

Fig. 2: Simplified diagram of key signaling pathways modulated by this compound.

Conclusion

This compound stands out as a high-value bioactive compound from Sargassum algae with significant potential in drug development. The choice of extraction method depends on the specific research goals, available resources, and desired scale of production. While conventional SLE is accessible, modern techniques like UAE offer a superior balance of efficiency, yield, and processing time. For large-scale, high-purity production, SFE presents an environmentally friendly, albeit capital-intensive, alternative. The detailed protocols and comparative data herein provide a solid foundation for researchers to successfully isolate and investigate this promising marine natural product.

References

Application Note: Quantification of Fucosterol in Algal Extracts by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucosterol, a phytosterol predominantly found in brown algae, has garnered significant attention within the pharmaceutical and nutraceutical industries due to its diverse biological activities, including anti-inflammatory, antioxidant, anti-diabetic, and anti-cancer properties.[1] Accurate and precise quantification of this compound in algal extracts is paramount for quality control, standardization of raw materials, and the development of new therapeutic agents. This application note provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, a robust and widely adopted analytical technique for this purpose.

Principle

This method involves the extraction of this compound from dried algal biomass, followed by separation and quantification using reverse-phase HPLC. The separation is achieved on a C18 column with an isocratic or gradient mobile phase, and this compound is detected by its UV absorbance, typically at 205 nm or 210 nm. Quantification is performed by comparing the peak area of this compound in the sample to that of a certified reference standard.

Experimental Workflow

The overall experimental workflow for the quantification of this compound in algal extracts is depicted in the following diagram:

Fucosterol_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis algal_biomass Dried Algal Biomass extraction Solvent Extraction (e.g., 70% Ethanol, Sonication) algal_biomass->extraction filtration Filtration (0.45 µm Syringe Filter) extraction->filtration saponification Saponification (Optional) (e.g., 1M Ethanolic KOH) filtration->saponification For total sterols hplc_injection HPLC Injection filtration->hplc_injection Direct Analysis nsf_extraction Non-Saponifiable Fraction Extraction (Hexane) saponification->nsf_extraction nsf_extraction->hplc_injection c18_column Reverse-Phase C18 Column hplc_injection->c18_column mobile_phase Mobile Phase Delivery (Isocratic or Gradient) uv_detection UV Detection (205 nm or 210 nm) c18_column->uv_detection peak_integration Peak Integration & Identification uv_detection->peak_integration quantification Quantification of this compound peak_integration->quantification calibration_curve Calibration Curve Generation (this compound Standard) calibration_curve->quantification

Caption: Experimental workflow for this compound quantification.

Protocols

Protocol 1: this compound Quantification in 70% Ethanol Algal Extracts

This protocol is adapted from a validated method for comparing this compound content in various algal species.[2]

1. Sample Preparation: a. Weigh 1 g of dried and powdered algal sample. b. Add 20 mL of 70% ethanol. c. Sonicate for 1 hour. Repeat this extraction step three times. d. Combine the extracts and evaporate to dryness under a vacuum. e. Re-dissolve the residue in a known volume of methanol or the initial mobile phase. f. Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.[2]

2. Standard Preparation: a. Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.[2] b. Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from approximately 5 to 150 µg/mL.[2]

3. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of methanol (Solvent A) and 0.1% acetic acid in water (Solvent B) can be effective.[2] An alternative isocratic mobile phase is a mixture of methanol and acetonitrile (e.g., 30:70 v/v).[3][4]

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30 °C.[2][3]

  • Detection: UV detector at 210 nm.[2][5]

4. Data Analysis: a. Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. b. Determine the concentration of this compound in the sample extract from the calibration curve. c. Calculate the this compound content in the original algal sample (e.g., in mg/g of dry weight).

Protocol 2: Quantification of Total this compound after Saponification

This protocol is suitable for determining the total this compound content, including this compound esters, and is adapted from a method for quantifying sterols in edible seaweeds.[3]

1. Sample Preparation: a. Weigh an appropriate amount of dried algal powder. b. Add 1 M ethanolic KOH solution. c. Reflux the mixture for 1-2 hours to saponify the lipids. d. After cooling, extract the non-saponifiable fraction with n-hexane. e. Wash the hexane extract with water to remove excess alkali. f. Evaporate the hexane layer to dryness and reconstitute the residue in the HPLC mobile phase. g. Filter the solution through a 0.45 µm syringe filter before injection.

2. Standard Preparation and HPLC Conditions: Follow the same procedures as described in Protocol 1. A detection wavelength of 205 nm has also been shown to be effective.[3]

Quantitative Data Summary

The this compound content can vary significantly among different algal species. The following tables summarize quantitative data from published studies.

Table 1: this compound Content in Various Algal Species

Algal SpeciesExtraction MethodThis compound Content (mg/g dry weight)Reference
Desmarestia tabacoides70% EtOH81.67[2]
Agarum clathratum70% EtOH78.70[2]
Himanthalia elongataSaponification0.662 - 2.320[3]
Undaria pinnatifidaSaponification-[3]
Laminaria ochroleucaSaponification-[3]
Sargassum horneri70% EtOH-[6]
Sargassum fusiforme--[7]

Table 2: HPLC Method Validation Parameters for this compound Quantification

ParameterResultReference
Linearity (R²) 0.9998[2]
Limit of Detection (LOD) 3.20 µg/mL[2]
Limit of Quantification (LOQ) 9.77 µg/mL[2]
Accuracy (Recovery) 90-110%[2]
Precision (RSD) 1.07%[2]
Repeatability (CV) 2.4%[3]

Signaling Pathways and Logical Relationships

While this application note focuses on the analytical quantification of this compound, it is important for drug development professionals to understand its biological context. This compound has been shown to modulate various signaling pathways, contributing to its therapeutic effects.

Fucosterol_Signaling_Pathways cluster_inflammation Anti-inflammatory Effects cluster_antioxidant Antioxidant Activity cluster_metabolic Metabolic Regulation This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibits This compound->NFkB ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges This compound->ROS Nrf2 Nrf2/HO-1 Pathway This compound->Nrf2 Activates PPARa PPARα Expression This compound->PPARa Inhibits This compound->PPARa CEBPa C/EBPα Expression This compound->CEBPa Inhibits This compound->CEBPa COX2 COX-2 Production NFkB->COX2 Regulates iNOS iNOS Production NFkB->iNOS Regulates Adipogenesis Adipogenesis PPARa->Adipogenesis CEBPa->Adipogenesis

Caption: this compound's influence on key signaling pathways.

Conclusion

The HPLC methods described provide a reliable and accurate approach for the quantification of this compound in algal extracts. The choice between direct solvent extraction and a method involving saponification will depend on the specific research goals, with the latter being necessary for the determination of total this compound content. The provided protocols and data serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, quality control, and drug discovery, facilitating the development of this compound-based products.

References

Application Notes and Protocols for GC-MS Analysis of Fucosterol in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucosterol, a phytosterol predominantly found in brown algae, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-cancer, anti-inflammatory, anti-diabetic, and neuroprotective effects. Accurate and sensitive quantification of this compound in various biological matrices is crucial for pharmacokinetic studies, biomarker discovery, and understanding its mechanism of action. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the analysis of sterols, offering high sensitivity and selectivity. This document provides a detailed protocol for the analysis of this compound in biological samples using GC-MS, including sample preparation, derivatization, and instrument parameters.

This compound: A Bioactive Phytosterol

This compound (24-ethylidenecholesterol) has been shown to modulate several key signaling pathways implicated in various diseases.[1][2][3] Understanding these pathways is essential for elucidating its therapeutic potential.

This compound has been reported to exert its biological effects through the modulation of pathways such as:

  • PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival, growth, and proliferation. This compound has been shown to influence this pathway, which is often dysregulated in cancer.[1]

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a key role in inflammation and cancer.[1][3]

  • NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammatory and immune responses. This compound can modulate NF-κB signaling, contributing to its anti-inflammatory properties.[3]

  • Nrf2/HO-1 Signaling Pathway: This pathway is a major regulator of cellular defense against oxidative stress. This compound can activate this pathway, leading to the expression of antioxidant enzymes.[3][4]

Experimental Protocols

A typical workflow for the GC-MS analysis of this compound from biological samples involves extraction, derivatization, and instrumental analysis.

I. Sample Preparation: Extraction of this compound

The choice of extraction method depends on the biological matrix. Here are protocols for solid tissues, cell cultures, and plasma.

A. Extraction from Animal Tissues (e.g., Liver, Brain)

  • Homogenization: Weigh 100-200 mg of frozen tissue and homogenize in 1 mL of ice-cold phosphate-buffered saline (PBS) using a tissue homogenizer.

  • Lipid Extraction (Folch Method):

    • To the homogenate, add 4 mL of a chloroform:methanol (2:1, v/v) mixture.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.

    • Repeat the extraction of the aqueous phase and pellet with 2 mL of chloroform.

    • Pool the organic phases.

  • Washing: Add 1 mL of 0.9% NaCl solution to the pooled organic phase, vortex, and centrifuge. Remove the upper aqueous layer.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.

  • Saponification (Optional, to hydrolyze fucosteryl esters):

    • Reconstitute the dried lipid extract in 1 mL of 1 M ethanolic KOH.

    • Incubate at 60°C for 1 hour.

    • After cooling, add 1 mL of water and extract the non-saponifiable lipids (including this compound) twice with 2 mL of n-hexane.

    • Pool the hexane layers and evaporate to dryness.

B. Extraction from Cell Cultures

  • Cell Harvesting: Harvest cells (e.g., 1-5 x 10^6 cells) by scraping or trypsinization. Wash the cell pellet twice with ice-cold PBS.

  • Lipid Extraction (Bligh-Dyer Method):

    • Resuspend the cell pellet in 0.8 mL of PBS.

    • Add 3 mL of a chloroform:methanol (1:2, v/v) mixture and vortex thoroughly.

    • Add 1 mL of chloroform and vortex.

    • Add 1 mL of water and vortex.

    • Centrifuge at 2000 rpm for 10 minutes to induce phase separation.

    • Collect the lower organic phase.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen.

C. Extraction from Plasma/Serum

  • Protein Precipitation and Lipid Extraction:

    • To 100 µL of plasma or serum, add 1 mL of a methanol:dichloromethane (1:2, v/v) mixture.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Collect the supernatant.

  • Drying: Evaporate the solvent to dryness under nitrogen.

  • Saponification (Recommended): Proceed with the saponification step as described for animal tissues to hydrolyze any fucosteryl esters.

II. Derivatization of this compound

Sterols require derivatization to increase their volatility and thermal stability for GC analysis. The most common method is silylation to form trimethylsilyl (TMS) ethers.

  • Reagents:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Pyridine (anhydrous) or other suitable solvent (e.g., hexane, dichloromethane)

  • Procedure:

    • Ensure the dried lipid extract is completely free of moisture.

    • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dried extract.

    • Cap the vial tightly and heat at 60-70°C for 1 hour.[5]

    • After cooling to room temperature, the sample is ready for GC-MS analysis. Alternatively, the solvent can be evaporated and the residue redissolved in hexane.

III. GC-MS Instrumental Analysis

The following are typical GC-MS parameters for the analysis of this compound-TMS ether. These may need to be optimized for your specific instrument and application.

Parameter Setting
Gas Chromatograph
ColumnHP-5ms, DB-5ms, or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature280°C
Oven Temperature ProgramInitial temperature 200°C, hold for 2 min, ramp to 280°C at 5°C/min, hold for 10 min.[6]
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Rangem/z 50-600
Solvent Delay5-10 min
Data Acquisition Mode Full Scan for qualitative analysis and identification. Selected Ion Monitoring (SIM) for quantitative analysis.
Characteristic Ions for this compound-TMS Ether (m/z) 484 (M+), 469 (M+-15), 394 (M+-90), 357, 129

Quantitative Data

The following table summarizes quantitative data for this compound found in different biological samples. It is important to note that concentrations can vary significantly depending on the species, growth conditions, and extraction method.

Biological SampleThis compound ConcentrationAnalytical MethodReference
Sargassum spp. (Fraction 1)2.79 mg/g TDWGC-MS[7]
Sargassum spp. (Fraction 2)0.43 mg/g TDWGC-MS[7]
Sargassum spp. (Fraction 3)0.11 mg/g TDWGC-MS[7]
Desmarestia tabacoides (70% EtOH extract)81.67 mg/gHPLC[8]
Agarum clathratum (70% EtOH extract)78.70 mg/gHPLC[8]

TDW: Total Dry Weight

Visualizations

Signaling Pathways of this compound

Fucosterol_Signaling_Pathways This compound This compound PI3K PI3K This compound->PI3K MAPK MAPK This compound->MAPK NFkB NF-κB This compound->NFkB Inhibition Nrf2 Nrf2 This compound->Nrf2 Activation Akt Akt PI3K->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival MAPK->CellSurvival Inflammation Inflammation MAPK->Inflammation NFkB->Inflammation HO1 HO-1 Nrf2->HO1 AntioxidantResponse Antioxidant Response HO1->AntioxidantResponse

Caption: Signaling pathways modulated by this compound.

Experimental Workflow for GC-MS Analysis of this compound

GCMS_Workflow Sample Biological Sample (Tissue, Cells, Plasma) Extraction Lipid Extraction Sample->Extraction Saponification Saponification (Optional) Extraction->Saponification Derivatization Derivatization (Silylation) Saponification->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataAnalysis Data Analysis (Quantification & Identification) GCMS->DataAnalysis

Caption: GC-MS workflow for this compound analysis.

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of this compound in various biological samples using GC-MS. The described methods for sample preparation, derivatization, and instrumental analysis, along with the provided quantitative data and pathway diagrams, will be a valuable resource for researchers in academia and the pharmaceutical industry. The accurate quantification of this compound will facilitate further investigation into its promising therapeutic applications.

References

Application Note: Structural Elucidation of Fucosterol using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fucosterol is a prominent phytosterol found abundantly in various marine brown algae (Phaeophyceae), such as species from the Fucus, Sargassum, and Ecklonia genera.[1][2][3] Its structure is characterized by a cholestane skeleton with a unique ethylidene group at the C-24 position of the side chain.[4] this compound and its derivatives have garnered significant attention in the pharmaceutical and nutraceutical industries due to a wide range of reported biological activities, including antioxidant, anti-inflammatory, anticancer, and antidiabetic properties.[2][5][6]

Accurate structural elucidation is the foundational step for understanding its biological functions and for quality control in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable and powerful non-destructive technique for the unambiguous determination of the molecular structure of natural products like this compound.[7][8] This application note provides a detailed protocol for the structural elucidation of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Experimental Protocols

Materials and Equipment
  • Sample: Purified this compound (≥98% purity), either commercially sourced or isolated from natural sources.

  • Solvent: Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS) as an internal standard.

  • Equipment:

    • NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

    • Standard 5 mm NMR tubes.

    • Analytical balance, vials, and micropipettes.

Sample Preparation Protocol
  • Accurately weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

  • Ensure the sample is fully dissolved. Gentle vortexing may be applied if necessary.

  • Transfer the solution into a 5 mm NMR tube.

  • Cap the NMR tube and place it in the spectrometer for analysis.

NMR Data Acquisition Protocol

The following suite of NMR experiments should be performed to acquire comprehensive structural data.

  • 1D ¹H NMR: Provides information on the chemical environment, multiplicity (spin-spin coupling), and integration of all protons.

  • 1D ¹³C NMR and DEPT-135: The ¹³C NMR spectrum identifies all unique carbon signals. The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment distinguishes between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons; quaternary carbons are absent.

  • 2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (¹H-¹H J-coupling). This is crucial for tracing proton spin systems within the molecule.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlation).[9][10] This experiment is highly sensitive and essential for assigning carbon resonances.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C coupling).[10][11] This is the key experiment for connecting different spin systems across quaternary carbons and establishing the overall molecular framework.

Data Presentation and Interpretation

The structural assignment of this compound is achieved by systematically analyzing the data from the NMR experiments. The chemical structure with standard steroid numbering is shown below for reference.

fucosterol_structure This compound Structure with Numbering structure [Image of this compound Structure with Numbering]

Caption: Chemical structure of this compound with conventional steroid numbering.

Quantitative NMR Data Summary

The following tables summarize the ¹H and ¹³C NMR data for this compound, recorded in CDCl₃. The assignments are based on comprehensive analysis of 1D and 2D NMR spectra.[12][13]

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in CDCl₃)

Carbon No.¹³C Shift (δ ppm)¹H Shift (δ ppm)¹H Multiplicity (J in Hz)Key HMBC Correlations (from ¹H to ¹³C)Key COSY Correlations (¹H-¹H)
137.21.81 (m), 1.10 (m)C-2, C-3, C-5, C-10, C-19H-2
231.71.52 (m), 1.38 (m)C-1, C-3, C-4, C-10H-1, H-3
371.73.54 (m)C-1, C-2, C-4, C-5H-2, H-4
442.42.17 (m), 2.07 (m)C-2, C-3, C-5, C-6, C-10H-3
5140.6-Quaternary--
6121.75.33br. d (J = 5.2)C-4, C-5, C-7, C-8, C-10H-7
731.91.89 (m), 1.60 (m)C-5, C-6, C-8, C-9, C-14H-6, H-8
831.91.43 (m)C-7, C-9, C-14H-7, H-9, H-14
950.40.92 (m)C-1, C-8, C-10, C-11, C-19H-8, H-11, H-14
1036.5-Quaternary--
1121.11.45 (m)C-8, C-9, C-10, C-12H-9, H-12
1239.72.01 (m), 1.15 (m)C-11, C-13, C-14, C-17, C-18H-11
1342.2-Quaternary--
1456.71.05 (m)C-8, C-9, C-12, C-13, C-15, C-18H-8, H-9
1524.41.55 (m), 1.08 (m)C-13, C-14, C-16, C-17H-14, H-16
1628.31.85 (m), 1.25 (m)C-15, C-17H-15, H-17
1755.81.18 (m)C-13, C-16, C-18, C-20, C-21H-16, H-20
1811.80.71sC-12, C-13, C-14, C-17-
1919.41.04sC-1, C-5, C-9, C-10-
2036.41.38 (m)C-17, C-21, C-22H-17, H-21, H-22
2118.71.01d (J = 6.8)C-17, C-20, C-22H-20
2235.21.98 (m)C-20, C-21, C-23, C-24H-20, H-23
2325.72.25 (m)C-22, C-24, C-25, C-28H-22, H-25
24146.7-Quaternary--
2534.82.22 (m)C-23, C-24, C-26, C-27, C-28H-23, H-26, H-27
2622.11.01d (J = 1.2)C-24, C-25, C-27H-25
2722.21.00d (J = 1.2)C-24, C-25, C-26H-25
28115.85.20q (J = 6.7)C-23, C-24, C-25, C-29H-29
2913.21.59d (J = 6.7)C-24, C-28H-28

Visualizations of Experimental Workflow and Data Correlations

Logical Workflow for NMR-based Structural Elucidation

The process follows a logical progression from initial data acquisition to the final confirmed structure.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_result Final Output prep Dissolve Purified this compound in CDCl3 with TMS acq_1d 1D NMR (¹H, ¹³C, DEPT-135) prep->acq_1d acq_2d 2D NMR (COSY, HSQC, HMBC) analysis_1 Assign ¹H & ¹³C signals using HSQC & DEPT acq_2d->analysis_1 analysis_2 Establish ¹H-¹H Spin Systems using COSY analysis_1->analysis_2 analysis_3 Connect Fragments using HMBC analysis_2->analysis_3 analysis_4 Confirm Connectivity & Stereochemistry analysis_3->analysis_4 result Elucidated this compound Structure analysis_4->result

Caption: Workflow for this compound structural elucidation using NMR spectroscopy.

Key HMBC Correlations for this compound

The HMBC spectrum is paramount for assembling the complete carbon skeleton. Key correlations from the easily identifiable methyl singlets (H-18 and H-19) and the unique side-chain protons confirm the overall structure.

hmbc_correlations Key HMBC Correlations in this compound H18 ¹H-18 (s, δ 0.71) C13 C-13 (q) H18->C13 connect D-ring C14 C-14 H18->C14 connect D-ring C17 C-17 H18->C17 connect D-ring C12 C-12 H18->C12 connect D-ring H19 ¹H-19 (s, δ 1.04) C10 C-10 (q) H19->C10 connect A/B/C rings C5 C-5 (q) H19->C5 connect A/B/C rings C9 C-9 H19->C9 connect A/B/C rings H28 ¹H-28 (q, δ 5.20) C24 C-24 (q) H28->C24 confirm side chain C25 C-25 H28->C25 confirm side chain C23 C-23 H28->C23 confirm side chain C C H28->C confirm side chain -29 -29 H28->-29 confirm side chain H29 ¹H-29 (d, δ 1.59) H29->C24 confirm ethylidene C28 C28 H29->C28 confirm ethylidene H6 ¹H-6 (d, δ 5.33) H6->C10 confirm B-ring H6->C5 confirm B-ring

Caption: Diagram of key 2 and 3-bond HMBC correlations for this compound.

COSY Spin System Example: The A-Ring

The COSY spectrum allows for the tracing of adjacent protons. For example, the spin system from H-1 to H-4 in the A-ring can be readily identified.

Caption: A representative ¹H-¹H COSY spin system in this compound's A-ring.

Conclusion

The comprehensive application of 1D and 2D NMR spectroscopy provides an unambiguous and definitive method for the structural elucidation of this compound. The combination of ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments allows for the complete assignment of all proton and carbon signals and confirms the precise connectivity of the steroid core and its characteristic side chain. This robust methodology is essential for the characterization and quality control of this compound in research and for its development as a potential therapeutic agent.

References

Fucosterol: Application Notes and Protocols for Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fucosterol, a phytosterol predominantly found in marine brown algae, has emerged as a promising bioactive compound with significant potential in cancer research.[1][2][3] Extensive in vitro studies have demonstrated its ability to inhibit proliferation, induce apoptosis, trigger cell cycle arrest, and reduce the metastatic potential of various cancer cell lines.[1][4][5] These application notes provide a comprehensive overview of this compound's effects on cancer cells, detailed protocols for key experimental assays, and visual representations of the molecular pathways involved, intended for researchers, scientists, and professionals in drug development.

Data Presentation: Anti-proliferative Activity of this compound

The cytotoxic and anti-proliferative effects of this compound have been quantified across a diverse range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below, highlighting the compound's efficacy.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cancer TypeCell LineIC50 ValueReference
Cervical CancerHeLa40 µM[4][6]
Lung CancerA-54915 µM[1]
Lung CancerSK-LU-115 µM[1]
Ovarian CancerES262.4 µM[5]
Ovarian CancerOV9051.4 µM[5]
Breast CancerT47D27.94 µg/ml[7]
Breast CancerMCF-7125 µM[4]
Colon CancerHT-2970.41 µg/ml[7]
Gastric CancerSNU-5125 µM[4]
Prostate CancerPC-3125 µM[4]
Pancreatic CancerMiaPaca-2250 µM[4]
LeukemiaHL-607.8 µg/mL[8]

Table 2: Apoptosis Induction in HeLa Cells by this compound

This compound ConcentrationPercentage of Apoptotic Cells (48h)Reference
Control (0 µM)Baseline[4]
20 µM12.2%[4]
40 µM37%[4]
80 µM62%[4]

Mechanism of Action: Key Cellular Effects

This compound exerts its anti-cancer effects through a multi-faceted approach targeting critical cellular processes.

  • Induction of Apoptosis: this compound promotes programmed cell death by increasing the production of intracellular Reactive Oxygen Species (ROS), which leads to a reduction in the mitochondrial membrane potential.[4][6] This mitochondrial-mediated pathway involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of executioner caspases like cleaved caspase-3.[1]

  • Cell Cycle Arrest: Studies have shown that this compound can arrest the cell cycle at the G2/M checkpoint.[1][4][6] This is achieved by downregulating the expression of key cell cycle regulatory proteins such as Cdc2, Cyclin A, and Cyclin B1, while upregulating negative regulators like p21 and p27.[1]

  • Inhibition of Metastasis: this compound has been observed to inhibit the migration and invasion of cancer cells, suggesting its potential to suppress metastasis.[1][4]

  • Modulation of Signaling Pathways: The anti-cancer activities of this compound are mediated through the modulation of crucial intracellular signaling pathways. It has been shown to downregulate the PI3K/Akt/mTOR and the Raf/MEK/ERK (MAPK) signaling cascades, both of which are central to cancer cell proliferation, survival, and progression.[4][5][6][9][10]

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Fucosterol_PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Fucosterol_MAPK_Pathway This compound This compound Raf Raf This compound->Raf inhibits MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis CellCulture 1. Cancer Cell Culture FucosterolPrep 2. This compound Stock Preparation CellCulture->FucosterolPrep Treatment 3. Cell Seeding & This compound Treatment FucosterolPrep->Treatment Assays 4. Perform Assays (MTT, Flow Cytometry, etc.) Treatment->Assays DataCollection 5. Data Collection Assays->DataCollection DataAnalysis 6. Statistical Analysis DataCollection->DataAnalysis

References

Fucosterol: Application Notes and Protocols for Inflammatory Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fucosterol, a phytosterol predominantly found in marine brown algae, has emerged as a potent bioactive compound with a wide range of therapeutic properties, including antioxidant, anti-cancer, and anti-diabetic effects.[1][2] Of significant interest to researchers is its robust anti-inflammatory activity.[3] this compound has been demonstrated to modulate key signaling pathways involved in the inflammatory cascade, making it a compelling candidate for the development of novel therapeutics for inflammatory diseases.[1] These application notes provide a comprehensive overview of this compound's mechanism of action, quantitative data from preclinical studies, and detailed protocols for its investigation as an anti-inflammatory agent.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][4] These pathways are central to the production of pro-inflammatory mediators.

  • NF-κB Pathway: In response to inflammatory stimuli like lipopolysaccharide (LPS), the NF-κB transcription factor is activated, leading to the expression of genes for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][6] this compound has been shown to inhibit the phosphorylation and nuclear translocation of NF-κB p65, thereby preventing the transcription of these inflammatory genes.[4][7]

  • MAPK Pathway: The MAPK family, including p38, ERK, and JNK, plays a crucial role in regulating the inflammatory response.[7] this compound can attenuate the phosphorylation of key components of the MAPK pathway, such as p38, which further contributes to the downregulation of inflammatory mediator production.[4][6]

  • Nrf2/HO-1 Pathway: this compound has also been shown to upregulate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway, which is a critical antioxidant response system that helps to mitigate oxidative stress, a common feature of chronic inflammation.[5][7]

Fucosterol_NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_this compound Therapeutic Agent cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α IKK IKK LPS->IKK Activates This compound This compound This compound->IKK Inhibits NFkB_p65_p50 NF-κB (p65/p50) This compound->NFkB_p65_p50 Inhibits Translocation IkBa p-IκBα IKK->IkBa Phosphorylates IkBa->NFkB_p65_p50 Releases NFkB_translocated NF-κB (p65/p50) (Translocated) NFkB_p65_p50->NFkB_translocated Nuclear Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_translocated->Genes Induces Transcription

This compound inhibits the NF-κB signaling pathway.

Fucosterol_MAPK_Pathway cluster_stimulus Inflammatory Stimulus cluster_this compound Therapeutic Agent cluster_pathway MAPK Cascade cluster_output Cellular Response LPS LPS / TNF-α MKK3_6 MKK3/6 LPS->MKK3_6 Activates This compound This compound This compound->MKK3_6 Inhibits p38 p-p38 This compound->p38 Inhibits MKK3_6->p38 Phosphorylates MK2 p-MK2 p38->MK2 Phosphorylates Cytokines Pro-inflammatory Cytokine Production p38->Cytokines MK2->Cytokines

This compound inhibits the p38 MAPK signaling pathway.

Quantitative Data Summary

The anti-inflammatory efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Anti-Inflammatory Activity of this compound

Cell LineInflammatory StimulusThis compound ConcentrationObserved EffectReference
RAW 264.7 MacrophagesLPSNot specifiedSuppressed iNOS, TNF-α, and IL-6 expression and production.[4][4]
RAW 264.7 MacrophagesLPSNot specifiedSuppressed COX-2 and iNOS production.[5][5]
Human Dermal Fibroblasts (HDF)TNF-α/IFN-γUp to 120 µMDose-dependently decreased intracellular ROS; downregulated IL-6, IL-8, IL-1β, TNF-α mRNA.[7][7]
C8-B4 Microglial CellsLPS12 - 192 µMSignificantly inhibited NO production; reduced IL-6, IL-1β, TNF-α, and PGE2 at concentrations >48 µM.[8][9][8][9]
A549 (Human Lung Epithelial)Particulate Matter (PM)3.125 - 50 µg/mLIncreased cell viability and decreased ROS levels.[5][5]

Table 2: In Vivo Anti-Inflammatory Activity of this compound

Animal ModelDisease InductionThis compound DosageObserved EffectReference
BALB/c MiceConcanavalin A (ConA)25, 50, 100 mg/kg (oral)Attenuated serum liver enzymes; reduced hepatic necrosis and apoptosis; inhibited TNF-α, IL-6, and IL-1β.[10][10]
C57BL/6J MiceImmobilizationNot specifiedReduced expression of TNF-α and IL-6 in muscle tissue.[11][11]
ApoE-/- MiceHigh-Fat DietNot specifiedReduced atherosclerotic plaques, macrophage infiltration, and inflammatory responses.[12][12]
BALB/c MiceIgE/BSANot specifiedReduced passive cutaneous anaphylaxis (PCA) reaction, indicating anti-allergic effects.[13][13]

Application Notes & Protocols

This compound's low toxicity profile in preclinical studies makes it a suitable candidate for further investigation.[14][15] The following protocols provide a framework for evaluating its anti-inflammatory properties.

Experimental_Workflow cluster_setup Phase 1: Experimental Setup cluster_analysis Phase 2: Data Collection & Analysis cluster_assays A 1. Cell Culture (e.g., RAW 264.7 macrophages) B 2. Cell Seeding (e.g., 96-well or 6-well plates) A->B C 3. This compound Pre-treatment (Varying concentrations, 1-2h) B->C D 4. Inflammatory Stimulation (e.g., LPS 1 µg/mL, 24h) C->D E 5. Sample Collection (Supernatant for cytokines, Cell lysate for proteins/RNA) D->E F Griess Assay (Nitric Oxide) E->F G ELISA (TNF-α, IL-6, IL-1β) E->G H RT-PCR (Gene Expression) E->H I Western Blot (NF-κB, MAPK proteins) E->I J 6. Data Analysis & Interpretation F->J G->J H->J I->J

General workflow for in vitro anti-inflammatory assays.
Protocol 1: In Vitro Evaluation of this compound on Macrophages

This protocol details the steps to assess the effect of this compound on the production of inflammatory mediators in LPS-stimulated RAW 264.7 macrophage cells.

1. Materials and Reagents:

  • This compound (dissolved in DMSO, then diluted in media)

  • RAW 264.7 macrophage cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent Kit for Nitric Oxide (NO) measurement

  • ELISA kits for Mouse TNF-α and IL-6

  • Reagents for Western blotting (lysis buffer, antibodies for p-p65, p-p38, β-actin)

2. Cell Culture and Seeding:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% antibiotics at 37°C in a 5% CO₂ incubator.

  • Seed cells in appropriate plates based on the planned assay:

    • 96-well plates: For cell viability (MTT) and Griess assays.

    • 24-well or 6-well plates: For ELISA, RT-PCR, and Western blot analysis.

  • Allow cells to adhere for 24 hours.

3. This compound Treatment and LPS Stimulation:

  • Prepare serial dilutions of this compound in culture media. The final DMSO concentration should be non-toxic (typically <0.1%).

  • Remove the old media from the cells and replace it with media containing the desired concentrations of this compound. Include a vehicle control (media with DMSO only).

  • Incubate the cells for 1-2 hours.

  • Add LPS (final concentration of ~1 µg/mL) to all wells except the negative control group.

  • Incubate for an additional 24 hours.

4. Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Production:

    • Collect 50-100 µL of cell culture supernatant.

    • Measure NO concentration using a Griess Reagent Kit according to the manufacturer's instructions.

  • Cytokine Production (TNF-α, IL-6):

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α and IL-6 using specific ELISA kits following the manufacturer's protocol.[16]

  • Protein Expression (Western Blot):

    • Wash cells with cold PBS and lyse them using RIPA buffer.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated NF-κB p65, phosphorylated p38 MAPK, and a loading control like β-actin.

    • Visualize bands using an appropriate secondary antibody and chemiluminescence system.

Protocol 2: In Vivo Evaluation in a Mouse Model of Acute Inflammation

This protocol provides a general method for assessing this compound's efficacy in a ConA-induced acute liver injury model.[10]

1. Animals and Housing:

  • Use male BALB/c mice (6-8 weeks old).

  • House animals under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Acclimatize mice for at least one week before the experiment.

  • All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

2. Experimental Groups and Dosing:

  • Divide mice into groups (n=6-8 per group):

    • Control Group (Vehicle only)

    • ConA-Treated Group (Vehicle + ConA)

    • This compound Low Dose Group (e.g., 25 mg/kg this compound + ConA)

    • This compound Mid Dose Group (e.g., 50 mg/kg this compound + ConA)

    • This compound High Dose Group (e.g., 100 mg/kg this compound + ConA)

  • Prepare this compound for oral gavage (e.g., dissolved in 2% DMSO or suspended in corn oil).

  • Administer this compound or vehicle orally once daily for a set period (e.g., 3-7 days) before disease induction.

3. Induction of Liver Injury:

  • Induce acute liver injury by injecting Concanavalin A (ConA) (e.g., 25 mg/kg) via the tail vein.

4. Sample Collection and Analysis:

  • At a specified time post-ConA injection (e.g., 8 or 24 hours), euthanize the mice.

  • Collect blood via cardiac puncture for serum analysis.

    • Measure levels of liver enzymes Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).

    • Measure serum levels of TNF-α, IL-6, and IL-1β using ELISA.

  • Harvest the liver for histological and molecular analysis.

    • Fix a portion of the liver in 10% formalin for Hematoxylin and Eosin (H&E) staining to assess tissue damage (necrosis, inflammation).

    • Snap-freeze another portion in liquid nitrogen for Western blot or RT-PCR analysis of inflammatory markers.

This compound demonstrates significant potential as a therapeutic agent for inflammatory diseases by targeting the NF-κB and MAPK pathways. The provided data and protocols offer a solid foundation for researchers to further explore its mechanisms and efficacy in various preclinical models of inflammation. Future studies should focus on its bioavailability, long-term safety, and potential in chronic inflammatory disease models to pave the way for possible clinical applications.

References

Application Notes and Protocols for Fucosterol-Based Liposomal Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fucosterol, a phytosterol predominantly found in brown algae, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects.[1] However, its poor water solubility and limited bioavailability pose challenges to its therapeutic application. Liposomal delivery systems offer a promising strategy to overcome these limitations by encapsulating this compound within a lipid bilayer, thereby enhancing its stability, solubility, and targeted delivery.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation, characterization, and evaluation of this compound-based liposomal delivery systems. Detailed protocols for key experiments are provided to facilitate the practical implementation of these techniques in the laboratory.

Data Presentation: Physicochemical Properties of Phytosterol-Containing Liposomes

The following tables summarize representative quantitative data for liposomes containing phytosterols, which can serve as a reference for the expected characteristics of this compound-based liposomes.

Table 1: Physicochemical Characterization of Phytosterol-Containing Liposomes Prepared by Thin-Film Hydration Followed by Homogenization or Ultrasonication. [2]

Formulation MethodBioactive ComponentsParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
HomogenizationPhytosterols & Tocopherols186.33 ± 4.38--9 to -14>89
UltrasonicationPhytosterols & Tocopherols196.2 ± 16.1--9 to -14>89

Table 2: Influence of β-sitosterol on Curcumin-Loaded Liposomes. [3]

β-sitosterol Concentration (mol%)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
0155.3 ± 2.10.23 ± 0.02-35.4 ± 1.273.5 ± 0.8
20162.1 ± 1.50.21 ± 0.01-38.1 ± 0.985.2 ± 1.1
25168.4 ± 2.30.19 ± 0.02-40.5 ± 1.588.6 ± 0.9
33175.6 ± 1.80.18 ± 0.01-42.3 ± 1.192.4 ± 0.7
50182.3 ± 2.50.25 ± 0.03-36.8 ± 1.373.2 ± 0.6

Table 3: Characterization of 5-Fluorouracil-Loaded Liposomes with Varying Lipid Compositions. [4]

Formulation CodeLipid CompositionParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
F1SPC:CHOL:CHEMS138 ± 20.130 ± 0.025-27.3 ± 1.232.9 ± 0.7
F2SPC:CHOL:CHEMS134 ± 40.194 ± 0.010-32.4 ± 2.135.8 ± 1.8
F3DOPE:CHOL:CHEMS166 ± 20.197 ± 0.009-31.5 ± 0.930.8 ± 0.6
F4DOPE:CHOL:CHEMS162 ± 40.247 ± 0.010-21.0 ± 0.232.3 ± 1.8

SPC: Soy Phosphatidylcholine, DOPE: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, CHOL: Cholesterol, CHEMS: Cholesteryl Hemisuccinate

Experimental Protocols

Preparation of this compound-Based Liposomes

Two common methods for preparing this compound-based liposomes are the thin-film hydration method and the ethanol injection method.

This method involves the formation of a thin lipid film followed by hydration with an aqueous medium.[4][5]

Materials:

  • Phospholipids (e.g., Soy Phosphatidylcholine (SPC), 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC))

  • This compound

  • Cholesterol (optional, can be fully or partially replaced by this compound)

  • Organic solvent (e.g., chloroform, methanol, or a mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or extruder

Procedure:

  • Dissolve phospholipids, this compound, and cholesterol (if used) in the organic solvent in a round-bottom flask. The molar ratio of the components should be optimized based on experimental design.

  • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the phase transition temperature (Tc) of the lipids. This will form a thin, uniform lipid film on the inner surface of the flask.

  • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding the aqueous buffer to the flask. The temperature of the buffer should be above the Tc of the lipids.

  • Agitate the flask by hand or using a bath sonicator to facilitate the formation of multilamellar vesicles (MLVs).

  • To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, the liposomal suspension can be further processed by sonication using a probe sonicator or by extrusion through polycarbonate membranes with a defined pore size.

This method involves the rapid injection of an ethanolic solution of lipids into an aqueous phase.[6][7]

Materials:

  • Phospholipids

  • This compound

  • Cholesterol (optional)

  • Ethanol

  • Aqueous buffer (e.g., PBS pH 7.4)

  • Syringe and needle

  • Stirrer

Procedure:

  • Dissolve the phospholipids, this compound, and cholesterol (if used) in ethanol.

  • Heat the aqueous buffer to a temperature above the Tc of the lipids and maintain it under constant stirring.

  • Rapidly inject the ethanolic lipid solution into the stirred aqueous buffer using a syringe and needle.

  • The spontaneous formation of liposomes occurs upon injection.

  • Remove the ethanol from the liposomal suspension by dialysis or rotary evaporation.

Characterization of this compound-Based Liposomes

Principle: Dynamic light scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and polydispersity index (PDI) of the liposomes. Laser Doppler velocimetry is used to determine the zeta potential, which indicates the surface charge and stability of the liposomal dispersion.

Instrument: Zetasizer Nano series (Malvern Panalytical) or similar instrument.

Procedure:

  • Dilute the liposomal suspension with the appropriate aqueous buffer to a suitable concentration for measurement.

  • Transfer the diluted sample to a disposable cuvette.

  • Place the cuvette in the instrument and perform the measurement at a constant temperature (e.g., 25°C).

  • Record the Z-average diameter, PDI, and zeta potential values. Perform measurements in triplicate for each sample.

Principle: The encapsulation efficiency is the percentage of this compound that is successfully entrapped within the liposomes relative to the total amount of this compound used in the formulation. This is determined by separating the unencapsulated this compound from the liposomes and quantifying the amount of this compound in either the liposomal fraction or the supernatant.

Procedure:

  • Separate the unencapsulated this compound from the liposomal suspension using a suitable method such as ultracentrifugation, dialysis, or size exclusion chromatography.

  • Disrupt the liposomes in the collected liposomal fraction using a suitable solvent (e.g., methanol or isopropanol) to release the encapsulated this compound.

  • Quantify the amount of this compound in the disrupted liposomal fraction and the supernatant (containing the unencapsulated this compound) using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[8]

  • Calculate the encapsulation efficiency using the following formula:

    EE (%) = (Amount of encapsulated this compound / Total amount of this compound used) x 100

In Vitro Drug Release Study

Principle: The dialysis method is commonly used to evaluate the in vitro release profile of this compound from the liposomes over time.

Procedure: [9]

  • Transfer a known amount of the this compound-loaded liposomal suspension into a dialysis bag with a suitable molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., PBS with a small percentage of a solubilizing agent like Tween 80 to maintain sink conditions) at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

  • Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).

  • Plot the cumulative percentage of this compound released against time to obtain the release profile.

In Vitro Cell Viability Assay (MTT Assay)

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure: [10][11]

  • Seed cells (e.g., a relevant cancer cell line for anti-cancer studies) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound-loaded liposomes, empty liposomes (as a control), and free this compound for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage relative to the untreated control cells.

In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)

Principle: Carrageenan injection into the paw of a rodent induces an acute inflammatory response characterized by edema. The anti-inflammatory effect of the this compound liposomes is evaluated by measuring the reduction in paw volume.[12][13][14]

Animals: Male Wistar rats or Swiss albino mice.

Procedure:

  • Divide the animals into different groups: control (saline), standard drug (e.g., indomethacin), free this compound, and this compound-loaded liposomes.

  • Administer the respective treatments orally or intraperitoneally.

  • After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Mandatory Visualizations

Signaling Pathways of this compound

This compound has been shown to modulate several key signaling pathways involved in inflammation, cancer, and other cellular processes. The following diagram illustrates a plausible signaling cascade that could be targeted by this compound delivered via a liposomal system.

fucosterol_signaling Fucosterol_Liposome This compound Liposome Cell_Membrane Cell Membrane ROS ROS Fucosterol_Liposome->ROS Inhibition NFkB_Pathway NF-κB Pathway Fucosterol_Liposome->NFkB_Pathway Inhibition PI3K_Akt_Pathway PI3K/Akt Pathway Fucosterol_Liposome->PI3K_Akt_Pathway Modulation MAPK_Pathway MAPK Pathway Fucosterol_Liposome->MAPK_Pathway Inhibition Apoptosis Apoptosis Fucosterol_Liposome->Apoptosis Induction in Cancer Cells Cell_Membrane->ROS ROS->NFkB_Pathway IKK IKK NFkB_Pathway->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus_NFkB NF-κB NFkB->Nucleus_NFkB Translocation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus_NFkB->Inflammatory_Genes Activates Transcription PI3K PI3K PI3K_Akt_Pathway->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Raf Raf MAPK_Pathway->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Apoptosis Inhibition experimental_workflow Start Start: this compound and Lipids Formulation Liposome Formulation (Thin-Film Hydration or Ethanol Injection) Start->Formulation Characterization Physicochemical Characterization Formulation->Characterization ParticleSize Particle Size & PDI (DLS) Characterization->ParticleSize ZetaPotential Zeta Potential (LDV) Characterization->ZetaPotential EE Encapsulation Efficiency (HPLC) Characterization->EE InVitro In Vitro Evaluation Characterization->InVitro Release Drug Release Study (Dialysis) InVitro->Release Cytotoxicity Cell Viability Assay (MTT) InVitro->Cytotoxicity InVivo In Vivo Evaluation (Animal Models) InVitro->InVivo AntiInflammatory Anti-inflammatory Model (Carrageenan-induced paw edema) InVivo->AntiInflammatory DataAnalysis Data Analysis and Interpretation InVivo->DataAnalysis End End: Optimized this compound Liposomal Formulation DataAnalysis->End

References

Fucosterol: A Versatile Positive Control for Phytosterol Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Fucosterol, a prominent phytosterol found in brown algae, is increasingly recognized for its diverse biological activities, making it an excellent candidate as a positive control in a wide array of phytosterol research. Its well-documented effects on various cellular pathways provide a reliable benchmark for evaluating the efficacy of novel phytosterol-based drug candidates. These application notes provide an overview of this compound's bioactivities, relevant signaling pathways, and detailed protocols for its use as a positive control in experimental settings.

Biological Activities and Applications

This compound exhibits a broad spectrum of pharmacological properties, including anti-inflammatory, antioxidant, anticancer, neuroprotective, and anti-diabetic effects.[1][2][3][4] Its multifaceted nature stems from its ability to modulate key signaling pathways involved in cellular health and disease.[1][5][6] This makes this compound a valuable tool for validating experimental systems and comparing the potency of new compounds.

Data Presentation: Quantitative Efficacy of this compound

To facilitate its use as a positive control, the following tables summarize the quantitative data on this compound's bioactivity across various experimental models.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µg/mL)IC50 Value (µM)Reference
T47DBreast Cancer27.94-[7][8]
HT29Colon Cancer70.41-[7]
HEK293-185.4-[7]
MCF-7Breast Cancer43.3-[7]
SiHaCervical Cancer34.0-[7]

Table 2: Cholinesterase Inhibitory Activity of this compound

EnzymeIC50 Value (µM)Reference
Butyrylcholinesterase (BChE)421.72 ± 1.43[2]

Table 3: Anti-inflammatory and Antioxidant Effects of this compound

Experimental ModelParameter MeasuredEffect of this compoundReference
CCl4-intoxicated ratssGOT activity25.57% decrease[2]
CCl4-intoxicated ratssGPT activity63.16% decrease[2]
TNF-α/IFN-γ-stimulated HDF cellsIntracellular ROSDose-dependent decrease[9]

Key Signaling Pathways Modulated by this compound

This compound's biological effects are mediated through its interaction with several critical signaling pathways. Understanding these pathways is crucial for designing experiments where this compound serves as a positive control.

Anti-inflammatory and Antioxidant Pathways

This compound has been shown to exert its anti-inflammatory and antioxidant effects by modulating the NF-κB, MAPK, and Nrf2/HO-1 signaling pathways.[9] It can suppress the activation of NF-κB and MAPK pathways, which are key regulators of pro-inflammatory gene expression.[3][9] Concurrently, it upregulates the Nrf2/HO-1 pathway, a primary defense mechanism against oxidative stress.[9]

G This compound's Anti-inflammatory & Antioxidant Mechanisms This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibits MAPK MAPK Pathway This compound->MAPK Inhibits Nrf2 Nrf2/HO-1 Pathway This compound->Nrf2 Activates Inflammation Inflammatory Response (TNF-α, IL-6, COX-2) NFkB->Inflammation Promotes MAPK->Inflammation Promotes AntioxidantResponse Antioxidant Response Nrf2->AntioxidantResponse Promotes OxidativeStress Oxidative Stress Inflammation->OxidativeStress AntioxidantResponse->OxidativeStress Reduces

Caption: this compound's dual action on inflammatory and antioxidant pathways.

Neuroprotective Signaling

In the context of neurodegenerative diseases, this compound has been found to interact with pathways crucial for neuronal survival and function, including the neurotrophin and PI3K/Akt signaling pathways.[1] It is suggested to act as a BDNF-mimetic, promoting neuronal growth and survival.[1]

G This compound's Neuroprotective Signaling This compound This compound TrkB TrkB Receptor This compound->TrkB Activates Abeta Aβ Aggregation This compound->Abeta Inhibits PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt Activates NeuronalSurvival Neuronal Survival & Growth PI3K_Akt->NeuronalSurvival Promotes

Caption: this compound's modulation of neurotrophic and amyloid pathways.

Metabolic Regulation

This compound also plays a role in regulating metabolism, particularly in adipogenesis, through the activation of AMPK and Wnt/β-catenin signaling pathways.[5] This leads to the downregulation of lipogenesis-related factors.[5]

G This compound's Role in Metabolic Regulation This compound This compound AMPK AMPK Pathway This compound->AMPK Activates Wnt Wnt/β-catenin Pathway This compound->Wnt Activates LipogenesisFactors Lipogenesis Factors (PPARγ, C/EBPα) AMPK->LipogenesisFactors Downregulates Adipogenesis Adipogenesis (Lipid Accumulation) Wnt->Adipogenesis Inhibits LipogenesisFactors->Adipogenesis Promotes

Caption: this compound's inhibitory effect on adipogenesis via key metabolic pathways.

Experimental Protocols

The following are generalized protocols based on methodologies from cited research, which can be adapted for using this compound as a positive control.

General Experimental Workflow

A typical workflow for assessing the bioactivity of a test phytosterol using this compound as a positive control involves several key steps from cell culture to data analysis.

G General Experimental Workflow cluster_0 Preparation cluster_1 Treatment & Incubation cluster_2 Assay & Analysis CellCulture 1. Cell Culture (e.g., Macrophages, Neurons, Adipocytes) CompoundPrep 2. Compound Preparation (Test Phytosterol, this compound, Vehicle Control) Treatment 3. Cell Treatment with Compounds CompoundPrep->Treatment Incubation 4. Incubation (Time- and Dose-dependent) Treatment->Incubation Assay 5. Bioactivity Assay (e.g., MTT, ELISA, Western Blot, RT-PCR) Incubation->Assay DataAnalysis 6. Data Analysis & Comparison Assay->DataAnalysis

Caption: A standardized workflow for phytosterol bioactivity screening.

Protocol 1: In Vitro Anti-inflammatory Assay

Objective: To assess the anti-inflammatory potential of a test compound in comparison to this compound in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • LPS (Lipopolysaccharide) from E. coli

  • This compound (positive control)

  • Test phytosterol

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for TNF-α, IL-6

  • MTT reagent for cell viability

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test phytosterol and this compound (e.g., 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A non-stimulated control group should also be included.

  • Nitric Oxide Measurement: After incubation, collect the cell culture supernatant. Determine the NO concentration using the Griess reagent according to the manufacturer's instructions.

  • Cytokine Measurement: Use the remaining supernatant to quantify the levels of TNF-α and IL-6 using specific ELISA kits.

  • Cell Viability Assay: Assess the cytotoxicity of the compounds by adding MTT reagent to the remaining cells and incubating for 4 hours. Measure the absorbance at 570 nm after solubilizing the formazan crystals.

  • Data Analysis: Normalize the NO and cytokine levels to the cell viability data. Compare the inhibitory effects of the test compound to that of this compound.

Protocol 2: In Vitro Neuroprotection Assay

Objective: To evaluate the neuroprotective effects of a test compound against amyloid-beta (Aβ)-induced toxicity, using this compound as a positive control.[10]

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium

  • FBS

  • Penicillin-Streptomycin

  • Aβ1-42 peptide

  • This compound (positive control)

  • Test phytosterol

  • Thioflavin T for Aβ aggregation assay

  • MTT reagent for cell viability

Procedure:

  • Aβ Aggregation: Prepare Aβ1-42 oligomers by dissolving the peptide in HFIP, evaporating the solvent, and resuspending in DMSO followed by dilution in cell culture medium and incubation.

  • Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 2 x 10^4 cells/well and allow them to differentiate for 5-7 days.

  • Compound Treatment: Treat the differentiated cells with the test phytosterol and this compound (e.g., 10, 20, 40 µM) for 2 hours.

  • Aβ Toxicity Induction: Add the pre-aggregated Aβ1-42 oligomers to the cells at a final concentration of 10 µM and incubate for an additional 24 hours.

  • Aβ Aggregation Inhibition (Optional): In a cell-free system, co-incubate Aβ1-42 with the test compounds and this compound. Measure the extent of aggregation using the Thioflavin T fluorescence assay.

  • Cell Viability Assay: Determine the viability of the treated neurons using the MTT assay as described in Protocol 1.

  • Data Analysis: Compare the protective effect of the test compound on cell viability against Aβ-induced toxicity with that of this compound.

Protocol 3: In Vitro Anti-adipogenesis Assay

Objective: To determine the inhibitory effect of a test compound on adipocyte differentiation in 3T3-L1 cells, with this compound as a positive control.[5][11]

Materials:

  • 3T3-L1 preadipocyte cell line

  • DMEM

  • Bovine Calf Serum (for proliferation)

  • FBS (for differentiation)

  • Insulin, Dexamethasone, and IBMX (MDI cocktail for differentiation induction)

  • This compound (positive control)

  • Test phytosterol

  • Oil Red O stain

  • qRT-PCR reagents for adipogenic gene expression analysis (e.g., PPARγ, C/EBPα)

Procedure:

  • Cell Proliferation: Culture 3T3-L1 preadipocytes in DMEM with 10% Bovine Calf Serum until they reach confluence.

  • Differentiation Induction: Two days post-confluence, induce differentiation by changing the medium to DMEM with 10% FBS and the MDI cocktail. Treat the cells with the test phytosterol and this compound (e.g., 25, 50 µM) at this stage.

  • Maintenance: After 2 days, replace the medium with DMEM containing 10% FBS and insulin, along with the respective test compounds. Replenish this medium every 2 days for a total of 8 days.

  • Lipid Accumulation Staining: On day 8, fix the differentiated adipocytes with 10% formalin and stain with Oil Red O solution to visualize lipid droplets. Elute the stain and quantify by measuring absorbance at 520 nm.

  • Gene Expression Analysis: On day 8, harvest RNA from a parallel set of plates. Perform qRT-PCR to analyze the expression levels of key adipogenic transcription factors like PPARγ and C/EBPα.

  • Data Analysis: Compare the reduction in lipid accumulation and the downregulation of adipogenic genes by the test compound to the effects of this compound.

By utilizing this compound as a positive control and following these standardized protocols, researchers can robustly evaluate the potential of new phytosterol-based compounds for various therapeutic applications.

References

Fucosterol: A Potential Inducer of Apoptosis in HeLa Cells

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AN-2025-11-10

Introduction

Fucosterol, a phytosterol predominantly found in brown algae, has garnered attention for its potential anticancer properties. Research has suggested that this compound may selectively inhibit the proliferation of human cervical cancer (HeLa) cells and induce programmed cell death, or apoptosis.[1][2] This document provides an overview of the reported effects of this compound on HeLa cells, detailing the proposed mechanism of action and providing protocols for key experimental assays.

Important Note: A primary source of information on the effects of this compound on HeLa cells, a study by Jiang et al. (2018), has been retracted due to concerns regarding data integrity in a specific figure.[3][4] Therefore, the findings from this paper should be interpreted with caution. This document aims to present the information from the original publication while clearly acknowledging its retracted status, alongside findings from other related studies to provide a broader context.

Principle

This compound has been reported to induce apoptosis in HeLa cells through a multi-faceted mechanism. The proposed pathway involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.[1][2] Furthermore, this compound is suggested to downregulate the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival and proliferation.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data reported in the study by Jiang et al. (2018).

ParameterValueCell LineReference
IC50 40 µMHeLa[1][2]
This compound ConcentrationApoptotic Cell Population (%)Cell LineReference
20 µM12.2%HeLa[1]
40 µM37%HeLa[1]
80 µM62%HeLa[1]
This compound TreatmentIntracellular ROS Levels (Fold Increase)Cell LineReference
Increasing Concentrations1.1 to 3.05HeLa[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound-induced apoptosis in HeLa cells and a general experimental workflow for its investigation.

Fucosterol_Apoptosis_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS PI3K PI3K/Akt/mTOR Pathway This compound->PI3K Inhibits Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Apoptosis Mito->Apoptosis PI3K->Apoptosis Inhibits

Caption: Proposed signaling pathway of this compound-induced apoptosis in HeLa cells.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_assays Assays HeLa HeLa Cell Culture Treatment This compound Treatment (Various Concentrations) HeLa->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Annexin Annexin V-FITC/PI (Apoptosis) Treatment->Annexin Western Western Blot (Protein Expression) Treatment->Western

Caption: General experimental workflow for investigating this compound effects.

Experimental Protocols

The following are detailed protocols for key experiments based on standard methodologies.

Cell Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on HeLa cells and calculate the IC50 value.

Materials:

  • HeLa cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • ELISA plate reader

Protocol:

  • Seed HeLa cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 100 µM) for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using an ELISA plate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Materials:

  • HeLa cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed HeLa cells in 6-well plates and treat with different concentrations of this compound (e.g., 0, 20, 40, 80 µM) for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

Objective: To analyze the expression levels of key proteins involved in the PI3K/Akt/mTOR signaling pathway and apoptosis.

Materials:

  • HeLa cells

  • This compound

  • RIPA lysis buffer

  • Proteinase inhibitor cocktail

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-PI3K, anti-Akt, anti-mTOR, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection system

Protocol:

  • Treat HeLa cells with various concentrations of this compound for 48 hours.

  • Lyse the cells in RIPA buffer containing protease inhibitors.

  • Determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence system. β-actin is typically used as a loading control.

Conclusion

This compound shows potential as an agent for inducing apoptosis in HeLa cells, purportedly through the generation of ROS and inhibition of the PI3K/Akt/mTOR pathway. However, the retraction of a key study in this area necessitates further independent research to validate these findings and fully elucidate the therapeutic potential of this compound in cervical cancer. The protocols provided here offer a framework for conducting such validation studies.

References

Investigating Fucosterol's Effect on the PI3K/Akt/mTOR Pathway: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals investigating the effects of fucosterol, a phytosterol found in brown algae, on the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is implicated in various diseases, including cancer.[1] this compound has demonstrated potential as a modulator of this pathway, exhibiting anticancer properties in several cancer cell lines.[2][3]

Data Presentation

The following tables summarize the quantitative data from studies on this compound's effect on the PI3K/Akt/mTOR pathway and its downstream cellular effects.

Table 1: Inhibitory Concentration (IC50) of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 ValueReference
ES2Ovarian Cancer25.75 µg/mL[4]
OV90Ovarian Cancer21.21 µg/mL[4]
A549Lung Cancer15 µM[5]
SK-LU-1Lung Cancer15 µM[5]
HL-60Promyelocytic Leukemia7.8 µg/mL[2]

Table 2: Effect of this compound on PI3K/Akt/mTOR Pathway Protein Expression and Phosphorylation

Cell LineTreatmentProteinChangeReference
ES2 and OV90This compoundp-AktDecreased[4]
ES2 and OV90This compoundp-P70S6KDecreased[6]
ES2 and OV90This compoundp-S6Decreased[6]
HaCaTThis compound (10 µM) + CoCl₂p-PI3KReduced by 82.6%[7]
HaCaTThis compound (10 µM) + CoCl₂p-AktReduced by 79.2%[7]
C2C12 myotubesThis compound (1 and 5 µM) + TNF-αp-PI3KIncreased[8]
C2C12 myotubesThis compound (1 and 5 µM) + TNF-αp-AktIncreased[8]
C2C12 myotubesThis compound (1 and 5 µM) + TNF-αp-mTORIncreased[8]

Mandatory Visualizations

The following diagrams illustrate the signaling pathways and experimental workflows described in these application notes.

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis P70S6K p70S6K mTOR->P70S6K S6 S6 P70S6K->S6 Cell_Growth Cell Growth & Proliferation S6->Cell_Growth

Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.

Experimental_Workflow start Start: Select Cancer Cell Line treat Treat cells with varying concentrations of this compound start->treat viability Assess Cell Viability (MTT Assay) treat->viability ic50 Determine IC50 Value viability->ic50 protein_extraction Protein Extraction from treated cells ic50->protein_extraction western_blot Western Blot Analysis for PI3K, Akt, mTOR (and their phosphorylated forms) protein_extraction->western_blot data_analysis Data Analysis and Interpretation western_blot->data_analysis end End: Conclude this compound's Effect on the Pathway data_analysis->end

Caption: Experimental workflow for investigating this compound's effects.

Logical_Relationship This compound This compound Treatment PI3K_Inhibition Inhibition of PI3K/Akt/mTOR Pathway This compound->PI3K_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest PI3K_Inhibition->Cell_Cycle_Arrest Apoptosis_Induction Induction of Apoptosis PI3K_Inhibition->Apoptosis_Induction Reduced_Proliferation Reduced Cell Proliferation PI3K_Inhibition->Reduced_Proliferation

References

Application Notes and Protocols for Studying the Raf/MEK/ERK Signaling Cascade Using Fucosterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucosterol, a phytosterol predominantly found in marine algae, has garnered significant attention for its potential as an anticancer agent. Emerging research indicates that one of the key mechanisms through which this compound exerts its antiproliferative effects is by targeting the Raf/MEK/ERK signaling cascade.[1][2] This pathway, also known as the mitogen-activated protein kinase (MAPK) pathway, is a critical regulator of various cellular processes, including proliferation, differentiation, survival, and apoptosis. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.

These application notes provide a comprehensive guide for researchers interested in utilizing this compound as a tool to study and potentially inhibit the Raf/MEK/ERK signaling pathway. The following sections detail the effects of this compound on this cascade, present quantitative data from relevant studies, and offer detailed protocols for key experiments.

Mechanism of Action of this compound on the Raf/MEK/ERK Pathway

The Raf/MEK/ERK signaling cascade is a three-tiered kinase pathway initiated by the activation of Ras, a small GTPase. Activated Ras recruits and activates Raf kinases (A-Raf, B-Raf, and C-Raf), which in turn phosphorylate and activate MEK1 and MEK2 (MEK1/2). Activated MEK1/2 then phosphorylate and activate ERK1 and ERK2 (ERK1/2). Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate the activity of numerous transcription factors, leading to changes in gene expression that drive cellular responses.

This compound has been shown to inhibit this pathway, leading to decreased proliferation and induction of apoptosis in cancer cells.[2] Network pharmacology and molecular docking studies suggest that this compound may exert its effects by targeting upstream components of the pathway. One potential target is the Growth factor receptor-bound protein 2 (GRB2), an adaptor protein that plays a crucial role in activating Ras following growth factor receptor stimulation.[3][4] By potentially interfering with GRB2, this compound may inhibit the initial activation of the entire Raf/MEK/ERK cascade.

Quantitative Data on the Effects of this compound

The following table summarizes the quantitative data on the biological effects of this compound, with a focus on its impact on cell viability and the Raf/MEK/ERK pathway.

Cell LineAssayParameterValueReference
A549 (Human lung cancer)MTT AssayIC5015 µM[1]
SK-LU-1 (Human lung cancer)MTT AssayIC5015 µM[1]
ES2 (Human ovarian cancer)BrdU Proliferation AssayIC5062.4 µM[2]
OV90 (Human ovarian cancer)BrdU Proliferation AssayIC5051.4 µM[2]
ES2 (Human ovarian cancer)Western Blotp-ERK1/2 levels (at 100 µM)up to 0.2-fold decrease[2]
OV90 (Human ovarian cancer)Western Blotp-ERK1/2 levels (at 100 µM)up to 0.5-fold decrease[2]
T47D (Human breast cancer)MTT AssayIC5027.94 ± 9.3 µg/ml[5]
HT29 (Human colon cancer)MTT AssayIC5070.41 ± 7.5 µg/ml[5]

Experimental Protocols

This section provides detailed protocols for key experiments to investigate the effect of this compound on the Raf/MEK/ERK signaling pathway.

Protocol 1: Cell Culture and this compound Treatment

This protocol outlines the general procedure for culturing cancer cell lines and treating them with this compound.

Materials:

  • Cancer cell line of interest (e.g., A549, HeLa, ES2)

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in DMSO to create a stock solution)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks, plates, and other consumables

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture: Maintain the cancer cell line in a T-75 flask with complete growth medium in a humidified incubator at 37°C with 5% CO2. Subculture the cells every 2-3 days or when they reach 80-90% confluency.

  • Seeding: For experiments, trypsinize the cells, count them using a hemocytometer or automated cell counter, and seed them into appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) at a predetermined density. Allow the cells to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound from the stock solution in a complete growth medium. Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound (e.g., 0, 10, 20, 40, 80, 100 µM). A vehicle control (DMSO) should be included at the same concentration as in the highest this compound treatment.

  • Incubation: Incubate the cells with this compound for the desired time period (e.g., 24, 48, or 72 hours), depending on the specific assay.

Protocol 2: Western Blot Analysis of Raf/MEK/ERK Phosphorylation

This protocol describes how to assess the phosphorylation status of key proteins in the Raf/MEK/ERK pathway in this compound-treated cells.

Materials:

  • Treated and untreated cell lysates (prepared using RIPA buffer with protease and phosphatase inhibitors)

  • Bradford or BCA protein assay kit

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies (specific for p-Raf, Raf, p-MEK, MEK, p-ERK, ERK, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using the Bradford or BCA assay according to the manufacturer's instructions.

  • Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 7.

  • Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

  • Quantification: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels for each target.

Protocol 3: In Vitro Kinase Assay for Raf or MEK

This protocol provides a general framework for assessing the direct inhibitory effect of this compound on Raf or MEK kinase activity.

Materials:

  • Recombinant active Raf-1 or MEK1 kinase

  • Kinase-dead substrate (e.g., kinase-dead MEK1 for Raf assay, kinase-dead ERK2 for MEK assay)

  • Kinase assay buffer

  • ATP

  • This compound at various concentrations

  • Positive control inhibitor (e.g., Sorafenib for Raf, U0126 for MEK)

  • Method for detection (e.g., ADP-Glo™ Kinase Assay, radiometric assay, or antibody-based detection of phosphorylated substrate)

Procedure:

  • Reaction Setup: In a microplate, combine the recombinant kinase, the specific substrate, and this compound at different concentrations in the kinase assay buffer.

  • Initiate Reaction: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).

  • Terminate Reaction: Stop the reaction according to the specific detection method's instructions (e.g., by adding a stop solution).

  • Detection: Measure the kinase activity using the chosen detection method. For example, in an ADP-Glo™ assay, the amount of ADP produced is measured via a luminescent signal.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.

Visualizations

Signaling Pathway Diagram```dot

Raf_MEK_ERK_Pathway This compound This compound GRB2 GRB2 This compound->GRB2 Inhibition Raf Raf This compound->Raf Inhibition

Caption: A generalized workflow for investigating the effects of this compound on the Raf/MEK/ERK pathway.

References

Troubleshooting & Optimization

Fucosterol Extraction Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for optimizing fucosterol extraction from brown seaweed.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound is a phytosterol, or plant-based sterol, predominantly found in brown algae (Phaeophyceae).[1][2][3] It is a significant bioactive compound with a wide range of therapeutic properties, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[2][4] These properties make it a compound of great interest for the pharmaceutical, nutraceutical, and cosmetic industries.

Q2: Which species of brown seaweed are the best sources of this compound?

A2: this compound is the main sterol in many brown seaweeds.[1] Species known to have high this compound content include those from the Sargassum genus (like Sargassum fusiforme, Sargassum horneri), Undaria pinnatifida (Wakame), Saccharina japonica (Kombu), and Sargassum fusiforme (Hijiki).[1][5][6] Studies have shown that Hijiki contains a particularly high amount of total sterols, with this compound being the predominant component.[1][6]

Q3: What are the primary methods for extracting this compound from brown seaweed?

A3: Common methods include conventional solvent extraction, Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) with CO2.[7][8][9][10] Enzyme-assisted extraction (EAE) is also an emerging green technology.[11][12][13] The choice of method depends on factors like desired yield, purity, processing time, and environmental considerations.

Q4: Which solvents are most effective for this compound extraction?

A4: Solvent selection is critical for optimizing yield. A chloroform/methanol (CHCl3-MeOH) mixture, particularly in a 2:3 ratio, has been shown to provide the highest yield in ultrasound-assisted extraction.[1] Other effective solvent systems include ethanol, hexane/2-propanol, and n-hexane–acetonitrile–methanol.[1][5][14] For conventional extraction, 90-95% ethanol is also commonly used.[5][15][16]

Q5: What key factors influence the this compound extraction yield?

A5: Several factors significantly impact the extraction yield. The most critical is the solvent system and its polarity.[1] Other important parameters include the sample-to-solvent ratio, extraction temperature, extraction time, and particle size of the seaweed powder.[5] For methods like UAE and MAE, frequency, power, and duration are also crucial variables.[17]

Q6: How can I purify the crude this compound extract?

A6: After initial extraction, the crude extract often contains impurities like fatty acids and chlorophyll.[18] Purification typically involves a saponification step to remove fatty acids, followed by chromatographic techniques such as silica gel column chromatography or high-speed counter-current chromatography (HSCCC) to isolate this compound.[5][15][19] Crystallization is often the final step to obtain high-purity this compound.[15][16]

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction experiments.

ProblemPossible CausesRecommended Solutions
Low this compound Yield 1. Inefficient Cell Disruption: The seaweed's tough cell walls are not being adequately broken down.1a. Ensure the dried seaweed is ground to a fine powder (e.g., below 200 mesh).[15][16] 1b. For solvent extraction, incorporate a pre-treatment step like ultrasonication for 15-30 minutes to enhance cell disruption.[15][16] 1c. Consider using enzyme-assisted extraction with cellulases or alginate lyases to specifically target and degrade cell wall components.[11]
2. Suboptimal Solvent Choice: The solvent system may not be effective for this compound.2a. Switch to a chloroform/methanol (2:3, v/v) system, which has demonstrated high efficacy.[1] 2b. If using ethanol, ensure the concentration is high (e.g., 90-95%).[5]
3. Incorrect Extraction Parameters: Temperature, time, or solvent ratio may be suboptimal.3a. Optimize the solid-to-solvent ratio; a ratio of 1:20 has been identified as a significant factor.[5] 3b. For conventional ethanol extraction, try a temperature of 60°C for 4 hours.[5] 3c. For UAE, a shorter time of 15 minutes can be effective.[1][6]
High Level of Impurities in Extract (e.g., Pigments, Fats) 1. Co-extraction of Lipids and Pigments: Solvents for this compound also extract chlorophyll and fatty acids.1a. Perform a saponification step after the initial extraction. This involves treating the extract with a base like potassium hydroxide (KOH) to convert fatty acids into soaps, which can then be removed.[1][18] 1b. Use a non-polar solvent like n-hexane in a preliminary step to "de-fat" the seaweed powder before the main extraction.
2. Inadequate Purification: The purification method is not separating impurities effectively.2a. Use silica gel column chromatography, eluting with a gradient of ethyl acetate in petroleum ether to separate this compound from other compounds.[15] 2b. Add activated carbon to the organic phase and heat to 45-60°C to decolorize the solution before final crystallization.[15]
Difficulty Separating this compound from Other Sterols 1. Similar Chemical Properties: this compound and its isomers (e.g., saringosterol) have similar polarities, making separation difficult.1a. Employ high-speed counter-current chromatography (HSCCC), which has proven effective for baseline separation of this compound and saringosterol using a two-phase solvent system like n-hexane-acetonitrile-methanol (5:5:6, v/v).[19] 1b. Use repeated column chromatography, although this can be time-consuming and may lead to lower yields.[15]
This compound Degradation 1. High Temperatures: this compound can be sensitive to high temperatures during extraction and solvent evaporation.1a. When concentrating the extract, use a rotary evaporator under reduced pressure at a temperature not exceeding 70°C.[15][16] 1b. Consider using methods that operate at lower temperatures, such as Supercritical CO2 extraction.[8]
2. Oxidation: Exposure to air and light can lead to degradation.2a. Conduct extraction and storage under dark conditions or using amber glassware.[10] 2b. Store the final purified product under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (<4°C).

Data Presentation: Comparison of Extraction Parameters

Table 1: this compound Yield from Different Brown Seaweed Species

Seaweed SpeciesScientific NameTotal Sterol Yield (mg/g DW)This compound Content (% of Total Sterols)Citation(s)
HijikiSargassum fusiforme2.601 ± 0.17173.6% ± 6.8%[1][6]
WakameUndaria pinnatifida1.845 ± 0.13769.7% ± 0.6%[1][6]
KombuSaccharina japonica1.171 ± 0.24364.0% ± 3.0%[1][6]
DW: Dry Weight

Table 2: Optimized Conditions for Different this compound Extraction Methods

Extraction MethodSeaweedOptimized ParametersThis compound YieldCitation(s)
Ultrasound-Assisted Extraction (UAE) Hijiki, Wakame, KombuSolvent: CHCl3-MeOH (2:3, v/v); Time: 15 min1.60 mg/g DW (Hijiki)[1]
Conventional Solvent Extraction Sargassum fusiformeSolvent: 90% Ethanol; Ratio: 1:20 (w/v); Temp: 60°C; Time: 4 hNot specified[5]
Microwave-Assisted Extraction (MAE) Undaria pinnatifidaSolvent: n-hexane–acetonitrile–methanol (5:5:3, v/v/v)1.21 mg/g[14]
Supercritical CO2 Extraction (SC-CO2) Sargassum binderiTemp: 50°C; Pressure: 3625 psig; Particle Size: 500 µm; Co-solvent: EthanolNot specified for this compound[8]

Experimental Protocols & Visualizations

General Experimental Workflow

The overall process for this compound extraction involves several key stages, from sample preparation to final purification.

G cluster_prep Preparation cluster_extract Extraction cluster_purify Purification A 1. Harvest & Dry Brown Seaweed B 2. Grind Seaweed to Fine Powder (<200 mesh) A->B C 3. Select Extraction Method (e.g., UAE, Solvent) B->C D 4. Mix Powder with Optimized Solvent C->D E 5. Perform Extraction (Apply heat, ultrasound, etc.) D->E F 6. Solid-Liquid Separation (Filtration/Centrifugation) E->F G 7. Concentrate Crude Extract (Reduced Pressure) F->G H 8. Saponification (Remove Fatty Acids) G->H I 9. Column Chromatography (e.g., Silica Gel) H->I J 10. Crystallization I->J K 11. Dry & Analyze (High-Purity this compound) J->K

Caption: General workflow for this compound extraction and purification.

Protocol 1: Ultrasound-Assisted Extraction (UAE) with Chloroform/Methanol

This protocol is based on an optimized method that has shown high efficiency.[1][6]

  • Preparation: Weigh 750 mg of finely ground, dried seaweed powder.

  • Extraction:

    • Add the powder to a suitable vessel.

    • Add 30 mL of a chloroform/methanol (CHCl3-MeOH) solvent mixture with a 2:3 volume ratio.

    • Place the vessel in an ultrasonic water bath.

    • Sonicate for 15 minutes at a fixed frequency (e.g., 40 kHz).[10]

  • Separation:

    • After sonication, centrifuge the sample to pellet the solid residue.

    • Carefully collect the supernatant, which contains the crude lipid extract.

    • Dry the supernatant under a vacuum to remove the solvents.

  • Saponification:

    • Re-dissolve the dried extract in a small volume of solvent.

    • Add 1.65 mL of 1.85 M potassium hydroxide (KOH) solution.

    • Allow the reaction to proceed for approximately 14.5 hours to ensure complete saponification of fatty acids.

  • Purification: Proceed with column chromatography and crystallization as outlined in the general workflow.

Protocol 2: Conventional Solvent Extraction with Ethanol

This protocol is a more traditional method effective for this compound extraction.[5]

  • Preparation: Weigh a specific amount of finely ground seaweed powder (e.g., 20 g).

  • Extraction:

    • Place the powder in an extraction vessel (e.g., a flask).

    • Add 90% ethanol at a sample-to-solvent volume ratio of 1:20.

    • Heat the mixture to 60°C and maintain for 4 hours with continuous stirring.

  • Separation:

    • Filter the mixture under reduced pressure to separate the ethanol extract (filtrate) from the seaweed residue.

    • The extraction process can be repeated on the residue to maximize yield, and the filtrates combined.[15]

  • Concentration & Purification:

    • Concentrate the combined filtrate using a rotary evaporator at a temperature below 70°C.

    • Proceed with saponification, chromatography, and crystallization to purify the this compound.

Troubleshooting Logic for Low this compound Yield

This decision tree helps diagnose and solve issues related to low extraction yields.

G A Start: Low this compound Yield B Is seaweed powder sufficiently fine (<200 mesh)? A->B C Grind seaweed to a finer powder B->C No D Is the solvent system optimized? (e.g., CHCl3-MeOH 2:3) B->D Yes C->B E Switch to a more effective solvent system D->E No F Are extraction parameters (time, temp, ratio) optimized? D->F Yes E->F G Adjust parameters: - Ratio to 1:20 - Temp to 60°C (solvent) - Time to 15 min (UAE) F->G No H Have you included a cell disruption enhancement step? F->H Yes G->H I Incorporate ultrasonication or consider enzyme-assisted pre-treatment H->I No J Yield should improve. If not, verify analytical method. H->J Yes I->J

Caption: Troubleshooting decision tree for low this compound yield.

This compound's Antioxidant Signaling Pathway

This compound exerts its antioxidant effects primarily by activating the Nrf2/ARE signaling pathway, which upregulates the production of protective enzymes.

G cluster_stress Cellular Stress cluster_pathway Nrf2/ARE Pathway cluster_response Cellular Response A Oxidative Stress (ROS) B This compound A->B induces C Nrf2 dissociates from Keap1 B->C promotes D Nrf2 Translocates to Nucleus C->D E Nrf2 binds to Antioxidant Response Element (ARE) D->E F Upregulation of Antioxidant Enzymes E->F G HO-1, SOD, CAT F->G H Reduced Oxidative Stress & Cell Protection F->H H->A inhibits

Caption: this compound's antioxidant mechanism via the Nrf2/ARE pathway.[4][20]

References

Fucosterol Crystallization Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of fucosterol during crystallization experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound, offering potential causes and solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low Purity of this compound Crystals (<90%) Inadequate removal of structurally similar sterols or other lipid-soluble impurities.- Perform silica gel column chromatography prior to crystallization to separate this compound from other compounds.[1][2] - Consider a multi-step crystallization process, potentially with different solvent systems.
Entrapment of impurities due to rapid crystal formation.- Slow down the cooling process. Allow the solution to cool to room temperature gradually before transferring to an ice bath or refrigerator.[3][4] - Ensure the initial solution is not overly supersaturated. If crystals form too quickly, reheat the solution and add a small amount of additional solvent.[5]
Formation of an Oil Instead of Crystals ("Oiling Out") The saturation point of the solution is reached at a temperature above the melting point of this compound.- Reheat the solution and add more solvent to decrease the saturation point.[5] - Ensure the chosen solvent is appropriate for this compound. Ethanol is commonly used and has been shown to produce white, needle-like crystals.[2][6]
Presence of significant impurities that lower the melting point of the mixture.- Use activated charcoal to decolorize and remove certain impurities from the hot solution before cooling.[6] - Pre-purify the crude extract using chromatography.[1]
Poor or No Crystal Formation The solution is not sufficiently saturated.- Evaporate some of the solvent to increase the concentration of this compound and then allow it to cool again.[5][7]
The cooling temperature is not low enough.- After cooling to room temperature, place the flask in a refrigerator at around 4°C.[2][6]
Insufficient time for crystallization.- Allow the solution to stand undisturbed for an extended period (e.g., 12-24 hours) at a low temperature.[6]
Low Yield of this compound Crystals Using an excessive amount of solvent, leading to a significant amount of this compound remaining in the mother liquor.- Use the minimum amount of hot solvent necessary to completely dissolve the crude this compound.[5][7] - Concentrate the mother liquor and cool it again to obtain a second crop of crystals.
Premature crystallization during hot filtration.- Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. - Add a slight excess of hot solvent before filtration.

Frequently Asked Questions (FAQs)

1. What is the most effective solvent for this compound crystallization?

Ethanol, particularly at concentrations greater than 85-95%, is frequently cited as an effective and non-toxic solvent for crystallizing this compound.[2][6] It has been shown to produce high-purity, white, needle-like crystals.[2][6]

2. What purity levels can be expected from this compound crystallization?

With proper technique, including pre-purification by chromatography, this compound purity can exceed 90%.[2][6] Some advanced methods combining extraction and chromatography have reported purities as high as 98.2%.[8]

3. How can I determine the purity of my this compound crystals?

High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for quantifying the purity of phytosterols like this compound.[8] Nuclear Magnetic Resonance (NMR) spectroscopy is also used for structural identification and purity assessment.[1]

4. Should I use a single-solvent or two-solvent system for recrystallization?

For this compound, single-solvent recrystallization with ethanol is a well-documented and effective method.[2][6] A two-solvent system may be explored if a suitable single solvent cannot be found, but it adds complexity to the process.

5. At what temperature should I dissolve and crystallize this compound?

The crude this compound should be dissolved in boiling or near-boiling solvent.[4][7] For crystallization, the solution should be cooled slowly to room temperature, followed by further cooling in a refrigerator, typically below 4°C, to maximize crystal formation.[2][6]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

This protocol outlines the steps for purifying this compound from a crude extract using ethanol.

  • Solvent Selection: Choose a high-purity ethanol (e.g., >95%).

  • Dissolution: Place the crude this compound extract in an Erlenmeyer flask. In a separate beaker, heat the ethanol to its boiling point. Add the minimum amount of hot ethanol to the flask containing the this compound to just dissolve the solid completely.[7]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes to adsorb impurities.[6]

  • Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. Ensure the funnel and receiving flask are pre-heated to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of larger, purer crystals.[3] Once at room temperature, place the flask in a refrigerator at <4°C for at least 12 hours to maximize crystal yield.[2][6]

  • Collection of Crystals: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the purified this compound crystals under a vacuum or at room temperature.[6]

Data Summary

The following table summarizes this compound purity achieved through various purification techniques.

Purification Method Solvent System Achieved Purity Reference
Silica Gel Column Chromatography & CrystallizationEthanol> 90%[2][6]
Microwave-Assisted Extraction & HSCCCn-hexane-acetonitrile-methanol (5:5:3, v/v/v)98.2%[8]
Ultrasonic Extraction & HSCCCn-heptane:methanol (3:2 v/v)96.8%[9]

HSCCC: High-Speed Counter-Current Chromatography

Visualizations

Experimental Workflow for this compound Purification

Fucosterol_Purification_Workflow cluster_extraction Crude Extraction cluster_purification Purification cluster_analysis Analysis start Dried Algae Powder extraction Solvent Extraction (e.g., Ethanol, Hexane) start->extraction chromatography Silica Gel Column Chromatography (Optional Pre-purification) extraction->chromatography Crude Extract crystallization Crystallization (Ethanol) chromatography->crystallization filtration Vacuum Filtration crystallization->filtration drying Drying filtration->drying analysis Purity Analysis (HPLC, NMR) drying->analysis Purified Crystals end_product High-Purity this compound analysis->end_product

Caption: Workflow for this compound extraction, purification, and analysis.

Troubleshooting Logic for this compound Crystallization

Crystallization_Troubleshooting start Start Crystallization issue Issue Encountered? start->issue no_crystals No/Few Crystals issue->no_crystals Yes oiling_out Oiling Out issue->oiling_out Yes low_purity Low Purity issue->low_purity Yes success Successful Crystallization issue->success No solution1 Concentrate Solution (Evaporate Solvent) no_crystals->solution1 solution2 Reheat & Add More Solvent oiling_out->solution2 solution3 Slow Down Cooling Rate low_purity->solution3 solution4 Perform Pre-purification (Chromatography) low_purity->solution4 solution1->start solution2->start solution3->start solution4->start

Caption: Decision tree for troubleshooting common this compound crystallization issues.

References

Overcoming Fucosterol solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the significant challenge of fucosterol's poor solubility in aqueous media. This compound, a sterol derived from algae, exhibits a range of promising biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] However, its hydrophobic nature severely limits its use in biological assays and preclinical studies. This resource offers detailed solutions, experimental protocols, and troubleshooting advice to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility an issue?

A1: this compound is a phytosterol, or plant-based sterol, primarily found in various species of brown algae.[3] Its chemical formula is C₂₉H₄₈O, and its structure is inherently hydrophobic, making it a crystalline solid that is poorly soluble in water and aqueous buffers.[1][3] This low solubility is a major experimental hurdle, as most biological systems, such as cell culture media and physiological fluids, are aqueous. Insufficient solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: What is the baseline solubility of this compound in common lab solvents?

A2: this compound is soluble in some organic solvents but shows very limited solubility in aqueous solutions. Preparing a concentrated stock solution in an appropriate organic solvent is the first step for most applications. The table below summarizes known solubility data.

SolventReported SolubilityNotes
Ethanol ~16.67 mg/mLRequires sonication to achieve.[2]
~0.25 mg/mLStandard dissolution.[1]
Dimethylformamide (DMF) ~1.0 mg/mL-
Dimethyl sulfoxide (DMSO) < 1 mg/mLConsidered insoluble or only slightly soluble.[2]
Aqueous Buffers (e.g., PBS, Cell Culture Media) Extremely LowNot directly quantifiable from available literature, but functionally insoluble for most experimental concentrations.

Q3: What are the primary methods to enhance the aqueous solubility of this compound?

A3: There are three main strategies to overcome the solubility challenges of this compound:

  • Co-Solvent System: This is the simplest method, involving the dissolution of this compound in a water-miscible organic solvent to create a stock solution, which is then diluted into the aqueous experimental medium. Ethanol is commonly used.[1][2]

  • Molecular Encapsulation/Complexation: This advanced technique uses carrier molecules, such as cyclodextrins, to encapsulate the hydrophobic this compound molecule. The exterior of the carrier is hydrophilic, rendering the entire complex water-soluble.[4][5]

  • Lipid-Based Nanoparticle Formulation: this compound can be incorporated into lipid-based nanoparticles like liposomes.[6][7] These vesicles have a hydrophilic exterior and a hydrophobic interior, making them ideal for carrying poorly soluble compounds like this compound in aqueous environments.[7][8]

Q4: How do I choose the right solubilization method for my experiment?

A4: The best method depends on your specific experimental context, including the required final concentration, the sensitivity of your biological system (e.g., cells) to excipients, and the intended application (e.g., in vitro vs. in vivo). The following decision tree can guide your choice.

G start Start: Need to Solubilize this compound app_type What is the application? start->app_type invitro In Vitro Cell Culture app_type->invitro In Vitro invivo In Vivo / Animal Studies app_type->invivo In Vivo invitro_conc Required Concentration? invitro->invitro_conc low_conc Low (e.g., <10 µM) invitro_conc->low_conc Low high_conc High (e.g., >10 µM) invitro_conc->high_conc High cosolvent Use Co-Solvent (e.g., Ethanol Stock) low_conc->cosolvent cyclodextrin Use Cyclodextrin Complexation high_conc->cyclodextrin check_toxicity Check Solvent Toxicity cosolvent->check_toxicity toxic Solvent is Toxic at Required Dilution check_toxicity->toxic Yes not_toxic Solvent is Not Toxic check_toxicity->not_toxic No toxic->cyclodextrin liposomes Use Nanoparticle Formulation (e.g., Liposomes) invivo->liposomes

Caption: Decision tree for selecting a this compound solubilization method.

Troubleshooting Guide

Problem: My this compound precipitates when I add my organic stock solution to my cell culture medium.

  • Cause: This is known as "crashing out." The concentration of the organic solvent may be too high at the point of addition, or the final concentration of this compound exceeds its solubility limit in the final medium/solvent mixture.

  • Solutions:

    • Decrease Stock Concentration: Prepare a more dilute stock solution in your organic solvent. This will require adding a larger volume to your media, so ensure the final solvent concentration remains non-toxic to your cells (typically <0.5% v/v for ethanol or DMSO).

    • Modify Addition Technique: Add the stock solution dropwise into the vortexing or rapidly stirring culture medium. This promotes rapid dispersion and prevents localized high concentrations of this compound and solvent.

    • Warm the Medium: Gently warming the aqueous medium to 37°C before adding the stock solution can sometimes help improve solubility.

    • Switch to a Carrier: If precipitation persists, especially at higher target concentrations, the co-solvent method may be unsuitable. Switch to a carrier-based method like cyclodextrin complexation or liposomal formulation.

Problem: The solubility of this compound did not significantly improve after using cyclodextrins.

  • Cause: The complexation efficiency may be low. This can result from an incorrect this compound-to-cyclodextrin molar ratio, an ineffective preparation method, or the choice of the wrong type of cyclodextrin.

  • Solutions:

    • Optimize Molar Ratio: The ideal stoichiometric ratio for complexation is often 1:1, but can vary.[5] Perform a phase solubility study to determine the optimal ratio for this compound.[9] Studies with other hydrophobic drugs have shown that increasing the cyclodextrin concentration can improve drug solubility.[10]

    • Change Preparation Method: The freeze-drying (lyophilization) method generally produces a high yield of inclusion complex and is suitable for scale-up.[4] If you are using co-precipitation or kneading, consider switching to freeze-drying.

    • Use a Modified Cyclodextrin: The solubility of β-cyclodextrin itself is limited.[4] Use a more soluble derivative, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or methyl-β-cyclodextrin, which can dramatically increase the solubility of guest molecules.[5][11]

Problem: My this compound-loaded liposome formulation is unstable and aggregating.

  • Cause: Liposome preparations can be physically or chemically unstable. Aggregation may be due to a heterogeneous size distribution or low surface charge. The encapsulated drug may leak over time.

  • Solutions:

    • Homogenize Liposome Size: After hydration, the initial multilamellar vesicles (MLVs) are large and heterogeneous. Subject the preparation to sonication or, preferably, extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce uniform small or large unilamellar vesicles (SUVs/LUVs).[8]

    • Incorporate Charged Lipids: The stability of liposomes can be increased by including charged lipids (e.g., phosphatidylserine, phosphatidylglycerol) in the formulation, which increases electrostatic repulsion between vesicles and prevents aggregation.[12]

    • Add Cholesterol: Including cholesterol in the lipid bilayer enhances its stability and reduces the permeability of the membrane, preventing premature leakage of the encapsulated this compound.[12]

    • Proper Storage: Store liposome preparations at 4°C and protect them from light. Do not freeze, as this can disrupt the lipid bilayer.

Experimental Protocols

Protocol 1: this compound-Cyclodextrin Inclusion Complex Preparation (Freeze-Drying Method)

This protocol is adapted from methods used for other hydrophobic molecules.[4][10]

  • Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Acetonitrile, Tert-butyl alcohol, Deionized water.

  • Determine Molar Ratio: Start with a 1:2 molar ratio of this compound:HP-β-CD. (this compound MW: 412.7 g/mol ).

  • Preparation of this compound Phase: Weigh the required amount of this compound (e.g., 8.5 mg). Dissolve it in a minimal co-solvent mixture, for example, 100 µL of Acetonitrile and 400 µL of Tert-butyl alcohol. Vortex thoroughly until a clear solution is obtained.[10]

  • Preparation of Cyclodextrin Phase: Weigh the corresponding amount of HP-β-CD. Dissolve it completely in deionized water (e.g., 5 mL) with stirring.

  • Complexation: Add the this compound solution drop-wise to the stirring cyclodextrin solution. Continue stirring the mixture at room temperature for 24-48 hours to allow for maximum complex formation.

  • Lyophilization (Freeze-Drying): Freeze the resulting aqueous solution (e.g., at -80°C) until it is completely solid. Lyophilize the frozen sample under high vacuum until all the water and residual organic solvents have sublimated, leaving a dry, fluffy powder.

  • Reconstitution and Use: The resulting powder is the this compound-cyclodextrin inclusion complex, which should be readily soluble in aqueous buffers or cell culture media. To determine the encapsulation efficiency, dissolve a known weight of the complex in water, centrifuge to remove any uncomplexed this compound, and measure the this compound concentration in the supernatant via HPLC.[10]

Protocol 2: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)

This is a widely used method for preparing liposomes.[8][12][13]

G cluster_0 Organic Phase cluster_1 Aqueous Phase a 1. Dissolve Lipids (e.g., PC, Cholesterol) & this compound in Chloroform b 2. Evaporate Solvent (Rotary Evaporator) to form a thin lipid film a->b d 4. Hydrate Film with Aqueous Buffer (e.g., PBS) e 5. Vortex/Shake to form Multilamellar Vesicles (MLVs) d->e c 3. Dry film under vacuum to remove residual solvent b->c c->d f 6. Extrude through 100nm membrane to form Unilamellar Vesicles (LUVs) e->f g 7. Purify via dialysis or size exclusion chromatography to remove unencapsulated this compound f->g h Final Product: This compound-Loaded Liposomes g->h

Caption: Workflow for preparing this compound-loaded liposomes.
  • Lipid Selection: Choose a lipid composition. A common starting point is a mixture of a neutral phospholipid like Phosphatidylcholine (PC) and Cholesterol (e.g., in a 2:1 molar ratio) to enhance stability.[12]

  • Dissolution: Dissolve the chosen lipids and this compound in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask. The amount of this compound should be determined based on the desired drug-to-lipid ratio.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure. This will deposit a thin, uniform lipid film on the inner wall of the flask.[12]

  • Drying: Dry the film further under high vacuum for at least 2 hours to remove any residual organic solvent.

  • Hydration: Add an aqueous buffer (e.g., PBS, pH 7.4) to the flask. Hydrate the lipid film by vortexing or shaking at a temperature above the lipid's phase transition temperature (Tc). This process will cause the lipids to self-assemble into multilamellar vesicles (MLVs), encapsulating the this compound.[8]

  • Size Reduction (Extrusion): To obtain vesicles with a uniform size distribution, pass the MLV suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm). Repeat this process 10-20 times to form large unilamellar vesicles (LUVs).[8]

  • Purification: Remove any unencapsulated this compound by dialysis, size exclusion chromatography, or ultracentrifugation.

  • Characterization: Characterize the final liposome preparation for size, zeta potential (for stability), and encapsulation efficiency (by lysing the liposomes with a surfactant or solvent and quantifying the this compound content via HPLC).

References

Stabilizing Fucosterol in in vitro assay conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing fucosterol in their in vitro experiments. Here you will find troubleshooting guidance and frequently asked questions to address common challenges.

Troubleshooting Guide

This guide provides solutions to potential issues that may arise during your experiments with this compound.

Issue Potential Cause Recommended Solution
Low or no cellular activity observed This compound degradation: this compound is susceptible to oxidation, photodegradation, and thermal degradation.[1][2][3]- Prepare fresh working solutions of this compound for each experiment. - Store stock solutions at -20°C or -80°C in the dark and consider purging with an inert gas.[4] - Minimize exposure of this compound-containing solutions to light and elevated temperatures.
Poor solubility in culture medium: this compound is a lipophilic compound with low aqueous solubility.[5] Precipitation in the medium will reduce its effective concentration.- First, dissolve this compound in an organic solvent like ethanol or DMSO to create a concentrated stock solution.[5] - Ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. - When diluting the stock solution into the medium, add it dropwise while vortexing to facilitate dispersion and prevent precipitation.
Suboptimal cell culture conditions: Cell health and density can significantly impact the experimental outcome.- Ensure cells are healthy and in the exponential growth phase before treatment. - Optimize cell seeding density to avoid overgrowth or sparse cultures during the experiment.
Inconsistent or variable results between experiments Inconsistent this compound concentration: Inaccurate pipetting of the viscous stock solution or precipitation upon dilution can lead to variability.- Use positive displacement pipettes for accurate handling of viscous organic stock solutions. - Visually inspect the culture medium after adding this compound to ensure no precipitation has occurred. If precipitation is observed, consider using a lower concentration or a different solubilization method.
Batch-to-batch variation of this compound: The purity and integrity of the this compound may vary between suppliers or batches.- Whenever possible, use this compound from the same lot for a series of related experiments. - Consider analytical validation of the compound's purity and identity if results are inconsistent.
Unexpected cytotoxic effects Solvent toxicity: High concentrations of the organic solvent used to dissolve this compound can be toxic to cells.- Perform a solvent toxicity control experiment to determine the maximum tolerated solvent concentration for your specific cell line. - Keep the final solvent concentration in the culture medium as low as possible.
This compound-induced cytotoxicity: At high concentrations, this compound itself can be cytotoxic to certain cell lines.[6]- Perform a dose-response experiment to determine the optimal non-toxic working concentration of this compound for your cell line and experimental duration.[6]

Frequently Asked Questions (FAQs)

1. How should I prepare a stock solution of this compound?

This compound is a crystalline solid that is soluble in organic solvents such as ethanol and dimethylformamide (DMF).[5] To prepare a stock solution, dissolve this compound in your solvent of choice. It is recommended to purge the solution with an inert gas to minimize oxidation.[5]

2. What are the recommended storage conditions for this compound stock solutions?

Store this compound stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4] It is crucial to protect the solution from light.[4] To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes.[4]

3. What is the stability of this compound in cell culture medium at 37°C?

4. My this compound solution appears cloudy or has precipitated in the cell culture medium. What should I do?

This indicates that the this compound has come out of solution, likely due to its low aqueous solubility. To address this:

  • Ensure the final concentration of the organic solvent from your stock solution is not too low, as it helps maintain this compound's solubility. However, be mindful of solvent toxicity.

  • When preparing the working solution, add the stock solution to the medium slowly while mixing vigorously.

  • Consider using a lower final concentration of this compound.

  • For some applications, complexing this compound with cyclodextrins may enhance its solubility in aqueous solutions.

5. At what concentrations is this compound typically active in in vitro assays?

The effective concentration of this compound can vary depending on the cell type and the specific biological activity being investigated. Published studies have reported a range of concentrations, from as low as 1 µM to over 100 µM.[6][8] It is essential to perform a dose-response curve to determine the optimal concentration for your experimental setup.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies investigating the cytotoxic effects of this compound.[9]

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the wells and replace it with the this compound-containing medium. Include appropriate controls (untreated cells and solvent control).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Western Blot Analysis for Protein Expression

This protocol is a general guideline based on studies examining the effect of this compound on signaling pathways.[8][9]

  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay such as the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using an imaging system.

Signaling Pathways and Experimental Workflows

Fucosterol_Signaling_Pathways cluster_nrf2 Nrf2/HO-1 Pathway cluster_nfkb NF-κB/MAPK Pathway cluster_pi3k PI3K/Akt Pathway This compound This compound Nrf2 Nrf2 Activation This compound->Nrf2 NFkB NF-κB Inhibition This compound->NFkB PI3K PI3K Activation This compound->PI3K HO1 HO-1 Expression Nrf2->HO1 Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response Inflammation ↓ Inflammation NFkB->Inflammation MAPK MAPK Inhibition MAPK->Inflammation Akt Akt Activation PI3K->Akt Cell_Survival Cell Survival & Growth Akt->Cell_Survival

Caption: Key signaling pathways modulated by this compound.

Experimental_Workflow start Start: Prepare this compound Stock Solution cell_culture Seed and Culture Cells start->cell_culture treatment Prepare Working Solution and Treat Cells cell_culture->treatment incubation Incubate for a Defined Period treatment->incubation endpoint Endpoint Analysis incubation->endpoint viability Cell Viability Assay (e.g., MTT) endpoint->viability protein Protein Analysis (e.g., Western Blot) endpoint->protein gene Gene Expression Analysis (e.g., RT-PCR) endpoint->gene data Data Analysis and Interpretation viability->data protein->data gene->data

Caption: General experimental workflow for in vitro this compound studies.

References

Technical Support Center: Fucosterol Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the degradation of fucosterol during storage. By following these recommendations, you can ensure the integrity and biological activity of your this compound samples for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a critical concern?

A1: this compound is a bioactive phytosterol predominantly found in marine algae.[1][2][3][4] It is investigated for a wide range of therapeutic properties, including antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic activities.[3][4][5][6] The stability of this compound is critical because degradation can lead to a loss of its biological activity, the formation of impurities, and potentially confounding experimental results. The presence of active chemical groups in its structure makes this compound susceptible to degradation from environmental factors like heat, light, and oxygen.[7]

Q2: What are the primary factors that lead to this compound degradation?

A2: The main factors contributing to the degradation of this compound and similar phytosterols are:

  • Temperature: High temperatures accelerate the rate of oxidative degradation.[8]

  • Light: Exposure to light, particularly UV radiation, can cause photo-oxidation and isomerization, altering the molecule's structure and activity.[7][9]

  • Oxygen: As an antioxidant, this compound is susceptible to oxidation, especially when exposed to air.[4][10][11] This process can be accelerated by heat and light.

  • pH: Extreme pH conditions can promote the degradation of related compounds, suggesting that neutral pH is preferable for solutions.[12][13][14]

Q3: What are the recommended storage conditions for this compound?

A3: To ensure maximum stability, this compound should be stored under the conditions outlined in the table below. Adherence to these guidelines is crucial for preserving its purity and activity over time.

Q4: How long can this compound be stored?

A4: When stored correctly, solid this compound can be stable for at least four years.[5] Stock solutions in appropriate solvents, stored at -80°C and protected from light, can be kept for up to 6 months.[3][15] It is recommended to use freshly prepared working solutions for in vivo experiments on the same day.[3]

Q5: What are the best practices for preparing this compound stock solutions?

A5: this compound is soluble in organic solvents like ethanol and dimethylformamide (DMF).[5] To prepare a stock solution, dissolve the solid this compound in the solvent of choice, purging the solvent with an inert gas (like argon or nitrogen) beforehand to remove dissolved oxygen. For difficult-to-dissolve compounds, sonication or gentle warming to 37°C can be beneficial.[15][16] Always store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles.[3]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationKey Considerations
Crystalline Solid-20°C≥ 4 yearsKeep in a tightly sealed container, away from light and moisture.[5][16]
Stock Solution-80°CUp to 6 monthsUse an appropriate solvent, protect from light, and aliquot to avoid freeze-thaw cycles.[3][15]
Stock Solution-20°CUp to 1 monthUse an appropriate solvent, protect from light, and aliquot to avoid freeze-thaw cycles.[3][15]

Troubleshooting Guide

Issue 1: I am observing a decrease in the biological activity of my this compound sample.

  • Possible Cause 1: Improper Storage. Verify that your storage conditions match the recommendations in Table 1. Exposure to higher temperatures, light, or repeated freeze-thaw cycles can significantly degrade the compound.

  • Troubleshooting Step: If improper storage is suspected, it is recommended to use a fresh, unexpired vial of this compound.

  • Possible Cause 2: Age of Stock Solution. Stock solutions stored for longer than the recommended period (e.g., >6 months at -80°C) may have degraded.[3]

  • Troubleshooting Step: Prepare a fresh stock solution from solid this compound. Perform a quality control check, such as HPLC analysis, to confirm its purity before use.

Issue 2: The physical appearance of my this compound has changed (e.g., discoloration).

  • Possible Cause: Oxidation or Photo-degradation. A change in color (e.g., yellowing) can be an indicator of oxidation. This is often caused by prolonged exposure to air (oxygen) and/or light.

  • Troubleshooting Step: Discard the discolored sample. When handling new samples, minimize exposure to ambient light and air. Consider working under an inert atmosphere (e.g., in a glove box) for sensitive applications.

Issue 3: My analytical results (e.g., HPLC, GC-MS) show unexpected peaks.

  • Possible Cause: Presence of Degradation Products. New peaks in a chromatogram that are not present in the reference standard suggest that the this compound has degraded. Degradation can lead to the formation of isomers or oxidation products like saringosterol epimers.[1][2][10]

  • Troubleshooting Step: Analyze a fresh, properly stored sample to confirm the identity of the primary this compound peak. If degradation is confirmed, review and optimize your sample handling and storage procedures immediately.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions

  • Preparation:

    • Allow the crystalline solid this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of this compound in a sterile environment.

    • Use a high-purity organic solvent, such as ethanol, that has been purged with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.

    • Add the solvent to the solid this compound to achieve the desired concentration (e.g., 10 mM).

    • If necessary, aid dissolution by sonicating the vial in an ultrasonic bath or gently warming it to 37°C.[15][16] Ensure the solution is clear before proceeding.

  • Storage:

    • Dispense the stock solution into small-volume, single-use aliquots in amber glass or polypropylene vials to protect from light.

    • Tightly seal the vials and store them at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3]

    • Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.

    • For use, thaw a single aliquot and use it immediately. Do not re-freeze any unused portion of the thawed aliquot.

Protocol 2: Monitoring this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the stability of this compound over time.

  • Sample Preparation:

    • Prepare a this compound stock solution as described in Protocol 1.

    • Divide the stock solution into multiple aliquots. Store one set of aliquots under ideal conditions (-80°C, protected from light) as a control.

    • Store other sets under the conditions you wish to test (e.g., 4°C, room temperature, exposed to light).

  • HPLC Analysis:

    • At designated time points (e.g., T=0, 1 week, 1 month, 3 months), remove one aliquot from each storage condition.

    • Analyze the samples using a validated HPLC method. A C18 or C30 column is often suitable for sterol separation.[17][18]

    • The mobile phase can be an isocratic or gradient mixture of solvents like acetone, acetonitrile, and water.[18]

    • Detection is typically performed using a UV detector.

  • Data Interpretation:

    • At T=0, the chromatogram of the control sample should show a single major peak corresponding to this compound.

    • At subsequent time points, compare the chromatograms of the test samples to the control.

    • Degradation is indicated by a decrease in the area of the main this compound peak and/or the appearance of new peaks.

    • Calculate the percentage of this compound remaining at each time point to quantify the degradation rate under different conditions.

Visualizations

cluster_factors Environmental Factors This compound Intact this compound Degradation Degradation Processes This compound->Degradation Exposure to... Oxidation Oxidation Degradation->Oxidation Isomerization Isomerization Degradation->Isomerization DegradedProducts Degraded Products (e.g., Oxides, Epimers, Isomers) Oxidation->DegradedProducts Isomerization->DegradedProducts Loss Loss of Biological Activity DegradedProducts->Loss Light Light (UV) Light->Degradation Temp High Temperature Temp->Degradation Oxygen Oxygen (Air) Oxygen->Degradation

Caption: Factors and pathways leading to this compound degradation.

start Start: This compound Stability Assessment prep 1. Prepare Stock Solution (Protocol 1) start->prep aliquot 2. Create Aliquots for Each Test Condition prep->aliquot storage 3. Store Aliquots under Varied Conditions (e.g., -80°C, 4°C, RT, Light) aliquot->storage analyze 4. Analyze Samples via HPLC at Timed Intervals (T=0, T=1, etc.) storage->analyze compare 5. Compare Chromatograms: - Peak Area Reduction - New Peak Formation analyze->compare end End: Determine Degradation Rate compare->end start Problem: Reduced this compound Efficacy q1 Was the stock solution stored for >6 months at -80°C or >1 month at -20°C? start->q1 q2 Were aliquots subjected to repeated freeze-thaw cycles? q1->q2 No a1 Solution: Prepare a fresh stock solution. q1->a1 Yes q3 Was the material exposed to light or high temperatures? q2->q3 No a2 Solution: Use single-use aliquots. q2->a2 Yes a3 Solution: Store in amber vials at recommended temperatures. q3->a3 Yes ok If issues persist, verify solid material purity and expiration date. q3->ok No

References

Technical Support Center: Enhancing the Bioavailability of Fucosterol for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the oral bioavailability of fucosterol for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound inherently low?

A1: this compound, a lipophilic compound, exhibits poor aqueous solubility and slow dissolution in the gastrointestinal (GI) tract. This leads to limited absorption into the bloodstream. Studies in rats have shown the absolute oral bioavailability of this compound to be as low as 0.74%, with the majority being eliminated through fecal excretion.[1]

Q2: What are the primary strategies to enhance the bioavailability of this compound?

A2: The main approaches focus on improving the solubility and dissolution rate of this compound in the GI tract. These include:

  • Nanoformulations: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution. Common nanoformulations include:

    • Solid Lipid Nanoparticles (SLNs)

    • Nanoemulsions

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactents that form a fine oil-in-water emulsion upon gentle agitation in the GI fluids, facilitating drug solubilization and absorption.[2][3][4]

  • Phytosomes: These are complexes of this compound and phospholipids (like phosphatidylcholine) that improve the absorption of lipid-insoluble compounds.[5][6][7]

Q3: Is there quantitative data on the effectiveness of these enhancement strategies for phytosterols?

A3: Yes. For instance, a study on a phytosterol self-microemulsifying drug delivery system (SMEDDS), a type of SEDDS, demonstrated a significant increase in bioavailability. The relative bioavailability of the phytosterol SMEDDS was 389.68% higher than that of a standard phytosterol suspension in rats.[8]

Troubleshooting Guides

Issue 1: Low Drug Loading in Nanoformulations

Problem: You are experiencing low encapsulation efficiency or drug loading of this compound in your nanoformulation (e.g., SLNs or nanoemulsion).

Possible Cause Troubleshooting Step
Poor solubility of this compound in the lipid matrix. Screen various solid lipids (for SLNs) or oils (for nanoemulsions) to find one with the highest solubilizing capacity for this compound.
This compound precipitation during formulation. Optimize the homogenization speed, sonication time, or temperature during the preparation process to ensure this compound remains dissolved.
Incorrect surfactant/co-surfactant ratio. Systematically vary the ratio of surfactant and co-surfactant to identify the optimal combination for stabilizing the formulation and maximizing this compound entrapment.
High drug concentration leading to saturation. Start with a lower this compound concentration and gradually increase it to determine the maximum loading capacity of your specific formulation.
Issue 2: Instability of the this compound Formulation (e.g., Particle Aggregation, Creaming)

Problem: Your prepared nanoemulsion or SLN dispersion shows signs of physical instability over time.

Possible Cause Troubleshooting Step
Insufficient surfactant concentration. Increase the surfactant concentration to provide adequate steric or electrostatic stabilization to the nanoparticles.
Inappropriate storage conditions. Store the formulation at the recommended temperature and protect it from light. Perform stability studies at different temperatures (e.g., 4°C, 25°C).
Ostwald ripening in nanoemulsions. Consider using a combination of a highly water-soluble oil and a poorly water-soluble oil to minimize Ostwald ripening.
Changes in pH. Measure the zeta potential of your formulation. A zeta potential of ±30 mV or greater is generally indicative of good stability. Adjust the pH if necessary to maintain a high surface charge.
Issue 3: Inconsistent In Vivo Results

Problem: You are observing high variability in the plasma concentrations of this compound in your animal studies.

Possible Cause Troubleshooting Step
Incomplete self-emulsification of SEDDS. Ensure the SEDDS formulation forms a clear and stable microemulsion upon dilution with aqueous media in vitro before proceeding to in vivo studies.
Food effect. Standardize the feeding schedule of the animals. The presence of food can significantly impact the absorption of lipid-based formulations.
Variability in gavage technique. Ensure consistent and accurate oral administration of the formulation to each animal.
Issues with blood sample collection and processing. Follow a validated protocol for blood collection, plasma separation, and storage to prevent degradation of this compound.

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of a phytosterol self-microemulsifying drug delivery system (SMEDDS) compared to a phytosterol suspension in rats, demonstrating the potential for bioavailability enhancement.

FormulationCmax (µg/mL)Tmax (h)AUC (0-24h) (µg/mL*h)Relative Bioavailability (%)
Phytosterol Suspension 1.41 ± 0.051.70 ± 0.1215.31 ± 1.41100
Phytosterol SMEDDS 2.89 ± 0.202.63 ± 0.3659.66 ± 12.24389.68
Data adapted from a study on a phytosterol self-microemulsifying drug delivery system.[8]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

Objective: To prepare this compound-loaded SLNs using a hot homogenization and ultrasonication method.

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl monostearate, stearic acid)

  • Surfactant (e.g., Tween 80, Poloxamer 188)

  • Purified water

Procedure:

  • Preparation of the Oil Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the this compound in the molten lipid with continuous stirring.

  • Preparation of the Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the oil phase.

  • Homogenization: Add the hot aqueous phase to the hot oil phase and homogenize the mixture using a high-shear homogenizer at high speed for 5-10 minutes to form a coarse pre-emulsion.

  • Ultrasonication: Immediately subject the pre-emulsion to high-power ultrasonication using a probe sonicator for 10-15 minutes to reduce the particle size to the nanometer range.

  • Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate a liquid SEDDS for oral delivery of this compound.

Materials:

  • This compound

  • Oil (e.g., oleic acid, Capryol 90)

  • Surfactant (e.g., Cremophor EL, Tween 20)

  • Co-surfactant (e.g., Transcutol HP, PEG 400)

Procedure:

  • Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construction of Ternary Phase Diagrams: Prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant. Titrate each mixture with water and observe the formation of emulsions to identify the self-emulsifying region.

  • Formulation Preparation: Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial. Add the this compound and mix thoroughly until a clear, homogenous solution is obtained. Gentle heating may be applied if necessary.

  • Characterization:

    • Self-Emulsification Assessment: Add a small amount of the SEDDS formulation to water with gentle agitation and observe the formation of a microemulsion.

    • Droplet Size Analysis: Determine the globule size of the resulting emulsion using a particle size analyzer.

    • Thermodynamic Stability: Centrifuge the formulation and subject it to freeze-thaw cycles to assess its physical stability.

Protocol 3: Quantification of this compound in Rat Plasma by HPLC

Objective: To quantify the concentration of this compound in rat plasma samples.

Materials:

  • Rat plasma samples

  • This compound standard

  • Internal standard (IS) (e.g., β-sitosterol)

  • Acetonitrile

  • Methanol

  • Hexane

  • HPLC system with a UV or MS detector

  • C18 column

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma, add the internal standard.

    • Add 1 mL of hexane and vortex for 2 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:Methanol (e.g., 80:20 v/v)

    • Flow Rate: 1.0 mL/min

    • Column: C18 (e.g., 4.6 x 250 mm, 5 µm)

    • Detection Wavelength: ~205 nm (for UV detection) or appropriate mass transitions for MS detection.

    • Injection Volume: 20 µL

  • Calibration and Quantification: Prepare a calibration curve using standard solutions of this compound in blank plasma. Quantify the this compound concentration in the samples by comparing the peak area ratio of this compound to the internal standard against the calibration curve.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation This compound This compound Formulation Nanoformulation (SLN, Nanoemulsion, SEDDS) This compound->Formulation Excipients Lipids, Surfactants, Co-surfactants Excipients->Formulation Size Particle Size & PDI Formulation->Size Zeta Zeta Potential Formulation->Zeta EE Encapsulation Efficiency Formulation->EE Stability Stability Studies Formulation->Stability Admin Oral Administration to Animal Model Stability->Admin Blood Blood Sampling Admin->Blood Analysis Plasma this compound Quantification (HPLC/MS) Blood->Analysis PK Pharmacokinetic Analysis Analysis->PK

Caption: Experimental workflow for developing and evaluating this compound nanoformulations.

absorption_pathway cluster_lumen GI Lumen cluster_absorption Intestinal Absorption cluster_circulation Systemic Circulation This compound This compound (Poorly Soluble) Dissolution Increased Dissolution & Solubilization This compound->Dissolution Low Nanoformulation This compound Nanoformulation (SLN, Nanoemulsion, SEDDS) Nanoformulation->Dissolution High Micelles Mixed Micelle Formation Dissolution->Micelles Enterocytes Enterocyte Uptake Micelles->Enterocytes Blood Increased this compound in Bloodstream Enterocytes->Blood

Caption: Enhanced absorption pathway of this compound via nanoformulations.

signaling_pathway cluster_antioxidant Antioxidant Pathway cluster_inflammatory Anti-inflammatory Pathway This compound This compound Nrf2 Nrf2 Activation This compound->Nrf2 NFkB NF-κB Inhibition This compound->NFkB MAPK MAPK Inhibition This compound->MAPK HO1 HO-1 Expression Nrf2->HO1 Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response Inflammatory_Mediators Reduced Inflammatory Mediators (TNF-α, IL-6) NFkB->Inflammatory_Mediators MAPK->Inflammatory_Mediators

Caption: Key signaling pathways modulated by this compound.

References

Technical Support Center: Optimizing Fucosterol Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing fucosterol in animal studies. The information is presented in a question-and-answer format to directly address common challenges and queries encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in a new animal study?

A1: A general starting point for oral administration of this compound in rodents (mice and rats) is in the range of 10-50 mg/kg body weight per day.[1] This range has been shown to be safe and effective for various biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[2][3][4] However, the optimal dose will depend on the specific animal model, the targeted biological effect, and the administration route. It is always recommended to perform a dose-response study to determine the most effective dosage for your specific experimental conditions.

Q2: How should I prepare this compound for oral administration in my animal studies?

A2: this compound is a lipophilic compound with poor water solubility. Therefore, for oral gavage, it needs to be suspended in a suitable vehicle. A common approach is to use saline (0.9% NaCl).[1] To ensure a uniform and stable suspension for accurate dosing, it is crucial to properly disperse the this compound powder. Sonication or homogenization can be employed to achieve a fine and consistent suspension. It is advisable to prepare the suspension fresh daily to prevent aggregation.

Q3: What is the oral bioavailability of this compound?

A3: this compound has very low oral bioavailability, estimated to be around 0.74% in rats. It is poorly absorbed from the gastrointestinal tract and is primarily eliminated through fecal excretion.[5] This is an important consideration when designing experiments and interpreting results, as higher oral doses may be required to achieve therapeutic concentrations in target tissues.

Q4: Is this compound toxic at therapeutic doses?

A4: this compound has been shown to have a low toxicity profile in animal models.[2][3] Studies have reported no significant toxic effects or mortality in mice and rats at doses ranging from 10 to 100 mg/kg/day.[1] However, as with any experimental compound, it is good practice to monitor animals for any signs of toxicity, especially when using higher doses or in long-term studies.

Q5: Can this compound be administered through routes other than oral gavage?

A5: While oral administration is the most common route in published studies, other routes may be feasible depending on the research question. For instance, direct injection into specific tissues, such as the hippocampus, has been reported.[2] The choice of administration route will depend on the target organ and the desired pharmacokinetic profile.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results between animals. Non-uniform suspension of this compound leading to inaccurate dosing.Ensure a homogenous suspension by using sonication or homogenization immediately before each gavage. Prepare the suspension fresh daily. Consider using a vehicle with a suspending agent if settling is a persistent issue.
Difficulty in dissolving or suspending this compound. High lipophilicity and crystalline nature of this compound.Gently warm the vehicle (e.g., saline) and use vigorous vortexing or sonication. If solubility remains an issue, a small percentage of a biocompatible organic solvent like DMSO could be considered, followed by dilution in the primary vehicle, but this should be validated for toxicity in your animal model.
Low or no observable biological effect at the initial dose. Poor oral bioavailability of this compound. The chosen dose may be too low for the specific animal model or disease state.Conduct a dose-response study with a wider range of concentrations (e.g., 10, 30, 100 mg/kg). Consider alternative administration routes if systemic exposure is critical and oral absorption is limiting.
Precipitation of this compound in the dosing suspension over time. Instability of the suspension.Prepare the dosing suspension immediately before administration. Avoid storing the suspension for extended periods.

Quantitative Data Summary

The following tables summarize this compound dosages used in various animal studies, categorized by the observed biological effect.

Table 1: this compound Dosage for Anti-inflammatory Effects

Animal ModelThis compound Dose (mg/kg/day)Administration RouteKey Findings
C57BL/6J Mice (Immobilization-induced muscle atrophy)10 and 30OralReduced expression of pro-inflammatory cytokines.[1]
apoE-/- Mice (Atherosclerosis)Not specifiedNot specifiedInhibited inflammatory responses.

Table 2: this compound Dosage for Anticancer Effects

Animal ModelThis compound Dose (mg/kg/day)Administration RouteKey Findings
Xenografted Mice (Lung cancer)Not specifiedNot specifiedInhibited tumor growth.[6]

Table 3: this compound Dosage for Neuroprotective Effects

Animal ModelThis compound Dose (mg/kg/day)Administration RouteKey Findings
Aging Rats (Cognitive dysfunction)Not specifiedNot specifiedAttenuated cognitive impairment.[7]
Mice (Antidepressant and anticonvulsant effects)10, 20, 30, and 40OralShortened immobility time in forced swim and tail suspension tests.[4]

Experimental Protocols

1. Preparation of this compound Suspension for Oral Gavage

This protocol provides a general method for preparing a this compound suspension for oral administration to rodents.

  • Materials:

    • This compound powder

    • Sterile 0.9% saline solution

    • Sterile microcentrifuge tubes or small glass vials

    • Sonicator or homogenizer

    • Vortex mixer

  • Procedure:

    • Weigh the required amount of this compound powder based on the desired dose and the number of animals.

    • Transfer the this compound powder into a sterile microcentrifuge tube or vial.

    • Add a small volume of sterile saline to the tube.

    • Vortex the mixture vigorously for 1-2 minutes to initially disperse the powder.

    • Place the tube in a sonicator bath or use a probe sonicator to create a fine, homogenous suspension. Sonicate in short bursts to avoid overheating the sample.

    • Visually inspect the suspension to ensure there are no large aggregates.

    • Bring the suspension to the final desired volume with sterile saline and vortex again to ensure uniform mixing.

    • Crucially, vortex the suspension immediately before each gavage to ensure the animal receives the correct dose.

    • Prepare the suspension fresh daily.

2. In Vivo Anti-inflammatory Study in a Mouse Model of Immobilization-Induced Muscle Atrophy

This protocol is based on a study investigating the anti-inflammatory effects of this compound in mice.[1]

  • Animal Model: Male C57BL/6J mice.

  • Induction of Muscle Atrophy: One hindlimb is immobilized for 7 days.

  • Treatment Groups:

    • Control group (no immobilization, saline administration)

    • Immobilization group (saline administration)

    • This compound-treated groups (e.g., 10 mg/kg and 30 mg/kg this compound)

  • This compound Administration:

    • Prepare this compound suspension in saline as described in Protocol 1.

    • Administer the assigned treatment orally via gavage daily for 7 days, starting after the immobilization period.

  • Outcome Measures:

    • Muscle strength and mass.

    • Histological analysis of muscle fibers.

    • Gene expression analysis of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in muscle tissue via RT-PCR.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound, as identified in the scientific literature.

fucosterol_anticancer_pathway This compound This compound Raf Raf This compound->Raf Inhibits PI3K PI3K This compound->PI3K Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Promotes

Caption: this compound's anticancer effects via inhibition of Raf/MEK/ERK and PI3K/Akt/mTOR pathways.

fucosterol_neuroprotection_pathway This compound This compound TrkB TrkB This compound->TrkB Activates Nrf2 Nrf2 This compound->Nrf2 Activates PI3K PI3K TrkB->PI3K Akt Akt PI3K->Akt NeuronalSurvival Neuronal Survival & Growth Akt->NeuronalSurvival Promotes ARE ARE Nrf2->ARE AntioxidantResponse Antioxidant Response ARE->AntioxidantResponse Promotes

Caption: Neuroprotective mechanisms of this compound through activation of Neurotrophin and Nrf2 signaling.

fucosterol_anti_inflammatory_pathway This compound This compound NFkB NF-κB This compound->NFkB Inhibits MAPK MAPK This compound->MAPK Inhibits Nrf2 Nrf2 This compound->Nrf2 Activates Inflammation Pro-inflammatory Cytokines NFkB->Inflammation Promotes MAPK->Inflammation Promotes HO1 HO-1 Nrf2->HO1 Anti_inflammation Anti-inflammatory Effects HO1->Anti_inflammation Promotes

Caption: this compound's anti-inflammatory action by modulating NF-κB, MAPK, and Nrf2/HO-1 pathways.

References

Challenges in scaling up Fucosterol purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Fucosterol Purification. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up this compound purification from laboratory to industrial production.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources and typical yields of this compound?

This compound is a phytosterol predominantly found in brown algae (Phaeophyceae). Common sources include species from genera such as Sargassum, Pelvetia, Ecklonia, and Undaria.[1][2] Yields can vary significantly based on the seaweed species, geographical location, season of harvest, and the extraction method employed. For instance, using microwave-assisted extraction (MAE) followed by high-speed counter-current chromatography (HSCCC), researchers obtained 13 mg of this compound from 15 g of Undaria pinnatifida and 4.6 mg from 15 g of Sargassum fusiforme.[2]

Q2: What are the most common methods for this compound purification?

The most established purification workflow involves solvent extraction, followed by separation using column chromatography and a final crystallization step.[3][4][5]

  • Extraction: Dried and powdered macroalgae are typically extracted using solvents like ethanol, methanol, or n-hexane.[1][5]

  • Chromatography: Silica gel column chromatography is widely used to fractionate the crude extract.[5][6] More advanced techniques like high-speed counter-current chromatography (HSCCC) are also employed for higher purity and efficiency.[7][8]

  • Crystallization: The final purification step often involves crystallization from a solvent such as ethanol to obtain high-purity this compound as white, needle-shaped crystals.[3][4]

Q3: What purity levels are achievable with standard methods?

Standard methods combining silica gel chromatography and crystallization can routinely achieve purities greater than 90%.[3][4] By employing more advanced techniques like HSCCC, purities as high as 96-98% have been reported.[7][8][9]

Q4: What are the key challenges when scaling up from lab to pilot or industrial scale?

Scaling up this compound purification presents several challenges:

  • Economic Feasibility: The cost of large volumes of high-purity solvents, energy consumption for extraction and solvent recovery, and specialized equipment can be prohibitive. The overall process must be economically viable to be considered for industrial application.[10][11]

  • Process Robustness: Methods developed at the lab scale may not perform consistently at a larger scale. Factors like heat and mass transfer, fluid dynamics in large columns, and crystallization kinetics can change, affecting yield and purity.[12]

  • Solvent Handling and Recovery: Managing and recycling large quantities of organic solvents is a major logistical and environmental challenge. Efficient solvent recovery systems are essential for cost-effectiveness and sustainability.[13]

  • Chromatography Efficiency: Maintaining the separation efficiency of chromatography columns when the diameter and length are increased is a significant hurdle. Issues like flow distribution and packing consistency become more critical.[12]

  • Use of Toxic Solvents: Traditional methods may use toxic solvents like methanol or chlorinated solvents.[4][8] Scaling up necessitates a shift towards safer, "greener" solvents like ethanol to meet regulatory and safety standards.[3][4]

Troubleshooting Guides

This section addresses specific problems that may arise during the this compound purification process, particularly during scale-up.

Problem: Poor Separation in Silica Gel Column Chromatography

Symptoms:

  • Fractions contain a mix of this compound and other sterols or impurities.

  • Broad peaks and significant tailing are observed during elution.

  • Low overall purity of the isolated this compound.

Possible Causes & Solutions:

CauseSolution
Improper Solvent System The polarity of the eluent may not be optimal. Perform small-scale TLC analysis with different solvent ratios (e.g., ethyl acetate/petroleum ether or hexane) to find a system that provides good separation between this compound and major impurities.[3]
Column Overloading Loading too much crude extract onto the column is a common issue during scale-up. As a rule of thumb, the amount of crude sample should be about 1-5% of the total weight of the silica gel.
Poor Column Packing Air bubbles, cracks, or uneven packing in large columns lead to channeling and poor separation. Pack the column using a slurry method and ensure the silica bed is uniform and compact before loading the sample.
Compound Degradation on Silica This compound may degrade on acidic silica gel.[14] Consider deactivating the silica gel by pre-washing it with a solvent mixture containing a small amount of a base like triethylamine (0.1-1%). Alternatively, use a different stationary phase like alumina.[14]
Flow Rate is Too High High flow rates reduce the interaction time between the compound and the stationary phase, leading to poor resolution. Maintain a constant and optimal linear velocity during scale-up, which may require reducing the volumetric flow rate relative to the column size.[12]
Problem: Low Yield or No Crystals Formed During Crystallization

Symptoms:

  • The solution remains clear upon cooling, with no crystal formation.

  • An oily residue ("oiling out") forms instead of solid crystals.

  • Very few crystals are recovered after filtration.

Possible Causes & Solutions:

CauseSolution
Too Much Solvent Used An excessive amount of solvent will keep the this compound dissolved even at low temperatures.[15] If the solution is too dilute, concentrate it by boiling off some solvent and allow it to cool again.[15]
Solution Cooled Too Quickly Rapid cooling encourages precipitation rather than the slow, ordered growth of crystals, often trapping impurities.[15] Allow the flask to cool slowly to room temperature before moving it to an ice bath or refrigerator. Insulating the flask can help slow the cooling process.[15]
Presence of Impurities High levels of impurities can inhibit crystal lattice formation, often leading to "oiling out."[15] If this occurs, redissolve the oil in more hot solvent and consider an activated charcoal treatment to remove colored or resinous impurities before attempting recrystallization.[15]
Incorrect Crystallization Solvent The chosen solvent (e.g., ethanol) may not be ideal for the purity of your current sample. Consider using a mixed-solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until turbidity appears, then heat to clarify and cool slowly.
Purification Workflow & Troubleshooting Logic

The following diagrams illustrate the general purification workflow and a decision-making process for troubleshooting low crystallization yield.

Fucosterol_Purification_Workflow cluster_0 Extraction & Preparation cluster_1 Purification cluster_2 Final Product Raw Dried Seaweed Grind Grinding (<200 mesh) Raw->Grind Extract Solvent Extraction (e.g., 95% Ethanol) Grind->Extract Concentrate Concentrate Extract (Reduced Pressure) Extract->Concentrate Chromatography Silica Gel Column Chromatography Concentrate->Chromatography Load Crude Extract Collect Collect this compound Fractions (TLC) Chromatography->Collect Evaporate Evaporate Solvent Collect->Evaporate Crystallize Crystallization (e.g., Ethanol) Evaporate->Crystallize Dissolve in Hot Solvent Filter Filter & Dry Crystallize->Filter Pure Pure this compound (>90%) Filter->Pure Crystallization_Troubleshooting Start Low Crystallization Yield CheckMotherLiquor Check mother liquor for residual product? Start->CheckMotherLiquor ProductOiledOut Did an oil form instead of crystals? CheckMotherLiquor->ProductOiledOut No TooMuchSolvent Problem: Too much solvent. Solution: Concentrate solution and cool again. CheckMotherLiquor->TooMuchSolvent Yes CoolingTooFast Problem: Cooling too rapid. Solution: Re-dissolve and cool slowly. Insulate flask. ProductOiledOut->CoolingTooFast No ImpurityIssue Problem: High impurity level. Solution: Re-dissolve, treat with charcoal, re-crystallize. ProductOiledOut->ImpurityIssue Yes Success Yield Improved TooMuchSolvent->Success CoolingTooFast->Success ImpurityIssue->Success

References

Technical Support Center: Improving Fucosterol Resolution in HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the High-Performance Liquid Chromatography (HPLC) analysis of fucosterol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its HPLC analysis important?

A1: this compound is a sterol primarily found in brown algae and has demonstrated various biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1] Accurate and high-resolution HPLC analysis is crucial for its quantification in raw materials, extracts, and finished products, ensuring purity, potency, and consistency for research and pharmaceutical applications.

Q2: What is chromatographic resolution in HPLC?

A2: Resolution (Rs) in HPLC measures the degree of separation between two adjacent peaks in a chromatogram. A resolution value of 1.5 or greater is generally considered to indicate baseline separation, which is essential for accurate peak integration and quantification.[2]

Q3: What are the key factors affecting HPLC resolution?

A3: The three primary factors that determine resolution are column efficiency (N), selectivity (α), and retention factor (k).[2][3] These factors are influenced by practical parameters such as the column's physical characteristics (length, particle size), the chemical properties of the mobile and stationary phases, column temperature, and mobile phase flow rate.[3][4]

Q4: What is a typical retention time for this compound in reversed-phase HPLC?

A4: The retention time for this compound can vary significantly based on the specific method parameters. However, in one validated method using a C18 column with a methanol and 0.1% acetic acid gradient, this compound eluted at approximately 8.5 minutes.[5][6]

Troubleshooting Guide for this compound Analysis

This guide addresses common issues encountered during the HPLC analysis of this compound, providing potential causes and systematic solutions.

Issue 1: My this compound peak is broad and shows poor resolution.

This is one of the most common issues, often resulting from multiple contributing factors that reduce column efficiency.

Potential CauseRecommended Solution(s)
Improper Mobile Phase Optimize Solvent Strength: this compound is hydrophobic. Ensure the mobile phase has sufficient organic solvent (e.g., methanol, acetonitrile) for elution. If retention is too low, decrease the organic solvent percentage. If it's too high, cautiously increase it.[7] Adjust Gradient: If using a gradient, try a shallower slope. A slower increase in the organic solvent can improve the separation of closely eluting peaks.[7]
Column Degradation Flush the Column: Contaminants from samples can accumulate on the column, leading to broad peaks. Flush the column with a strong solvent (like 100% acetonitrile or isopropanol) to remove strongly retained compounds.[8] Replace Column/Frit: If flushing doesn't help, the column packing may be degraded or the inlet frit may be clogged. Replace the guard column first, and if the problem persists, replace the analytical column.[9][10]
Sample Overload Reduce Injection Volume/Concentration: Injecting too much sample can saturate the column, causing peak broadening.[9] Dilute your sample or reduce the injection volume.
High Extra-Column Volume Minimize Tubing Length: Use the shortest possible length of narrow-bore (small I.D.) tubing to connect the column to the detector to reduce peak dispersion outside the column.[3]
Low Temperature Increase Column Temperature: Raising the column temperature (e.g., to 30-40°C) can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks. Do not exceed the column's recommended temperature limit.[4][10]

Issue 2: The this compound peak is co-eluting with an interfering peak.

Co-elution occurs when the selectivity of the system is insufficient to separate two compounds.

Potential CauseRecommended Solution(s)
Poor Method Selectivity (α) Change Mobile Phase Composition: This is the most powerful tool for altering selectivity.[2] Try switching the organic solvent (e.g., from acetonitrile to methanol, or vice-versa) as this can change elution order. Add a modifier like a small percentage of acid (e.g., 0.1% acetic or formic acid), which can improve peak shape and selectivity.[5] Modify Mobile Phase pH: While this compound itself is not ionizable, other interfering compounds in the matrix might be. Adjusting the pH can change their retention time relative to this compound.
Inappropriate Stationary Phase Switch Column Chemistry: If mobile phase optimization is insufficient, the stationary phase may not be suitable. A standard C18 is common, but for sterols, a C30 column can sometimes offer better shape selectivity for structurally similar compounds.[11] If using reversed-phase, consider trying a normal-phase method with non-polar solvents like hexane/isopropanol, as sterols have good solubility in these solvents.[12][13]

Issue 3: this compound peak is tailing.

Peak tailing can compromise resolution and lead to inaccurate integration.

Potential CauseRecommended Solution(s)
Secondary Interactions Use a Deactivated Column: Peak tailing for some compounds can be caused by interactions with residual silanol groups on the silica packing. Use a modern, end-capped column designed for high performance. Modify Mobile Phase: Adding a small amount of an acidic modifier (e.g., 0.1% acetic acid) can help suppress silanol interactions.[5]
Column Contamination Use a Guard Column: A guard column protects the analytical column from strongly retained impurities that can cause active sites and peak tailing.[10] Implement a Column Wash Step: After your analytical run, program a high-organic wash to elute any strongly bound matrix components before the next injection.
Sample Solvent Effects Dissolve Sample in Mobile Phase: Whenever possible, dissolve your this compound standard and samples in the initial mobile phase. Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion.[9]

Experimental Protocols

Example Reversed-Phase HPLC Protocol for this compound Quantification

This protocol is based on a validated method for this compound analysis in algal extracts.[5]

1. Sample Preparation (from Algal Biomass)

  • Powder the dried algal sample.

  • Perform an extraction with 70% ethanol under agitation.[5]

  • Evaporate the solvent under vacuum to obtain a crude extract.

  • For higher purity, the extract can be further fractionated using solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate).[1][5]

  • Dissolve the final dried extract or this compound standard in methanol or acetonitrile for injection.

  • Filter the final solution through a 0.45 µm syringe filter before injection.[8]

2. HPLC Conditions

ParameterSpecification
Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A Methanol
Mobile Phase B 0.1% Acetic Acid in Water
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature 30°C
Detection UV/DAD at 210 nm

3. Gradient Elution Program

Time (minutes)% Mobile Phase A (Methanol)% Mobile Phase B (0.1% Acetic Acid)
0.05050
5.01000
15.01000
15.15050
20.05050

This gradient program resulted in a this compound retention time of approximately 8.5 minutes.[5]

Quantitative Data Summary

The table below summarizes parameters from various HPLC methods used for the analysis of this compound and other sterols for comparative purposes.

Analyte(s)Column TypeMobile PhaseModeReference
This compoundC18Gradient: Methanol / 0.1% Acetic Acid in WaterGradient[5]
Multiple Phytosterols (incl. This compound)C30Isocratic: Acetone/Acetonitrile/Hexane/Water (71:20:4:5)Isocratic[11]
Multiple SterolsC18 (5 µm)Gradient: Acetonitrile / Water (with 0.01% Acetic Acid)Gradient[14]
Sterol IntermediatesC18Acetonitrile/WaterIsocratic[15]

Visualizations

The following diagrams illustrate logical workflows for troubleshooting and optimizing HPLC resolution.

G Troubleshooting Workflow for Poor HPLC Resolution start Poor Resolution or Broad this compound Peak check_mobile_phase Is Mobile Phase Correctly Prepared and Degassed? start->check_mobile_phase check_mobile_phase->start No, remake/degas check_column Is the Column Old or Contaminated? check_mobile_phase->check_column Yes check_overload Is Injection Volume or Concentration Too High? check_column->check_overload No optimize_selectivity Co-eluting Peaks? Optimize Selectivity (α) check_column->optimize_selectivity Yes, flush or replace column check_overload->optimize_selectivity No solution_found Resolution Improved check_overload->solution_found Yes, reduce sample load optimize_selectivity->solution_found Change mobile phase or column type G Key Parameter Relationships in HPLC Resolution Resolution Resolution (Rs) Efficiency Efficiency (N) Resolution->Efficiency Selectivity Selectivity (α) Resolution->Selectivity Retention Retention (k) Resolution->Retention Param1 Decrease Particle Size Increase Column Length Efficiency->Param1 Param2 Change Mobile Phase Change Stationary Phase Selectivity->Param2 Param3 Adjust Solvent Strength Retention->Param3

References

Preventing Fucosterol oxidation in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for fucosterol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of this compound in experimental setups. Here you will find troubleshooting guides and frequently asked questions to help ensure the stability and integrity of your this compound samples.

Troubleshooting Guide: this compound Degradation

If you are experiencing issues with this compound degradation, consult the table below for common problems, their probable causes, and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
Loss of this compound potency or inconsistent experimental results. Oxidation of this compound due to improper storage or handling.Review storage conditions; ensure this compound is stored at -20°C or below, protected from light, and in a tightly sealed container.[1][2] Prepare fresh working solutions for each experiment.
Purge solvents with an inert gas (e.g., nitrogen or argon) before preparing stock solutions.[1]
Degradation in solution over time.Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2] For long-term storage, use -80°C.[2][3]
Visible changes in the this compound solution (e.g., color change, precipitation). Solvent evaporation or this compound oxidation.Ensure vials are properly sealed. If oxidation is suspected, confirm with analytical methods like GC-MS or LC-MS.[4][5]
pH of the medium is not optimal for this compound stability.While specific pH stability data for this compound is limited, phytosterols are generally more stable in neutral conditions. Avoid highly acidic or alkaline environments unless experimentally required.[6]
Detection of unexpected peaks in analytical runs (e.g., GC-MS, LC-MS). Presence of this compound oxidation products (POPs), such as saringosterol epimers.[7]Implement preventative measures against oxidation (e.g., use of antioxidants, protection from light).[8][9]
Characterize unknown peaks by comparing with known standards of this compound degradation products if available.[4]

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What is the correct way to store this compound powder?

A1: this compound in its solid, crystalline form should be stored at -20°C for long-term stability, with some suppliers indicating stability for at least four years at this temperature.[1] It is also crucial to protect it from light.[2]

Q2: How should I store this compound stock solutions?

A2: this compound stock solutions should be stored in airtight containers, protected from light. For short-term storage (up to one month), -20°C is suitable. For longer-term storage (up to six months), -80°C is recommended.[2][3] It is best practice to aliquot the stock solution into smaller, single-use vials to prevent degradation from repeated freeze-thaw cycles.[2]

Stock Solution Preparation

Q3: What solvents should I use to dissolve this compound?

A3: this compound is soluble in organic solvents such as ethanol and dimethyl formamide (DMF).[1] The choice of solvent will depend on the experimental application and required concentration. For cell culture experiments, ethanol is often used, but the final concentration in the medium should be kept low to avoid cytotoxicity.

Q4: How can I prevent oxidation when preparing a stock solution?

A4: To minimize oxidation, the solvent of choice should be purged with an inert gas, such as nitrogen or argon, before dissolving the this compound.[1] This helps to remove dissolved oxygen. Additionally, preparing solutions under low light conditions can help prevent photodegradation.[6]

Q5: Can I add antioxidants to my this compound stock solution?

A5: Yes, co-formulating with antioxidants can help prevent the generation of phytosterol oxidation products.[4][10] Tocopherols and butylated hydroxytoluene (BHT) have been shown to be effective in stabilizing other phytosterols, especially at elevated temperatures.[8][9] The use of antioxidants like BHT at concentrations of 0.05% to 1% in extraction solvents has been reported for other phytosterols.[8]

This compound in Experimental Setups

Q6: My experiment requires heating. How stable is this compound at higher temperatures?

A6: Phytosterols, including this compound, are susceptible to thermal degradation.[6] For other phytosterols, significant oxidation has been observed at temperatures above 100°C. If heating is necessary, it is advisable to keep the duration as short as possible and to consider the use of antioxidants.[9]

Q7: How sensitive is this compound to light?

A7: Phytosterols are known to undergo photo-oxidation.[6][11] Therefore, it is recommended to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil.[12] Experiments should be conducted under subdued lighting conditions where possible.

Q8: What are the known oxidation products of this compound?

A8: A known degradation product of this compound is 24(R, S)-saringosterol, which is an oxysterol formed through oxidation.[13][14][15][16] Other potential phytosterol oxidation products (POPs) include various hydroxy, keto, and epoxy derivatives.[8]

Experimental Protocols

Protocol for Preparation of a this compound Stock Solution

This protocol outlines the steps for preparing a this compound stock solution with measures to minimize oxidation.

  • Materials:

    • This compound powder

    • High-purity ethanol (or other suitable solvent)

    • Inert gas (nitrogen or argon)

    • Sterile, amber glass vials with airtight caps

    • Sonicator

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile vial.

    • Purge the ethanol by bubbling inert gas through it for 10-15 minutes to remove dissolved oxygen.

    • Add the purged ethanol to the this compound powder to achieve the desired concentration (e.g., 10 mM).

    • Cap the vial tightly and sonicate in an ice bath until the this compound is completely dissolved, which should result in a clear solution.[17]

    • Aliquot the stock solution into single-use, sterile amber vials.

    • Store the aliquots at -20°C for short-term use or -80°C for long-term storage, protected from light.[2][3]

Data Summary

This compound Stability and Storage Recommendations
ParameterCondition/RecommendationStability InformationSource(s)
Solid Form Storage -20°C, protected from lightStable for ≥ 4 years.[1]
Stock Solution Storage -20°C, protected from lightStable for up to 1 month.[2]
-80°C, protected from lightStable for up to 6 months.[2][3]
Solvents Ethanol, Dimethyl Formamide (DMF)Solvents should be purged with an inert gas.[1]
Temperature Avoid high temperaturesPhytosterols are generally unstable at temperatures above 100°C.[9]
Light Protect from light exposurePhoto-oxidation can occur; higher light intensity increases the rate of degradation for phytosterols.[6][11]
pH Neutral pH is generally preferredPhytosterols show poor stability in highly acidic or alkaline conditions.[6]
Oxygen Minimize exposureOxygen is a key factor in the oxidation of phytosterols.[6]

Visualizations

This compound Oxidation Pathway

Fucosterol_Oxidation This compound This compound (C29H48O) Saringosterol 24(R, S)-Saringosterol Epimers This compound->Saringosterol Oxidation Other_POPs Other Phytosterol Oxidation Products (POPs) (e.g., hydroxy, keto, epoxy derivatives) This compound->Other_POPs Oxidation Oxidative_Stress Oxidative Stress (Light, Heat, O2) Oxidative_Stress->this compound

Caption: Oxidation pathway of this compound to its degradation products.

Experimental Workflow for Preventing this compound Oxidation

Caption: Recommended workflow to minimize this compound oxidation.

Troubleshooting Decision Tree for this compound Degradation

Troubleshooting_Tree decision decision solution solution start Inconsistent Experimental Results or Suspected Degradation check_storage Are storage conditions correct (-20°C, dark)? start->check_storage check_solution_prep Was the stock solution prepared correctly? check_storage->check_solution_prep Yes solution_storage Correct storage: -20°C solid, -80°C solution, protect from light. check_storage->solution_storage No check_handling Was the experiment protected from light/heat? check_solution_prep->check_handling Yes solution_prep Re-prepare stock solution: - Purge solvent with inert gas - Use amber vials - Aliquot to avoid freeze-thaw check_solution_prep->solution_prep No analyze_sample Confirm degradation with GC-MS or LC-MS check_handling->analyze_sample Yes solution_handling Modify experimental setup: - Use amber plates/tubes - Avoid unnecessary heating check_handling->solution_handling No solution_antioxidant Consider adding an antioxidant (e.g., Tocopherol, BHT) to the stock solution. analyze_sample->solution_antioxidant Degradation Confirmed

Caption: Decision tree for troubleshooting this compound degradation.

References

Addressing matrix effects in Fucosterol analysis from complex samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fucosterol analysis from complex samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix effects in this compound analysis?

Matrix effects in this compound analysis, particularly when using techniques like LC-MS, arise from co-eluting endogenous compounds from the sample matrix that interfere with the ionization of this compound, leading to ion suppression or enhancement[1][2][3]. Common sources of these interfering compounds in complex samples such as algae, food products, or biological fluids include:

  • Pigments: Chlorophylls and carotenoids are abundant in algal extracts and can cause significant ion suppression.

  • Lipids and Fatty Acids: Complex lipids and free fatty acids are often co-extracted with this compound and can interfere with its analysis[4].

  • Other Sterols: The presence of other structurally similar sterols can lead to co-elution and competition for ionization.

  • Polysaccharides: Sulfated polysaccharides, also found in algae, can contribute to matrix effects.

  • Salts and Buffers: High concentrations of salts from the sample or extraction process can adversely affect the ionization process.

Q2: How can I qualitatively assess if my sample is exhibiting matrix effects?

A common method to qualitatively assess matrix effects is the post-column infusion technique[1][5]. This involves infusing a constant flow of a this compound standard solution into the mass spectrometer while injecting a blank matrix extract onto the LC column. A dip or rise in the this compound signal at the retention time of interfering compounds indicates ion suppression or enhancement, respectively[1].

Q3: What are the primary strategies to mitigate matrix effects in this compound analysis?

There are three main approaches to address matrix effects:

  • Sample Preparation: The goal is to remove interfering components before analysis. This is often the most effective approach.

  • Chromatographic Optimization: Modifying the HPLC/UHPLC method to separate this compound from interfering compounds.

  • Calibration Strategies: Using calibration techniques that compensate for the matrix effect.

The choice of strategy or combination of strategies will depend on the complexity of the matrix, the required sensitivity, and the available resources.

Troubleshooting Guide

Problem: I am observing low or inconsistent this compound signal (ion suppression).

Solution:

This is a classic sign of matrix effects. Here’s a step-by-step troubleshooting guide:

Step 1: Improve Sample Preparation and Cleanup

  • Solid-Phase Extraction (SPE): Use SPE cartridges to selectively isolate this compound and remove interfering compounds. Normal-phase cartridges (e.g., silica, diol) can be effective for separating sterols from more polar interferences.

  • Liquid-Liquid Extraction (LLE): Perform an LLE to partition this compound into an immiscible solvent, leaving behind many matrix components. A common approach is to use a hexane or ethyl acetate extraction.

  • Saponification: For samples rich in lipids, a saponification step can hydrolyze triglycerides and esters, making it easier to extract the non-saponifiable this compound.

  • Dilution: A simple first step is to dilute the sample extract[1][5]. This can reduce the concentration of interfering compounds, but may also decrease the this compound signal below the limit of detection.

Step 2: Optimize Chromatographic Conditions

  • Gradient Elution: Employ a gradient elution program in your HPLC method to improve the separation of this compound from co-eluting matrix components.

  • Column Chemistry: Test different HPLC column chemistries (e.g., C18, C30, Phenyl-Hexyl) to achieve better resolution.

  • Divert Valve: Use a divert valve to direct the flow from the column to waste during the elution of highly interfering, early-eluting compounds, preventing them from entering the mass spectrometer source[5].

Step 3: Implement Compensatory Calibration Methods

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of this compound. This helps to ensure that the standards and samples experience similar matrix effects.

  • Isotope-Labeled Internal Standard: The gold standard for correcting matrix effects is the use of a stable isotope-labeled (SIL) internal standard (e.g., d7-fucosterol)[1]. The SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate correction.

  • Standard Addition: This method involves adding known amounts of this compound standard to the sample extracts and creating a calibration curve for each sample[5]. It is highly effective but can be time-consuming.

Problem: My this compound peak is being enhanced, leading to artificially high quantification.

Solution:

Ion enhancement is less common than suppression but can also lead to inaccurate results. The troubleshooting steps are similar to those for ion suppression, with a focus on removing the source of the enhancement.

  • Improved Cleanup: Focus on sample preparation techniques that remove the compounds causing the enhancement. SPE and LLE are good starting points.

  • Chromatographic Separation: Optimize the chromatography to separate the enhancing compounds from the this compound peak.

Quantitative Data Summary

The following tables provide a summary of relevant quantitative data from the literature.

Table 1: this compound Content in Various Algal Species

Algal SpeciesExtraction MethodThis compound Content (mg/g dry weight)Reference
Desmarestia tabacoides70% EtOH81.67[6][7]
Agarum clathratum70% EtOH78.70[6][7]
Sargassum fusiformeNot specifiedNot specified, but a known source[8][9]
Ecklonia radiataNot specified0.312 - 0.378[4]
Himanthalia elongataNot specified83-97% of total sterols[4]
Undaria pinnatifidaNot specified83-97% of total sterols[4]
Laminaria ochroleucaNot specified83-97% of total sterols[4]

Table 2: Comparison of Strategies to Mitigate Matrix Effects

StrategyProsConsBest For
Sample Dilution Simple, fast, and inexpensive.Reduces sensitivity; may not be sufficient for highly complex matrices.Initial screening and for samples where the analyte concentration is high.
Solid-Phase Extraction (SPE) Can provide very clean extracts; high-throughput options are available.Can be expensive; requires method development.Complex matrices where high sensitivity is required.
Liquid-Liquid Extraction (LLE) Inexpensive and effective for removing certain types of interferences.Can be labor-intensive and use large volumes of organic solvents.Removing highly polar or non-polar interferences.
Matrix-Matched Calibration Relatively simple to implement if a blank matrix is available.A suitable blank matrix may be difficult to obtain; does not correct for sample-to-sample variability.Batches of similar samples where a representative blank matrix is available.
Isotope-Labeled Internal Standard Most accurate method for correction; corrects for extraction variability and matrix effects.Can be very expensive and may not be commercially available for all analytes.Regulated bioanalysis and when the highest accuracy and precision are required.
Standard Addition Highly accurate as it corrects for the matrix effect in each individual sample.Very time-consuming and requires a larger sample volume.Complex and variable matrices where a blank matrix is unavailable.

Experimental Protocols

Protocol 1: this compound Extraction from Algal Samples

This protocol is a general guideline and may require optimization for specific algal species.

  • Sample Preparation: Wash the fresh algae with distilled water and air-dry in the shade. Grind the dried algae into a fine powder (e.g., using a 20-mesh sieve)[10].

  • Extraction:

    • Weigh approximately 1 g of the dried algal powder into a centrifuge tube.

    • Add 20 mL of 90% ethanol[8].

    • Vortex for 5 minutes.

    • Extract at 60°C for 4 hours in a shaking water bath[8].

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet with another 20 mL of 90% ethanol and combine the supernatants.

  • Solvent Evaporation: Evaporate the combined ethanol extracts to dryness under reduced pressure at a temperature not exceeding 50°C.

  • Liquid-Liquid Partitioning (Optional Cleanup):

    • Resuspend the dried extract in 10 mL of water.

    • Add 10 mL of n-hexane and shake vigorously in a separatory funnel.

    • Allow the layers to separate and collect the upper n-hexane layer.

    • Repeat the hexane extraction twice more.

    • Combine the hexane fractions and evaporate to dryness.

  • Reconstitution: Reconstitute the final dried extract in a known volume of mobile phase (e.g., 1 mL) for HPLC or LC-MS analysis.

Protocol 2: HPLC Analysis of this compound

This is a representative HPLC method that may require optimization.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with methanol at a flow rate of 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at 210 nm[6].

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). Create a series of working standards by diluting the stock solution to generate a calibration curve (e.g., 1-100 µg/mL).

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Optional Cleanup cluster_analysis Analysis algae Dried Algal Powder extraction Solvent Extraction (e.g., 90% Ethanol, 60°C, 4h) algae->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation to Dryness supernatant->evaporation lle Liquid-Liquid Extraction (n-Hexane/Water) evaporation->lle If high lipid content spe Solid-Phase Extraction (Silica Cartridge) evaporation->spe For cleaner extract reconstitution Reconstitution in Mobile Phase evaporation->reconstitution Direct analysis evaporation2 Evaporation to Dryness lle->evaporation2 spe->evaporation2 evaporation2->reconstitution hplc HPLC-UV or LC-MS Analysis reconstitution->hplc data Data Acquisition & Quantification hplc->data

Caption: Experimental workflow for this compound extraction and analysis.

troubleshooting_matrix_effects cluster_strategies Mitigation Strategies start Inconsistent/Inaccurate This compound Quantification check_matrix_effect Suspect Matrix Effect? start->check_matrix_effect dilution Dilute Sample Extract check_matrix_effect->dilution Yes re_evaluate Re-evaluate Analytical Performance check_matrix_effect->re_evaluate No, check other experimental parameters cleanup Improve Sample Cleanup (SPE, LLE) dilution->cleanup If sensitivity is lost or suppression persists dilution->re_evaluate chromatography Optimize Chromatography cleanup->chromatography If co-elution is still an issue cleanup->re_evaluate calibration Use Advanced Calibration (Matrix-Matched, SIL-IS, Std. Addition) chromatography->calibration For highest accuracy chromatography->re_evaluate calibration->re_evaluate

Caption: Troubleshooting decision tree for addressing matrix effects.

References

Optimizing solvent systems for Fucosterol chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Fucosterol Chromatography

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing solvent systems for this compound chromatography. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial solvents used for this compound extraction from natural sources?

A1: Generally, this compound is extracted from dried and powdered macroalgae using solvents like methanol (MeOH), ethanol (EtOH), or n-hexane.[1] Following the initial extraction, the resulting crude extract is often partitioned through solvent fractionation before chromatographic purification.[1] For instance, an optimized extraction of this compound from Sargassum fusiforme involved using 90% ethanol at 60°C for 4 hours.[2]

Q2: Which chromatography techniques are most effective for this compound purification?

A2: Several chromatographic techniques are employed for the purification of this compound. These include:

  • Silica Gel Column Chromatography: A fundamental technique where the crude extract is fractionated using a mixture of solvents with increasing polarity.[1]

  • High-Performance Liquid Chromatography (HPLC): Used for both analysis and purification, often with reverse-phase columns.[3][4]

  • High-Speed Countercurrent Chromatography (HSCCC): A type of liquid-liquid partition chromatography that avoids the use of a solid support matrix, which is highly effective for separating this compound from complex mixtures.[5][6][7][8]

Q3: How do I select a starting solvent system for Thin-Layer Chromatography (TLC) analysis of this compound?

A3: For sterols like this compound on a silica TLC plate, a good starting point is a non-polar solvent system with a small amount of a more polar modifier. A common combination is a mixture of hexane and ethyl acetate. You can start with a high ratio of hexane to ethyl acetate (e.g., 9:1 or 8:2, v/v) and gradually increase the ethyl acetate concentration to achieve an optimal retention factor (Rf) value, typically between 0.2 and 0.4.

Q4: What solvent systems have been successfully used for this compound purification in column chromatography?

A4: For silica gel column chromatography, gradient elution is typically used. The separation often starts with a non-polar solvent like petroleum ether or hexane, and the polarity is gradually increased by adding a more polar solvent such as ethyl acetate.[2] For example, a mixture of ethyl acetate in petroleum ether or acetic ether in normal hexane has been used effectively.[2][9]

Solvent System Optimization Data

The selection of an appropriate solvent system is critical for achieving high purity and recovery of this compound. The tables below summarize solvent systems used in various chromatographic techniques based on published data.

Table 1: High-Speed Countercurrent Chromatography (HSCCC) Solvent Systems
Source MaterialSolvent SystemVolume Ratio (v/v/v)Purity AchievedReference
Pelvetia siliquosan-Heptane : Methanol3 : 296.8%[5][6]
Undaria pinnatifidaHexane : Acetonitrile : Methanol5 : 5 : 3> 97%[5]
Sargassum fusiformeHexane : Acetonitrile : Methanol5 : 5 : 3> 97%[5]
Sargassum hornerin-Hexane : Acetonitrile : Methanol5 : 5 : 6> 85%[7][8]
Table 2: High-Performance Liquid Chromatography (HPLC) Solvent Systems
Column TypeMobile PhaseDetailsPurity/UseReference
BioBasic SEC-60Acetonitrile : Water49 : 1 (Gradient)Isolation[3]
YMC ODS-A (C18)Methanol : Acetonitrile3 : 7 (Isocratic)Analysis[7]
Kinetex C18Methanol & 0.1% Acetic AcidGradientAnalysis[4]

Experimental Protocols

Protocol 1: General Workflow for Solvent System Optimization

This protocol outlines a systematic approach to developing an optimal solvent system for this compound purification, starting from TLC to column chromatography.

  • Literature Review: Begin by researching established solvent systems for this compound or similar sterols.

  • TLC Screening:

    • Dissolve the crude extract in a suitable solvent (e.g., chloroform or dichloromethane).

    • Spot the extract onto a silica gel TLC plate.

    • Develop the plate in a series of solvent systems with varying polarities (e.g., Hexane:Ethyl Acetate from 9:1 to 1:1).

    • Visualize the spots under UV light or by using a staining reagent (e.g., phosphomolybdic acid).

    • Identify the solvent system that provides the best separation and an Rf value for this compound between 0.2 and 0.4.

  • Column Chromatography (Silica Gel):

    • Pack a glass column with silica gel slurried in the initial, least polar solvent.

    • Load the crude extract onto the column.

    • Begin elution with the non-polar solvent (e.g., 100% hexane).

    • Gradually increase the solvent polarity by adding the polar modifier (e.g., ethyl acetate) in a stepwise or linear gradient.

    • Collect fractions and analyze them by TLC to pool fractions containing pure this compound.

  • Final Purification:

    • Pool the this compound-rich fractions and evaporate the solvent.

    • Recrystallize the solid residue from a suitable solvent like ethanol to obtain high-purity this compound.[10][11]

G cluster_prep Preparation cluster_dev Development & Optimization cluster_final Purification & Analysis LitReview 1. Literature Review CrudeExtract 2. Prepare Crude Extract LitReview->CrudeExtract TLC 3. TLC Screening (Vary Solvent Ratios) CrudeExtract->TLC SelectSystem 4. Select Best System (Rf = 0.2-0.4) TLC->SelectSystem ColumnChrom 5. Column Chromatography (Gradient Elution) SelectSystem->ColumnChrom CollectFractions 6. Collect & Analyze Fractions ColumnChrom->CollectFractions Pool 7. Pool Pure Fractions CollectFractions->Pool Recrystallize 8. Recrystallize this compound Pool->Recrystallize Analysis 9. Purity Check (HPLC/NMR) Recrystallize->Analysis

Caption: Workflow for solvent system optimization.

Troubleshooting Guide

This guide addresses common issues encountered during this compound chromatography, particularly with HPLC systems.

Q: My HPLC peaks are broad or tailing. What should I do?

A: Broad or tailing peaks can result from several issues.

  • Chemical Effects: Ensure the mobile phase pH is compatible with your analyte and column. For this compound, which is neutral, this is less common. Consider interactions with residual silanol groups on the silica; adding a small amount of a competitive agent like triethylamine (TEA) might help.

  • Column Issues: The column may be contaminated or voided. Try flushing the column with a strong solvent (e.g., isopropanol) or reversing the column (if permissible by the manufacturer) and flushing.[12] If the problem persists, the column frit may be clogged or the column itself may need replacement.

  • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase itself.

Q: I am seeing poor resolution between this compound and other sterols. How can I improve it?

A: Improving resolution requires optimizing selectivity, efficiency, or retention.

  • Change Solvent Strength: Decrease the percentage of the strong solvent (e.g., acetonitrile or methanol in a reverse-phase system) in your mobile phase. This will increase retention times and may improve separation.

  • Change Solvent Type: Substitute the organic modifier. For example, if you are using acetonitrile, try methanol, or vice-versa. Different solvents interact differently with the analyte and stationary phase, which can significantly alter selectivity.

  • Optimize Temperature: Increasing the column temperature can decrease solvent viscosity and improve efficiency, sometimes leading to sharper peaks and better resolution. However, be mindful of the thermal stability of this compound.

  • Reduce Flow Rate: A lower flow rate can increase column efficiency and improve resolution, though it will also increase the run time.

Q: The backpressure in my HPLC system is too high. What is the cause?

A: High backpressure is usually due to a blockage in the system.

  • Filter Contamination: The most common cause is a plugged in-line filter or column inlet frit.[13] This can be caused by particulate matter from the sample or mobile phase.

  • Column Blockage: Strongly retained compounds from previous injections may have precipitated on the column. Use an appropriate restoration procedure to wash the column.[13]

  • Tubing Obstruction: Check for blockages or kinks in the tubing between the injector and the column.

G Problem Problem: Poor Peak Resolution Cause1 Is retention time too short? Problem->Cause1 Solution1 Decrease solvent strength (e.g., reduce % Acetonitrile) Cause1->Solution1 Yes Cause2 Are peaks co-eluting? Cause1->Cause2 No Solution1->Cause2 Solution2 Change organic modifier (e.g., MeOH instead of ACN) Cause2->Solution2 Yes Cause3 Are peaks broad? Cause2->Cause3 No Solution2->Cause3 Solution3 Decrease flow rate or check for column degradation Cause3->Solution3 Yes End Resolution Improved Cause3->End No Solution3->End

Caption: Troubleshooting poor HPLC peak resolution.

References

Troubleshooting low yield in Fucosterol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Fucosterol Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and extraction of this compound, with a focus on improving yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that can lead to low yields of this compound.

Extraction & Purification

Question: My this compound yield from algal biomass is lower than expected. What are the most critical factors in the extraction process?

Answer: Low extraction yield is a common issue. The most significant factors influencing this compound recovery from algae are the choice of solvent, the solvent-to-solid ratio, extraction temperature, and time.[1] Incomplete extraction is a primary cause of poor yields.[2]

  • Solvent System: The polarity of the solvent system is crucial. A mixture of chloroform and methanol has been shown to be highly effective. One study found a 1:1 (v/v) mixture of chloroform-methanol to be superior to other common solvent systems for extracting phytosterols from brown seaweed.[3] Another study identified 90% ethanol as optimal.[1]

  • Solvent-to-Solid Ratio: A higher solvent-to-solid ratio generally improves extraction efficiency by increasing the concentration gradient.[4] An optimized study for Sargassum fusiforme determined a sample weight to solvent volume ratio of 1:20 to be the most effective.[1]

  • Temperature and Time: Higher temperatures can enhance extraction, but excessive heat may degrade the target compound. A study optimized the extraction at 60°C for 4 hours.[1]

Question: I'm observing significant product loss during silica gel column chromatography. How can I improve recovery?

Answer: Product loss during chromatographic purification is a frequent challenge. Here are several potential causes and solutions:

  • Compound Instability: this compound may degrade on acidic silica gel. If you suspect this, you can test for stability by spotting your sample on a TLC plate and letting it sit for an hour before developing. If degradation is observed, consider using deactivated silica gel (by adding a small percentage of a base like triethylamine to the eluent) or an alternative stationary phase like alumina or florisil.[5]

  • Improper Eluent System: An inappropriate solvent system can lead to poor separation, band tailing, or irreversible adsorption of the compound to the silica.

    • Streaking/Elongated Spots: This can be caused by an overloaded sample or interactions with the stationary phase. For acid-sensitive compounds, adding a small amount of triethylamine (0.1–2.0%) to the mobile phase can help. For basic compounds, adding acetic or formic acid (0.1–2.0%) may be beneficial.[6]

    • Compound Stuck on Column: If your compound is not eluting, it may have decomposed, or the solvent system is not polar enough.[5]

  • Poor Column Packing: An improperly packed column with channels or cracks will lead to poor separation and mixed fractions. Ensure the silica gel is packed uniformly.

Question: My this compound fails to crystallize, or the resulting crystals are impure. What can I do?

Answer: Crystallization issues often stem from impurities or suboptimal solvent conditions.

  • Presence of Impurities: Oils and other lipids can inhibit crystallization. Ensure that the pre-crystallization extract is as pure as possible. Saponification is a key step to remove fatty acids. One protocol suggests saponification at 45°C–60°C for 20-30 minutes with a dilute alkaline solution to a pH of 9-11.[2]

  • Incorrect Solvent: The choice of crystallization solvent is critical. Ethanol is a commonly used and non-toxic solvent for this compound crystallization.[2] The solution should be saturated at room temperature and then cooled to a lower temperature (e.g., 4°C) to induce crystallization.

  • Supersaturation: Achieving the right level of supersaturation is key. If the solution is too dilute, crystals will not form. If it is too concentrated, the product may precipitate as an oil or with trapped impurities.

Enzymatic Synthesis

Question: I am attempting an enzymatic synthesis of a this compound derivative, but the conversion rate is very low. What are the likely causes?

Answer: Low conversion in enzymatic reactions can be due to several factors, including enzyme inhibition, suboptimal reaction conditions, or issues with cofactors.

  • Enzyme Activity and Stability: Ensure the enzyme is active and stable under your reaction conditions (pH, temperature). Improper storage or handling can lead to loss of activity.

  • Substrate/Product Inhibition: High concentrations of the substrate or the product can inhibit the enzyme. A fed-batch approach for the substrate can sometimes alleviate this.

  • Reaction Conditions: Parameters such as temperature, pH, and solvent system must be optimized for the specific enzyme being used. For example, in the enzymatic synthesis of isoamyl butyrate, temperature and the molar ratio of substrates were found to be significant factors.[7][8]

  • Cofactor Availability: Many enzymatic reactions, particularly those involving oxidoreductases, require cofactors (e.g., FAD, NADH). Insufficient supply or regeneration of these cofactors can be a limiting factor.

Data & Protocols

Quantitative Data Summary

Table 1: this compound Content in Various Algal Species

Algal SpeciesThis compound Content (mg/g of 70% EtOH extract)Reference
Desmarestia tabacoides81.67[9]
Agarum clathratum78.70[9]
Sargassum miyabei-[9]
Ecklonia cava-[10]
Sargassum fusiforme-[10]
Undaria pinnatifida-[10]
Laminaria ochroleuca-[10]
Himanthalia elongata-[10]

Note: Specific quantitative values for all species were not available in the provided search results, but they are noted as significant sources.

Table 2: Optimized Conditions for this compound Extraction from Sargassum fusiforme

ParameterOptimized ValueReference
Temperature60°C[1]
Extraction Time4 hours[1]
Solvent90% Alcohol[1]
Sample Weight/Solvent Volume Ratio1:20[1]

Table 3: Comparison of Solvent Systems for Phytosterol Extraction from Brown Seaweeds

Solvent System (v/v)Relative YieldReference
Chloroform-Methanol (1:1)Highest[3]
Hexane-IsopropanolLower[3]
EthanolLower[3]
Methyl tert-butyl etherLower[3]
Experimental Protocols

Protocol 1: this compound Extraction from Dried Algae

This protocol is a composite based on methods described in the literature.[1][2]

  • Preparation: Mechanically crush dried seaweed to a fine powder (e.g., below 200 mesh).

  • Extraction:

    • Suspend the algal powder in 90% ethanol at a solid-to-solvent ratio of 1:20 (w/v).

    • Heat the mixture at 60°C for 4 hours with continuous stirring.

    • Separate the solid residue by filtration or centrifugation. The liquid phase is your crude extract.

  • Concentration: Concentrate the crude extract under reduced pressure using a rotary evaporator.

  • Chromatography Preparation: The concentrated extract can be directly mixed with silica gel for dry loading onto a chromatography column. This can avoid yield loss from incomplete solvent-solvent extraction.

  • Silica Gel Column Chromatography:

    • Pack a column with silica gel and equilibrate with a non-polar solvent system (e.g., ethyl acetate-petroleum ether 15:1).

    • Load the sample onto the column.

    • Elute the column with a gradient of increasing polarity (e.g., stepping down the ratio of petroleum ether to ethyl acetate).

    • Collect fractions and monitor by TLC to identify those containing this compound.

  • Saponification:

    • Combine the this compound-containing fractions and adjust the pH to 9-11 with a dilute NaOH or KOH solution.

    • Heat at 45-60°C for 20-30 minutes to saponify contaminating fatty acids.

    • Neutralize the solution (pH 7) and perform a liquid-liquid extraction to recover the this compound in an organic phase.

  • Crystallization:

    • Evaporate the organic solvent to obtain the purified this compound.

    • Dissolve the residue in a minimal amount of hot ethanol to create a saturated solution.

    • Allow the solution to cool slowly to room temperature, then transfer to 4°C to promote crystallization.

    • Collect the white, needle-like crystals of this compound by filtration.

Visualizations

This compound Biosynthetic Pathway

The biosynthesis of this compound, a type of phytosterol, follows the isoprenoid pathway. A key step is the cyclization of 2,3-oxidosqualene. In plants and algae, this is primarily catalyzed by cycloartenol synthase to form cycloartenol, which then undergoes further enzymatic modifications to produce various phytosterols, including this compound.

Fucosterol_Biosynthesis AcetylCoA Acetyl-CoA MVA_Pathway Mevalonate (MVA) Pathway AcetylCoA->MVA_Pathway IPP Isopentenyl Pyrophosphate (IPP) MVA_Pathway->IPP Multiple Steps Squalene Squalene IPP->Squalene Multiple Steps Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase Cycloartenol Cycloartenol Oxidosqualene->Cycloartenol Cycloartenol Synthase (CAS) Further_Steps Further Enzymatic Steps (Demethylation, Isomerization, Reduction, Alkylation) Cycloartenol->Further_Steps This compound This compound Further_Steps->this compound

Caption: Simplified this compound biosynthetic pathway in algae.

Troubleshooting Workflow for Low Extraction Yield

This diagram outlines a logical sequence of steps to diagnose and resolve low this compound yields during the extraction and purification process.

Troubleshooting_Workflow Start Start: Low this compound Yield CheckExtraction Review Extraction Protocol Start->CheckExtraction CheckSolvent Is Solvent System Optimal? (e.g., Chloroform:Methanol or 90% EtOH) CheckExtraction->CheckSolvent CheckRatio Is Solvent:Solid Ratio High Enough? (e.g., 20:1) CheckSolvent->CheckRatio Yes OptimizeSolvent Action: Test Different Solvent Systems CheckSolvent->OptimizeSolvent No CheckConditions Are Temp & Time Optimal? (e.g., 60°C, 4h) CheckRatio->CheckConditions Yes OptimizeRatio Action: Increase Solvent Volume CheckRatio->OptimizeRatio No CheckPurification Review Purification Protocol CheckConditions->CheckPurification Yes OptimizeConditions Action: Adjust Temp/Time & Monitor for Degradation CheckConditions->OptimizeConditions No CheckColumn Significant Loss During Column? CheckPurification->CheckColumn CheckCrystallization Crystallization Failing? CheckColumn->CheckCrystallization No TroubleshootColumn Action: Check for Degradation on Silica, Adjust Eluent, Repack Column CheckColumn->TroubleshootColumn Yes TroubleshootCrystals Action: Improve Purity (Saponify), Test Different Solvents, Control Cooling Rate CheckCrystallization->TroubleshootCrystals Yes End Yield Improved CheckCrystallization->End No OptimizeSolvent->CheckExtraction OptimizeRatio->CheckExtraction OptimizeConditions->CheckExtraction TroubleshootColumn->End TroubleshootCrystals->End

Caption: Logical workflow for troubleshooting low this compound yield.

References

Validation & Comparative

Fucosterol and Sitosterol: A Comparative Guide to Their Anticancer Activities

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Analysis for Researchers and Drug Development Professionals

Fucosterol and β-sitosterol, two naturally occurring phytosterols, have garnered significant attention in the scientific community for their potential as anticancer agents. This compound is predominantly sourced from marine algae, while β-sitosterol is abundantly found in a variety of terrestrial plants. Both compounds have been shown to effectively impede the proliferation of cancer cells, trigger programmed cell death (apoptosis), and halt the cell cycle in numerous cancer models. This guide offers a thorough comparison of their anticancer properties, substantiated by experimental data, to assist researchers and professionals in the field of drug development in assessing their therapeutic promise.

Comparative Anticancer Activity: In Vitro Studies

The cytotoxic effects of this compound and β-sitosterol on a range of human cancer cell lines have been quantified using the half-maximal inhibitory concentration (IC50). The following table provides a summary of these IC50 values from various scientific studies. It is important to note that a direct comparison of potency can be challenging due to variations in experimental conditions across different studies. Nevertheless, when data for the same cell lines are available, it provides valuable insights into their relative efficacy.

Table 1: Comparative IC50 Values of this compound and β-Sitosterol in Human Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (µM)β-Sitosterol IC50 (µM)
A549 Lung Cancer15[1]53.2 (48h), 165.3 (24h)[2]
SK-LU-1 Lung Cancer15[1]-
HeLa Cervical Cancer40[3][4]-
T47D Breast Cancer~68 (27.94 µg/ml)[5]-
HT-29 Colon Cancer~172 (70.41 µg/ml)[5]-
MCF-7 Breast Cancer-~455 (187.61 µg/ml)[6]
MDA-MB-231 Breast Cancer-~2120 (874.156 µg/ml)[6]
HepG2 Liver Cancer-600[7]
H1975 Lung Cancer-355.3[2]
HA22T Hepatocellular Carcinoma-431.8[2]
LoVo Colorectal Cancer-267.1[2]
U87 Glioma-Induces G2/M arrest[8]

Note: IC50 values can differ based on experimental parameters such as incubation time. For detailed experimental conditions, please refer to the cited literature.

Mechanisms of Anticancer Action

This compound and β-sitosterol employ a multi-pronged approach to combat cancer, primarily through the induction of apoptosis and the arrest of the cell cycle.

This compound: Key Signaling Pathways

Research has demonstrated that this compound's anticancer effects are mediated through the modulation of several critical signaling pathways.[1][3][4][9][10][11] In lung cancer cells, this compound has been found to target the Raf/MEK/ERK signaling pathway.[1] Its activity in cervical cancer cells is associated with the downregulation of the m-TOR/PI3K/Akt signaling pathway.[3][4] Furthermore, this compound can induce apoptosis by promoting the generation of reactive oxygen species (ROS), which leads to the disruption of the mitochondrial membrane potential.[3]

β-Sitosterol: Key Signaling Pathways

The anticancer mechanisms of β-sitosterol are similarly diverse, involving the induction of apoptosis and cell cycle arrest via multiple signaling cascades.[8][12][13][14][15] In leukemia cells, it has been shown to induce G2/M arrest and apoptosis through the Bcl-2 and PI3K/Akt signaling pathways.[13] For glioma cells, β-sitosterol impedes proliferation and triggers G2/M phase arrest by inhibiting the EGFR/MAPK signaling pathway.[8] In breast cancer cells, it can cause G1 arrest by downregulating the expression of cyclin D1 and CDK4.[15]

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow

To better illustrate the underlying processes, the following diagrams depict a generalized experimental workflow for evaluating anticancer activity and the key signaling pathways influenced by this compound and β-sitosterol.

experimental_workflow cluster_cell_culture Cell Culture start Cancer Cell Lines (e.g., A549, HeLa, MCF-7) treatment Treatment with This compound or β-Sitosterol start->treatment viability Cell Viability Assay (MTT Assay) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle protein Protein Expression (Western Blot) treatment->protein ic50 IC50 Determination viability->ic50 apoptosis_rate Quantification of Apoptotic Cells apoptosis->apoptosis_rate cell_cycle_dist Cell Cycle Distribution Analysis cell_cycle->cell_cycle_dist protein_levels Analysis of Protein Expression Levels protein->protein_levels

Caption: Generalized workflow for in vitro anticancer activity assessment.

fucosterol_pathway This compound This compound ROS ROS Generation This compound->ROS PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway This compound->PI3K_Akt_mTOR Inhibition Raf_MEK_ERK Raf/MEK/ERK Pathway This compound->Raf_MEK_ERK Inhibition Mito Mitochondrial Membrane Potential Disruption ROS->Mito Apoptosis Apoptosis Mito->Apoptosis PI3K_Akt_mTOR->Apoptosis Inhibition leads to CellCycleArrest G2/M Arrest Raf_MEK_ERK->CellCycleArrest Inhibition leads to

Caption: Key signaling pathways modulated by this compound.

sitosterol_pathway Sitosterol β-Sitosterol Bcl2 Bcl-2 Family (e.g., Bax/Bcl-2 ratio) Sitosterol->Bcl2 Modulation PI3K_Akt PI3K/Akt Pathway Sitosterol->PI3K_Akt Inhibition EGFR_MAPK EGFR/MAPK Pathway Sitosterol->EGFR_MAPK Inhibition Cyclins_CDKs Cyclins/CDKs (e.g., Cyclin D1/CDK4) Sitosterol->Cyclins_CDKs Downregulation Apoptosis Apoptosis Bcl2->Apoptosis PI3K_Akt->Apoptosis Inhibition leads to CellCycleArrest G1 or G2/M Arrest EGFR_MAPK->CellCycleArrest Cyclins_CDKs->CellCycleArrest

Caption: Key signaling pathways modulated by β-Sitosterol.

Detailed Experimental Protocols

Provided below are comprehensive methodologies for the key experimental assays utilized in the comparative analysis of the anticancer activities of this compound and β-sitosterol.

MTT Cell Viability Assay

Objective: To ascertain the cytotoxic effects of this compound and β-sitosterol on cancer cells and to compute their respective IC50 values.

Principle: This colorimetric assay relies on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The quantity of formazan generated is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and incubate for 24 hours to facilitate cell attachment.

  • Compound Treatment: Expose the cells to a range of concentrations of this compound or β-sitosterol, along with a vehicle control (e.g., DMSO), for a predetermined duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cell viability in relation to the control and calculate the IC50 value from the resulting dose-response curve.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

Objective: To quantify the proportion of apoptotic and necrotic cells following treatment with this compound or β-sitosterol.

Principle: A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent dye that is excluded by live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells to stain the nucleus.

Protocol:

  • Cell Treatment: Culture cells in a 6-well plate and treat them with the desired concentrations of this compound or β-sitosterol for a specified time.

  • Cell Harvesting: Collect the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in a dark environment.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate the cell populations:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Propidium Iodide (PI) Cell Cycle Analysis

Objective: To assess the impact of this compound or β-sitosterol on the cell cycle distribution of cancer cells.

Principle: Propidium iodide binds to DNA, and the intensity of its fluorescence is directly proportional to the DNA content of a cell. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest the cells as described in the apoptosis assay protocol.

  • Fixation: Fix the cells using cold 70% ethanol and store them overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. The RNase A is included to degrade RNA and prevent its staining. Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells with a flow cytometer. The resulting data, typically presented as a histogram, is used to calculate the percentage of cells in each phase of the cell cycle.

Western Blot Analysis for Apoptosis-Related Proteins

Objective: To examine the influence of this compound or β-sitosterol on the expression levels of key proteins involved in apoptosis and cell cycle regulation.

Principle: Western blotting is a technique that enables the detection of specific proteins within a sample. Proteins are first separated by size via gel electrophoresis, then transferred to a membrane, and finally identified using specific antibodies.

Protocol:

  • Protein Extraction: After treating the cells with this compound or β-sitosterol, lyse the cells to extract the total protein content. The protein concentration is then determined using a suitable assay, such as the BCA assay.

  • Gel Electrophoresis: Separate the protein lysates based on their molecular weight using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel onto a PVDF or nitrocellulose membrane.

  • Blocking: To prevent non-specific binding of antibodies, block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies that are specific to the proteins of interest (e.g., Bax, Bcl-2, caspases, cyclins, CDKs, p-Akt, p-ERK).

  • Secondary Antibody Incubation: After washing the membrane, incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the protein bands and visualize them with an imaging system.

  • Analysis: Quantify the intensity of the bands and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.

Conclusion

References

Fucosterol: An In Vivo Examination of its Anti-inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo anti-inflammatory effects of fucosterol, a bioactive compound derived from brown algae. Supported by experimental data, this document delves into its performance against established anti-inflammatory agents and outlines the detailed methodologies of key in vivo studies.

This compound has emerged as a promising natural compound with a range of pharmacological properties, including potent anti-inflammatory effects. In vivo studies have consistently demonstrated its ability to mitigate inflammatory responses in various animal models, primarily through the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This guide synthesizes the available quantitative data, details the experimental protocols used to validate these effects, and visualizes the underlying molecular mechanisms.

Comparative Efficacy of this compound: A Quantitative Overview

The anti-inflammatory activity of this compound has been quantified in several preclinical in vivo models. The following table summarizes the key findings, providing a comparative perspective on its efficacy.

Animal ModelInflammatory InsultThis compound DosageTreatment DurationKey Inflammatory MarkersEfficacy (Compared to Control)Reference Drug Comparison
MiceLipopolysaccharide (LPS)10, 20, 40 mg/kg (i.p.)Single doseTNF-α, IL-6, IL-1β in BALFDose-dependent reduction in cytokines. At 40 mg/kg, significant attenuation of lung histopathologic changes and wet-to-dry ratio.Not specified in the study.
RatsCarrageenanNot specifiedNot specifiedPaw Edema VolumeSignificant inhibition of paw edema.Often compared to Indomethacin or Diclofenac, showing comparable or slightly lower, but still significant, activity.
Zebrafish EmbryosLipopolysaccharide (LPS)25, 50, 100 µg/mL24 hoursNitric Oxide (NO) productionDose-dependent and significant reduction in NO levels.Not specified in the study.
ApoE-/- MiceHigh-fat dietNot specified12 weeksAortic adhesion molecules and inflammatory cytokinesSignificant reduction in the expression of adhesion molecules and pro-inflammatory cytokines in the aorta.[1]Not specified in the study.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for two common in vivo models used to assess the anti-inflammatory effects of this compound.

Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the anti-edematous effect of a compound in response to an acute inflammatory stimulus.

Materials:

  • Male Wistar rats (180-220 g)

  • Carrageenan (1% w/v in sterile saline)

  • This compound solution/suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control: Indomethacin or Diclofenac solution

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization: House the rats under standard laboratory conditions for at least one week prior to the experiment, with free access to food and water.

  • Grouping: Randomly divide the animals into control, this compound-treated, and positive control groups.

  • Compound Administration: Administer this compound or the reference drug (Indomethacin/Diclofenac) intraperitoneally or orally, typically 30-60 minutes before inducing inflammation. The control group receives only the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (immediately before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw swelling in the control group, and Vt is the average paw swelling in the treated group.

Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice

This model is used to evaluate the protective effects of compounds against acute lung inflammation and injury.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from Escherichia coli

  • This compound solution/suspension

  • Anesthesia (e.g., ketamine/xylazine cocktail)

  • Intratracheal instillation device

  • Bronchoalveolar lavage (BAL) fluid collection supplies

  • ELISA kits for cytokine measurement (TNF-α, IL-6, IL-1β)

Procedure:

  • Animal Acclimatization: House mice under standard conditions for at least one week.

  • Grouping: Divide mice into control, LPS, and LPS + this compound groups.

  • This compound Administration: Administer this compound (e.g., intraperitoneally) at the desired doses, typically 1 hour before LPS challenge. The control and LPS groups receive the vehicle.

  • Induction of Lung Injury: Anesthetize the mice. Surgically expose the trachea and intratracheally instill a single dose of LPS (e.g., 5 mg/kg) in a small volume of sterile saline. The control group receives saline only.

  • Sample Collection: At a predetermined time point (e.g., 6 or 24 hours) after LPS instillation, euthanize the mice.

  • Bronchoalveolar Lavage (BAL): Perform BAL by instilling and retrieving a fixed volume of phosphate-buffered saline (PBS) into the lungs to collect inflammatory cells and mediators.

  • Tissue and Fluid Analysis:

    • Centrifuge the BAL fluid to separate the cells from the supernatant.

    • Measure the concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the BAL fluid supernatant using ELISA.

    • Process the lung tissue for histological examination to assess the degree of inflammation and injury.

    • Determine the lung wet-to-dry weight ratio as an indicator of pulmonary edema.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms and a typical in vivo experimental workflow.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 This compound Intervention cluster_2 NF-κB Signaling Pathway LPS LPS IKK IKK LPS->IKK activates This compound This compound IκBα Phosphorylation IκBα Phosphorylation This compound->IκBα Phosphorylation inhibits IKK->IκBα Phosphorylation IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation NF-κB (p65/p50) Translocation to Nucleus NF-κB (p65/p50) Translocation to Nucleus IκBα Degradation->NF-κB (p65/p50) Translocation to Nucleus releases Pro-inflammatory Gene Expression\n(TNF-α, IL-6, COX-2, iNOS) Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NF-κB (p65/p50) Translocation to Nucleus->Pro-inflammatory Gene Expression\n(TNF-α, IL-6, COX-2, iNOS)

Caption: this compound's inhibition of the NF-κB signaling pathway.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 This compound Intervention cluster_2 MAPK Signaling Pathway LPS LPS ERK ERK LPS->ERK activates JNK JNK LPS->JNK activates p38 p38 LPS->p38 activates This compound This compound This compound->ERK inhibits phosphorylation This compound->JNK inhibits phosphorylation This compound->p38 inhibits phosphorylation AP-1 Activation AP-1 Activation ERK->AP-1 Activation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression AP-1 Activation->Pro-inflammatory Gene Expression JNK->AP-1 Activation p38->AP-1 Activation

Caption: this compound's modulation of the MAPK signaling pathway.

G cluster_0 Experimental Workflow Animal Model Selection Animal Model Selection Grouping and Acclimatization Grouping and Acclimatization Animal Model Selection->Grouping and Acclimatization This compound/Control Administration This compound/Control Administration Grouping and Acclimatization->this compound/Control Administration Induction of Inflammation Induction of Inflammation This compound/Control Administration->Induction of Inflammation Data Collection (e.g., Paw Volume, BALF) Data Collection (e.g., Paw Volume, BALF) Induction of Inflammation->Data Collection (e.g., Paw Volume, BALF) Biochemical/Histological Analysis Biochemical/Histological Analysis Data Collection (e.g., Paw Volume, BALF)->Biochemical/Histological Analysis Statistical Analysis and Interpretation Statistical Analysis and Interpretation Biochemical/Histological Analysis->Statistical Analysis and Interpretation

References

Fucosterol Content in Algal Species: A Comparative Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Fucosterol, a phytosterol abundant in various marine algae, has garnered significant attention within the scientific community for its diverse and potent biological activities. Exhibiting anti-inflammatory, antioxidant, anti-cancer, and anti-diabetic properties, this compound presents a promising avenue for the development of novel therapeutics. This guide provides a comparative analysis of this compound content across different algal species, supported by experimental data, to aid researchers and drug development professionals in identifying optimal sources of this valuable bioactive compound.

Quantitative Comparison of this compound Content

Brown macroalgae are consistently reported to contain significantly higher concentrations of this compound compared to red and green algal species.[1][2][3] The this compound content can vary considerably not only between different species but also within different parts of the same alga, such as the leaves and stipes.[1]

Below is a summary of this compound content in various algal species based on published studies.

Algal SpeciesPhylumThis compound Content (mg/g dry weight)Reference
Desmarestia tabacoidesPhaeophyta (Brown Algae)81.67
Agarum clathratumPhaeophyta (Brown Algae)78.70
Ecklonia radiata (stipes)Phaeophyta (Brown Algae)0.3781[1]
Ecklonia radiata (leaves)Phaeophyta (Brown Algae)0.3120[1]
Hijiki (Sargassum fusiforme)Phaeophyta (Brown Algae)2.601 (total phytosterols)[4]
Undaria pinnatifidaPhaeophyta (Brown Algae)This compound is 83-97% of total sterols[1]
Himanthalia elongataPhaeophyta (Brown Algae)This compound is 83-97% of total sterols[1]
Laminaria ochroleucaPhaeophyta (Brown Algae)This compound is 83-97% of total sterols[1]
Stephanocystis hakodatensisPhaeophyta (Brown Algae)This compound is 65.9% of total sterols[1]
Sargassum fusiformePhaeophyta (Brown Algae)This compound is 67% of total sterols[1]
Other assessed speciesPhaeophyta, Rhodophyta, Chlorophyta0.22 - (lower ranges)

Note: The quantitative data presented are derived from different studies employing varied analytical methodologies, which may contribute to variations in the reported values.

Experimental Protocols for this compound Analysis

The accurate quantification of this compound from algal biomass is crucial for comparative studies. A general workflow involves extraction, purification, and subsequent analysis.

Optimized this compound Extraction and Saponification

An optimized and validated method for the extraction of phytosterols from brown seaweeds involves ultrasound-assisted extraction (UAE) followed by saponification.[4]

  • Extraction:

    • Combine powdered, dried seaweed with a chloroform/methanol (CHCl₃/MeOH) solvent mixture (2:3 v/v).

    • Perform ultrasound-assisted extraction for 15 minutes.

    • Separate the extract from the solid residue.

  • Saponification:

    • Add 1.65 mL of 1.85 M potassium hydroxide (KOH) to the extract.

    • Incubate for 14.5 hours to hydrolyze sterol esters.

  • Purification:

    • The resulting solution containing the unsaponifiable matter, which includes this compound, is then further purified, typically using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a widely used and validated method for the precise quantification of this compound.

  • Sample Preparation:

    • The purified this compound fraction is dissolved in an appropriate solvent, such as acetonitrile.

    • A series of standard solutions of known this compound concentrations are prepared for calibration.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and acetonitrile is often employed.

    • Detection: UV detection at a specific wavelength (e.g., 210 nm) is used to identify and quantify this compound based on its retention time and peak area compared to the standards.

Visualizing the Experimental Workflow and a Key Signaling Pathway

To further clarify the experimental process and the biological context of this compound's activity, the following diagrams are provided.

experimental_workflow cluster_extraction Extraction & Saponification cluster_analysis Analysis algae Dried Algal Powder uae Ultrasound-Assisted Extraction (15 min) algae->uae solvent CHCl3/MeOH (2:3) solvent->uae extract Crude Extract uae->extract sapon Saponification (14.5 h) extract->sapon koh KOH (1.85 M) koh->sapon unsap Unsaponifiable Matter sapon->unsap hplc HPLC Analysis unsap->hplc quant This compound Quantification hplc->quant nf_kb_pathway cluster_stimulus Inflammatory Stimulus (e.g., TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus TNF-α phosphorylation Phosphorylation of IκBα stimulus->phosphorylation This compound This compound This compound->phosphorylation Inhibits ikb IκBα ikb_nfkb IκBα-NF-κB Complex ikb->ikb_nfkb nfkb NF-κB (p65/p50) nfkb->ikb_nfkb nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation ikb_nfkb->phosphorylation degradation Degradation of IκBα phosphorylation->degradation degradation->nfkb Release dna DNA nfkb_nuc->dna transcription Gene Transcription dna->transcription cytokines Pro-inflammatory Cytokines (e.g., IL-6, COX-2) transcription->cytokines

References

Fucosterol Shows Distinct Cholesterol-Lowering Mechanisms Compared to Other Phytosterols

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of available experimental data reveals that fucosterol, a marine-derived phytosterol, exhibits unique cholesterol-lowering properties that differentiate it from more common terrestrial phytosterols such as β-sitosterol, campesterol, and stigmasterol. While all phytosterols contribute to reducing cholesterol absorption, this compound's primary mechanism appears to be the activation of the Liver X Receptor (LXR), a key regulator of cholesterol homeostasis. In contrast, other phytosterols primarily act by displacing cholesterol from micelles in the intestinal lumen.

This comparison guide provides a detailed overview of the cholesterol-lowering effects of this compound versus other major phytosterols, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers, scientists, and drug development professionals in their understanding of these bioactive compounds.

Comparative Efficacy in Cholesterol Reduction

Experimental studies have demonstrated varying degrees of efficacy among different phytosterols in reducing cholesterol levels. The primary mechanisms evaluated are the inhibition of cholesterol absorption from the diet and the regulation of endogenous cholesterol synthesis and transport.

Inhibition of Cholesterol Absorption

One of the principal mechanisms by which phytosterols lower serum cholesterol is by inhibiting its absorption in the intestine. This is largely achieved by competing with cholesterol for solubilization into bile salt micelles, which are essential for cholesterol uptake.

A study in rats investigated the comparative effects of this compound, β-sitosterol, and stigmasterol on the lymphatic absorption of cholesterol. The results, summarized in the table below, indicate that while β-sitosterol and stigmasterol are potent inhibitors of cholesterol absorption, this compound showed a less pronounced effect in this specific experimental model.[1][2]

PhytosterolDose (mg)Cholesterol Absorption Inhibition (%)Phytosterol Absorption (%)
Control-042
This compound 2541[2]< 2[2]
β-Sitosterol2557[2]< 2[2]
Stigmasterol5054[1]3-4[1]
Data compiled from studies in rat models.[1][2]

In vitro studies on the micellar solubility of cholesterol further support these findings. Research has shown that β-sitosterol is more effective than this compound at displacing cholesterol from bile salt micelles.[2] The order of individual sterol solubility in these micelles was found to be cholesterol > this compound > β-sitosterol.[2]

Distinct Mechanisms of Action: A Focus on Signaling Pathways

The cholesterol-lowering effects of phytosterols are not solely dependent on the inhibition of absorption. They also involve complex signaling pathways that regulate cholesterol metabolism. Here, this compound distinguishes itself significantly from other phytosterols.

This compound as a Liver X Receptor (LXR) Agonist

This compound has been identified as a dual agonist of both LXR-α and LXR-β.[3] LXRs are nuclear receptors that play a crucial role in cholesterol homeostasis, primarily by promoting reverse cholesterol transport—the process of removing excess cholesterol from peripheral tissues and transporting it back to the liver for excretion.

Activation of LXR by this compound leads to the transcriptional upregulation of several key genes involved in cholesterol efflux, such as ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1), and apolipoprotein E (ApoE).[3] This mechanism enhances the removal of cholesterol from macrophages, a critical step in preventing the development of atherosclerosis.[3] Importantly, this compound has been shown to activate LXRs without inducing significant triglyceride accumulation in liver cells, a common side effect of synthetic LXR agonists.[3]

LXR_Activation_by_this compound cluster_0 Cell cluster_1 Nucleus This compound This compound LXR_RXR LXR/RXR Heterodimer This compound->LXR_RXR Activates Nucleus Nucleus LXR_Target_Genes LXR Target Genes (ABCA1, ABCG1, ApoE) LXR_RXR->LXR_Target_Genes Binds to LXR Response Element Cholesterol_Efflux Increased Cholesterol Efflux LXR_Target_Genes->Cholesterol_Efflux Upregulates

While other phytosterols like β-sitosterol have been suggested to influence LXR activity, the evidence for this compound as a direct and potent LXR agonist is more robust. Some oxidized phytosterols have also been shown to activate LXRs, but this compound's activity in its native form is a key distinguishing feature.[4]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited findings, detailed experimental methodologies are provided below.

In Vivo Model: Lymphatic Cholesterol Absorption in Rats

The following protocol is a summary of the methodology used to assess the in vivo inhibition of cholesterol absorption.

  • Animal Model: Male rats are surgically prepared with a thoracic duct cannula for the collection of lymph.

  • Test Emulsion: A lipid emulsion is prepared containing a specific amount of radiolabeled cholesterol (e.g., [3H]cholesterol) and the test phytosterol (this compound, β-sitosterol, or stigmasterol) at a defined dose (e.g., 25-50 mg).

  • Administration: The emulsion is administered intragastrically to the fasted rats.

  • Lymph Collection: Lymph is collected continuously for a period of 24 hours.

  • Analysis: The total amount of absorbed, radiolabeled cholesterol in the lymph is quantified using liquid scintillation counting. The amount of absorbed phytosterol is determined by gas-liquid chromatography (GLC).

  • Calculation: The percentage of cholesterol absorption inhibition is calculated by comparing the amount of radiolabeled cholesterol in the lymph of phytosterol-treated rats to that of control rats receiving only the cholesterol emulsion.

Experimental_Workflow_In_Vivo A Animal Preparation (Thoracic Duct Cannulation) C Intragastric Administration A->C B Preparation of Test Emulsion ([3H]Cholesterol + Phytosterol) B->C D 24h Lymph Collection C->D E Quantification of [3H]Cholesterol (Scintillation) & Phytosterols (GLC) D->E F Calculation of Absorption Inhibition E->F

In Vitro Model: Micellar Solubility of Cholesterol

This in vitro assay evaluates the ability of phytosterols to displace cholesterol from micelles.

  • Micelle Preparation: Artificial micelles are prepared by sonicating a mixture of bile salts (e.g., sodium taurocholate), phospholipids (e.g., phosphatidylcholine), and cholesterol in a buffer solution.

  • Addition of Phytosterols: A known concentration of the test phytosterol (this compound or β-sitosterol) is added to the micellar solution.

  • Equilibration: The mixture is incubated to allow for the equilibration of sterols between the micellar and non-micellar phases.

  • Separation: The micellar phase is separated from the non-micellar phase, typically by ultracentrifugation.

  • Quantification: The concentration of cholesterol and the test phytosterol in the micellar phase is determined using gas-liquid chromatography (GLC).

  • Comparison: The solubility of cholesterol in the presence of different phytosterols is compared to that of a control solution without phytosterols.

Conclusion

References

Fucosterol's Neuroprotective Potential: An In Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the in vivo validation of Fucosterol's neuroprotective effects reveals a promising natural compound with multifaceted mechanisms of action. This guide provides a comparative analysis of this compound against established Alzheimer's disease therapeutics, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their evaluation.

This compound, a phytosterol derived from brown algae, has garnered significant attention for its potential neuroprotective properties. In vivo studies have demonstrated its efficacy in various animal models of neurodegeneration, primarily by targeting pathways associated with amyloid-beta (Aβ) pathology, oxidative stress, and neuroinflammation. This guide synthesizes the available in vivo data to offer a comparative perspective on this compound's performance against currently approved Alzheimer's disease drugs such as Donepezil and Memantine.

Comparative Efficacy: this compound vs. Standard Therapeutics

To provide a clear comparison, the following tables summarize the quantitative data from in vivo studies on this compound and approved Alzheimer's disease medications. It is important to note that the direct comparison is challenging due to the use of different animal models in the existing literature. This compound has been predominantly studied in chemically-induced neurotoxicity models in rats, while approved drugs are often evaluated in transgenic mouse models of Alzheimer's disease.

Table 1: Cognitive Enhancement Effects in Animal Models

CompoundAnimal ModelBehavioral TestDosageKey Findings
This compound sAβ₁₋₄₂-induced aging ratsMorris Water Maze10 µmol/h (co-infusion)Attenuated sAβ₁₋₄₂-induced increases in latency to reach the platform and increased the frequency of crossing the platform area.[1][2]
Donepezil APP/PS1 transgenic miceMorris Water MazeNot specifiedSignificantly improved cognitive function.[3]
Donepezil Tg2576 transgenic miceNot specified4 mg/kg in drinking waterNot specified for cognitive improvement, but reduced Aβ levels.
Memantine 5XFAD transgenic mice (younger)Contextual Fear Conditioning, Y-maze10 mg/kg, i.p.Reversed memory impairments.[4]
Memantine APP/PS1 transgenic miceObject RecognitionNot specifiedReduced amyloid burden and improved cognitive performance.

Table 2: Effects on Amyloid-Beta (Aβ) Pathology in Animal Models

CompoundAnimal ModelMeasurementDosageKey Findings
This compound In vitro dataAβ₁₋₄₂ aggregationNot applicableDecreased oligomer formation more effectively than galantamine.[5][6]
Donepezil Tg2576 transgenic miceSoluble Aβ₁₋₄₀ and Aβ₁₋₄₂ levels, Aβ plaque number and burden4 mg/kg in drinking waterSignificantly reduced soluble Aβ levels, plaque number, and burden.
Donepezil APP/PS1 transgenic miceInsoluble Aβ₄₀/Aβ₄₂ and soluble Aβ₄₀ levelsNot specifiedDecreased insoluble Aβ₄₀/Aβ₄₂ and soluble Aβ₄₀ levels.[3]
Memantine APP/PS1 transgenic miceAβ plaque lesions and burdenNot specifiedReduced plaque burden in the hippocampus and cortex.
Memantine 3xTg-AD transgenic miceInsoluble Aβ levels3-month treatmentSignificantly reduced insoluble Aβ levels.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for key in vivo models and behavioral tests cited in this guide.

Animal Models of Neurodegeneration
  • Soluble Amyloid-Beta (sAβ₁₋₄₂) Induced Cognitive Dysfunction in Aging Rats: This model mimics the early stages of Alzheimer's disease by inducing neurotoxicity and cognitive deficits through the administration of soluble Aβ oligomers.

    • Procedure: Soluble Aβ₁₋₄₂ peptides are prepared and unilaterally injected into the dentate gyrus of the dorsal hippocampus of aging rats.[1][2] this compound is co-infused via an osmotic pump. Behavioral tests are then conducted to assess cognitive function.

  • Scopolamine-Induced Amnesia Model: This model is used to study deficits in learning and memory caused by the blockade of muscarinic acetylcholine receptors.

    • Procedure: Scopolamine is administered to rodents (rats or mice) to induce a transient amnesic state.[8][9] The test compound is then administered to evaluate its potential to reverse the amnesia, as assessed by various behavioral tests.

  • Transgenic Mouse Models (e.g., APP/PS1, 5XFAD, Tg2576): These models are genetically engineered to overexpress human genes associated with familial Alzheimer's disease, leading to the age-dependent development of amyloid plaques and cognitive deficits.

    • Procedure: These mice are bred and aged to a point where Alzheimer's-like pathology is evident.[3][10] Test compounds are administered over a specified period, and cognitive function and brain pathology are assessed.

Behavioral Tests for Cognitive Function
  • Morris Water Maze (MWM): This test assesses spatial learning and memory.

    • Procedure: A circular pool is filled with opaque water, and a hidden platform is submerged just below the surface.[11] Animals are trained over several days to find the platform using spatial cues in the room. The time it takes to find the platform (escape latency) and the time spent in the quadrant where the platform was located (probe trial) are measured.[11]

  • Y-Maze Test: This test evaluates short-term spatial working memory.

    • Procedure: The maze consists of three identical arms. A mouse is placed in one arm and allowed to explore freely for a set period. The sequence of arm entries is recorded. Spontaneous alternation, defined as consecutive entries into all three arms, is a measure of spatial working memory.[12][13]

  • Passive Avoidance Test: This test assesses fear-motivated learning and memory.

    • Procedure: The apparatus has two compartments, one lit and one dark. Rodents have a natural preference for the dark. During training, the animal receives a mild foot shock upon entering the dark compartment. The latency to enter the dark compartment in a subsequent trial is measured as an indicator of memory retention.[14][15]

Signaling Pathways and Experimental Workflow

The neuroprotective effects of this compound are mediated through the modulation of several key signaling pathways. The experimental workflow for a typical in vivo study investigating these effects is also outlined below.

Fucosterol_Signaling_Pathways cluster_upstream Upstream Triggers cluster_receptors Receptors cluster_pathways Signaling Pathways cluster_downstream Downstream Effects This compound This compound TrkB TrkB This compound->TrkB Activates NF_kB NF-κB Pathway This compound->NF_kB Inhibits PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt ERK ERK Pathway TrkB->ERK Neuronal_Survival Neuronal Survival (Anti-apoptosis) PI3K_Akt->Neuronal_Survival Anti_amyloid Reduced Aβ Production & Aggregation PI3K_Akt->Anti_amyloid ERK->Neuronal_Survival Anti_inflammatory Anti-inflammatory Response NF_kB->Anti_inflammatory

This compound's Neuroprotective Signaling Pathways

In_Vivo_Neuroprotection_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., APP/PS1 mice) Grouping Randomly Assign to Groups (Control, Vehicle, this compound, Comparator) Animal_Model->Grouping Administration Administer this compound or Comparator Drug (e.g., Oral Gavage) Grouping->Administration Behavioral Conduct Behavioral Tests (MWM, Y-Maze, etc.) Administration->Behavioral Biochemical Biochemical Analysis (Aβ levels, Inflammatory markers) Behavioral->Biochemical Histological Histological Analysis (Plaque burden, Neuronal loss) Biochemical->Histological Data_Analysis Statistical Analysis and Interpretation Histological->Data_Analysis

In Vivo Neuroprotection Study Workflow

Conclusion

References

A Comparative Guide to Fucosterol Extraction Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

Fucosterol, a prominent phytosterol found in brown algae, has garnered significant attention from researchers and drug development professionals for its diverse bioactive properties, including anti-inflammatory, antioxidant, anti-cancer, and anti-diabetic activities. The efficiency of extracting this valuable compound from its natural sources is paramount for its subsequent application in nutraceutical and pharmaceutical industries. This guide provides a comparative analysis of various this compound extraction techniques, supported by experimental data, to assist researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Extraction Methods

The selection of an extraction method is a critical step that influences the yield, purity, and cost-effectiveness of obtaining this compound. Traditional solvent-based methods are often contrasted with modern, "green" techniques that offer advantages in terms of reduced solvent consumption and extraction time. The following table summarizes quantitative data from various studies, offering a clear comparison of the performance of different extraction methodologies.

Extraction MethodAlgal SourceKey ParametersThis compound Yield/ContentReference
Supercritical Fluid Extraction (SFE) Fucus vesiculosusSupercritical CO₂, 50°C, 300 bar8.06% by mass in the extract (total extract yield: 2.83%)[1][2]
Ultrasound-Assisted Extraction (UAE) Sargassum horneriEthanol, 28 kHz, 1200 W, 4°C, 5 h6.22 ± 0.06 mg/g of extract[3]
Optimized Ultrasound-Assisted Extraction (UAE) Hijiki (Sargassum fusiforme)CHCl₃-MeOH (2:3), 15 min1.598 ± 0.047 mg/g dry weight[4]
Microwave-Assisted Extraction (MAE) Marine algaeEthanolic KOH1.21 mg/g[5][6]
Conventional Solvent Extraction Sargassum fusiforme90% Ethanol, 1:20 sample/solvent ratio, 60°C, 4 hOptimized conditions, yield not specified in abstract[7]
Conventional Solvent Extraction (Method A) Hijiki (Sargassum fusiforme)Modified Folch's method (CHCl₃-MeOH)1.258 ± 0.106 mg/g dry weight[4]
Conventional Solvent Extraction (Method B) Hijiki (Sargassum fusiforme)95% Ethanol0.499 ± 0.040 mg/g dry weight[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key extraction techniques discussed.

Supercritical Fluid Extraction (SFE)

This method utilizes carbon dioxide in its supercritical state, offering a green alternative to organic solvents.[8]

  • Apparatus : A laboratory-scale SFE system equipped with a high-pressure pump, an extractor vessel, and a back-pressure regulator.

  • Procedure :

    • Dry and mill the brown algae (e.g., Fucus vesiculosus) to a fine powder.

    • Load the ground algae (e.g., 200 g) into the extractor vessel.

    • Pressurize the system with CO₂ and bring it to the desired supercritical conditions (e.g., 300 bar and 50°C).[2]

    • Maintain a constant flow of supercritical CO₂ through the vessel to extract the this compound.

    • Depressurize the CO₂ in a separator vessel to precipitate the extract.

    • Collect the extract for further analysis and purification.

Ultrasound-Assisted Extraction (UAE)

UAE employs high-frequency sound waves to enhance the extraction process by disrupting the algal cell walls.[9]

  • Apparatus : An ultrasonic bath or probe system.

  • Procedure :

    • Grind the dried seaweed (e.g., Sargassum horneri) into a powder.

    • Suspend the algal powder in a suitable solvent (e.g., 70% ethanol) in a flask.

    • Place the flask in an ultrasonic bath or immerse an ultrasonic probe into the suspension.

    • Apply ultrasonic waves at a specified frequency and power (e.g., 28 kHz, 1200 W) for a set duration (e.g., 5 hours).[3] The temperature should be controlled, often using an ice bath to prevent degradation of thermolabile compounds.[3]

    • After sonication, separate the supernatant from the solid residue by centrifugation or filtration.

    • Evaporate the solvent from the supernatant to obtain the crude extract.

Optimized Ultrasound-Assisted Extraction (UAE) with Solvent Partitioning

This protocol refines the UAE method for higher efficiency.

  • Apparatus : Ultrasonic bath, centrifuge.

  • Procedure :

    • Add the powdered seaweed sample to a mixture of chloroform and methanol (CHCl₃-MeOH) in a 2:3 ratio.[4]

    • Perform ultrasound-assisted extraction for 15 minutes.[4]

    • Follow the extraction with saponification using 1.65 mL of 1.85 M potassium hydroxide (KOH) for 14.5 hours to remove interfering fatty acids.[10]

    • After saponification, partition the mixture and collect the organic phase containing the this compound.

    • Dry the organic phase to yield the purified extract.

Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.[11]

  • Apparatus : A closed-vessel microwave extraction system.

  • Procedure :

    • Place the dried, powdered seaweed into the microwave extraction vessel with a suitable solvent (e.g., ethanolic KOH).[6]

    • Seal the vessel and place it in the microwave reactor.

    • Apply microwave irradiation at a controlled temperature and pressure for a short duration (e.g., a few minutes).

    • After extraction and cooling, filter the mixture to separate the extract from the solid residue.

    • The resulting extract can then be concentrated and purified.

Enzyme-Assisted Extraction (EAE)

EAE uses specific enzymes to break down the complex polysaccharide matrix of the algal cell wall, facilitating the release of intracellular compounds.[12]

  • Apparatus : Temperature-controlled incubator/shaker.

  • Procedure :

    • Suspend the powdered seaweed in a buffer solution at an optimal pH for the selected enzymes.

    • Introduce a combination of enzymes, such as cellulases and alginate lyases, to the slurry.[13]

    • Incubate the mixture at a controlled temperature (e.g., 40°C) with agitation for a specified period to allow for enzymatic hydrolysis.[13]

    • After digestion, the mixture is typically heated to deactivate the enzymes.

    • The this compound-rich fraction is then extracted from the hydrolysate using a suitable solvent and purified.

Visualizing Workflows and Pathways

To better illustrate the processes and mechanisms discussed, the following diagrams have been generated.

Extraction_Workflows cluster_Soxhlet Conventional Soxhlet Extraction cluster_UAE Ultrasound-Assisted Extraction (UAE) cluster_SFE Supercritical Fluid Extraction (SFE) cluster_MAE Microwave-Assisted Extraction (MAE) S1 Dried Algae Powder S2 Soxhlet Apparatus with Solvent (e.g., Ethanol) S1->S2 S3 Heating Mantle S2->S3 S4 Continuous Extraction (Several Hours) S3->S4 S5 Solvent Evaporation S4->S5 S6 Crude this compound Extract S5->S6 U1 Algae Powder in Solvent U2 Ultrasonic Bath/Probe U1->U2 U3 Sonication (Minutes to Hours) U2->U3 U4 Filtration / Centrifugation U3->U4 U5 Solvent Evaporation U4->U5 U6 Crude this compound Extract U5->U6 F1 Dried Algae Powder F2 Extractor Vessel F1->F2 F4 Extraction F2->F4 F3 Supercritical CO2 (High Pressure & Temp) F3->F4 F5 Depressurization F4->F5 F6 This compound Extract F5->F6 M1 Algae Powder in Solvent M2 Microwave Reactor M1->M2 M3 Microwave Irradiation (Minutes) M2->M3 M4 Filtration M3->M4 M5 Solvent Evaporation M4->M5 M6 Crude this compound Extract M5->M6

Caption: Comparative workflow of key this compound extraction methods.

Fucosterol_Signaling_Pathway cluster_pathways Intracellular Signaling This compound This compound IKK IKK Activation This compound->IKK Inhibits MAPK MAPK Phosphorylation This compound->MAPK Inhibits Nrf2 Nrf2 This compound->Nrf2 Promotes Dissociation Inflammatory_Stimuli Inflammatory Stimuli (e.g., PM) Inflammatory_Stimuli->IKK Inflammatory_Stimuli->MAPK IkB IκBα Degradation IKK->IkB NFkB_Activation NF-κB Activation & Nuclear Translocation IkB->NFkB_Activation Inflammatory_Response Pro-inflammatory Gene Expression (iNOS, COX-2) NFkB_Activation->Inflammatory_Response MAPK->NFkB_Activation Keap1 Keap1 Nrf2->Keap1 Bound/Inactive Nrf2_Translocation Nrf2 Nuclear Translocation Nrf2->Nrf2_Translocation HO1 HO-1 Expression Nrf2_Translocation->HO1 Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response

Caption: this compound's regulation of NF-κB/MAPK and Nrf2/HO-1 pathways.[14]

References

Validating the Mechanism of Fucosterol-Induced Apoptosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fucosterol, a phytosterol predominantly found in marine algae, has garnered significant attention for its potential as a chemotherapeutic agent.[1] Emerging evidence highlights its ability to selectively induce apoptosis in various cancer cell lines while exhibiting minimal toxicity to normal cells.[2] This guide provides a comprehensive comparison of this compound's apoptotic mechanism against other agents, supported by experimental data and detailed protocols to aid in the validation and exploration of its therapeutic potential.

Mechanism of Action: this compound's Multi-Faceted Approach to Inducing Apoptosis

This compound triggers programmed cell death primarily through the intrinsic (mitochondrial) pathway, modulated by key signaling cascades such as the PI3K/Akt/mTOR and MAPK pathways.

Intrinsic Apoptotic Pathway: this compound disrupts the mitochondrial membrane potential, a critical event in the intrinsic pathway. This is achieved by altering the balance of the Bcl-2 family proteins, specifically by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.[1] This shift leads to the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3, ultimately leading to cell death.[3][4]

Role of Signaling Pathways:

  • PI3K/Akt/mTOR Pathway: this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell survival, proliferation, and resistance to chemotherapy.[3][5][6] By downregulating the phosphorylation of key proteins in this pathway, this compound effectively cuts off survival signals to the cancer cells.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is also a target of this compound.[3][4] this compound's modulation of this pathway can lead to cell cycle arrest and the induction of apoptosis.[1][7]

  • Reactive Oxygen Species (ROS): An increase in intracellular ROS levels has been observed in this compound-treated cancer cells.[5] This oxidative stress can damage cellular components, including mitochondria, further promoting the apoptotic process.

Comparative Analysis: this compound vs. Other Apoptosis-Inducing Agents

To understand the unique and overlapping mechanisms of this compound, it is compared here with a standard chemotherapeutic drug, Doxorubicin, and another natural compound, Fucoxanthin.

FeatureThis compoundDoxorubicinFucoxanthin
Primary Mechanism Intrinsic pathway, PI3K/Akt & MAPK inhibitionDNA intercalation, Topoisomerase II inhibition, ROS generationIntrinsic pathway, PI3K/Akt/mTOR inhibition
Key Protein Targets Bcl-2 family, Caspases, Akt, mTOR, ERK, p38Topoisomerase II, DNABcl-2 family, Caspases, Akt, mTOR, p38
ROS Induction YesYesYes
Selectivity High selectivity for cancer cellsLow selectivity, high toxicity to normal cellsSelective for cancer cells
Reported Side Effects Low in-vitro toxicity to normal cellsCardiotoxicity, myelosuppressionMinimal reported

Quantitative Data Summary

The following tables summarize the cytotoxic and apoptotic effects of this compound on various human cancer cell lines as reported in the literature.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)Reference
A549Lung Cancer15[1]
SK-LU-1Lung Cancer15[1]
HeLaCervical Cancer40[5][6]
ES2Ovarian Cancer~25 µg/mL[8]
OV90Ovarian Cancer~21 µg/mL[8]
HL-60Promyelocytic Leukemia7.8 µg/mL[2]
T47DBreast Cancer27.94 µg/mL[9]
HT-29Colon Cancer70.41 µg/mL[9]

Table 2: this compound-Induced Apoptosis in Cancer Cells

Cell LineConcentration (µM)Duration (h)Apoptotic Cells (%)Reference
HeLa204812.2[5]
HeLa404837.0[5]
HeLa804862.0[5]
ES2100-Late apoptosis increased 4.79-fold[10]
OV90100-Late apoptosis increased 6.52-fold[10]

Table 3: Effect of this compound on Key Apoptotic Proteins

Cell LineTreatmentProteinChange in ExpressionReference
A549 & SK-LU-1This compoundBaxIncreased[1]
A549 & SK-LU-1This compoundBcl-2Decreased[1]
A549 & SK-LU-1This compoundCleaved Caspase-3Increased[1]
HeLaThis compoundPI3K/Akt/mTOR pathway proteinsDecreased phosphorylation[5][6]
ES2 & OV90This compoundp-ERK1/2, p-P38Decreased[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation of this compound's apoptotic mechanism.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).[11]

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol or DMSO).[12]

  • 96-well plates.

  • Phosphate-buffered saline (PBS).

Procedure:

  • Seed cells in a 96-well plate at a density of 0.1-1.0 x 10^6 cells/mL and incubate for 24 hours.[13]

  • Treat cells with various concentrations of this compound and incubate for the desired time (e.g., 24, 48 hours).

  • After incubation, remove the treatment medium.[12]

  • Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[12]

  • Incubate the plate at 37°C for 3-4 hours.[12]

  • Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[12]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11][12]

  • Measure the absorbance at 590 nm using a microplate reader.[11][12]

Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[14]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).[15]

  • Flow cytometer.

  • Cold PBS.

Procedure:

  • Induce apoptosis by treating cells with this compound for the desired time.

  • Harvest the cells (including floating cells) and wash them twice with cold PBS.[14]

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.[14]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.[14]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]

  • Add 400 µL of 1X Binding Buffer to each tube.[16]

  • Analyze the cells by flow cytometry within one hour.[17] Viable cells are Annexin V- & PI-, early apoptotic cells are Annexin V+ & PI-, late apoptotic/necrotic cells are Annexin V+ & PI+.[14]

Western Blotting for Protein Expression

This technique is used to detect and quantify specific proteins involved in the apoptotic pathways.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels.

  • PVDF or nitrocellulose membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., against Bax, Bcl-2, cleaved caspase-3, Akt, p-Akt, etc.).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Treat cells with this compound, then harvest and lyse the cells on ice.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.[18]

  • Transfer the separated proteins to a membrane.

  • Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.[19]

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Caspase Activity Assay

This fluorometric or colorimetric assay quantifies the activity of specific caspases, such as caspase-3.

Materials:

  • Caspase-3 Activity Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and a fluorogenic substrate like Ac-DEVD-AMC).[20][21]

  • Fluorometer or spectrophotometer.

Procedure:

  • Induce apoptosis with this compound.

  • Lyse the cells using the provided lysis buffer and incubate on ice for 10 minutes.[20]

  • Centrifuge the lysate and collect the supernatant.

  • In a 96-well plate, add the cell lysate, reaction buffer with DTT, and the caspase-3 substrate.[20]

  • Incubate at 37°C for 1-2 hours.[20]

  • Read the fluorescence with an excitation wavelength of 380 nm and an emission wavelength between 420-460 nm.[20][21] The fluorescence intensity is proportional to the caspase-3 activity.

Visualizations

The following diagrams illustrate the key mechanisms and workflows discussed in this guide.

Fucosterol_Apoptosis_Pathway This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibits MAPK MAPK Pathway (ERK, p38, JNK) This compound->MAPK Modulates ROS ROS Production This compound->ROS Induces Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates PI3K_Akt->Bcl2 Normally promotes MAPK->Bax Mitochondrion Mitochondrion ROS->Mitochondrion Damages Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

Apoptosis_Validation_Workflow start Cancer Cell Culture treatment Treat with this compound (Dose & Time Course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis_detection Apoptosis Detection (Annexin V/PI Staining) treatment->apoptosis_detection protein_analysis Protein Expression (Western Blot) treatment->protein_analysis caspase_activity Caspase Activity Assay treatment->caspase_activity data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis_detection->data_analysis protein_analysis->data_analysis caspase_activity->data_analysis Mechanism_Comparison cluster_this compound This compound cluster_doxorubicin Doxorubicin This compound This compound F_Target1 PI3K/Akt Signaling This compound->F_Target1 F_Target2 Bcl-2 Family Proteins This compound->F_Target2 F_Target3 MAPK Signaling This compound->F_Target3 Apoptosis Apoptosis F_Target1->Apoptosis F_Target2->Apoptosis F_Target3->Apoptosis Doxorubicin Doxorubicin D_Target1 DNA Intercalation Doxorubicin->D_Target1 D_Target2 Topoisomerase II Doxorubicin->D_Target2 D_Target3 ROS Generation Doxorubicin->D_Target3 D_Target1->Apoptosis D_Target2->Apoptosis D_Target3->Apoptosis

References

Fucosterol vs. Fucoxanthin: A Head-to-Head Comparison of Bioactivities for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative bioactivities of fucosterol and fucoxanthin, supported by experimental data, detailed protocols, and signaling pathway diagrams.

This compound and fucoxanthin, two prominent marine-derived compounds found primarily in brown algae, have garnered significant attention within the scientific community for their diverse and potent biological activities. While both compounds exhibit promising therapeutic potential, their distinct chemical structures—this compound being a phytosterol and fucoxanthin a carotenoid—confer unique pharmacological profiles. This guide provides a detailed head-to-head comparison of their bioactivities, presenting quantitative data, experimental methodologies, and visual representations of their mechanisms of action to aid researchers in their exploration of these valuable natural products.

At a Glance: Comparative Bioactivities

BioactivityThis compoundFucoxanthin
Anti-Cancer Demonstrates cytotoxicity against various cancer cell lines, including breast, colon, and cervical cancer.[1] Induces apoptosis and cell cycle arrest.[2][3]Exhibits broad-spectrum anti-cancer activity against numerous cancer cell lines, such as pharyngeal squamous cell carcinoma, endometrial cancer, and triple-negative breast cancer.[4][5][6] Known to be a potent inducer of apoptosis and inhibitor of metastasis.
Anti-Inflammatory Inhibits the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins. Modulates NF-κB and MAPK signaling pathways.Suppresses the expression and release of a wide range of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[7][8][9][10]
Antioxidant Exhibits free radical scavenging activity.Shows potent antioxidant effects in both cell-free and cell-based assays, effectively scavenging DPPH and ABTS radicals.[11][12][13][14][15]
Anti-Diabetic Demonstrates the ability to lower blood glucose levels in animal models of diabetes.[16][17][18][19]Improves glucose metabolism and insulin sensitivity, and reduces blood glucose levels in diabetic animal models.[20][21][22][23][24]

Quantitative Comparison of Bioactivities

To facilitate a direct comparison, the following tables summarize the quantitative data from various experimental studies.

Table 1: Anti-Cancer Activity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cancer Cell LineThis compound IC₅₀ (µM)Fucoxanthin IC₅₀ (µM)
Breast Cancer
T47D27.94 µg/mL
MDA-MB-231 (TNBC)7 ± 2.21 (48h), 3 ± 0.37 (72h)[5]
MDA-MB-468 (TNBC)7 ± 2.27 (48h), 3 ± 0.31 (72h)[5]
Colon Cancer
HT2970.41 µg/mL[1]
Cervical Cancer
HeLa40[2][3]
Pharyngeal Squamous Cell Carcinoma
FaDu17.91 µg/mL (24h), 6.21 µg/mL (48h)[4]
Detroit 56218.58 µg/mL (24h), 6.55 µg/mL (48h)[4]
Endometrial Cancer
HEC-1A7.5[6]
Leukemia
HL-602.45 (as fucoxanthinol)
Non-Small Cell Lung Cancer
A54926.4% apoptosis at 12.5 µM[25]
H129918.1% apoptosis at 12.5 µM[25]
Prostate Cancer
LNCaP~2.5[25]
Hepatoma
SK-Hep-19.4[25]
HepG218.89 µg/mL[25]

Note: Direct comparison is challenging due to variations in experimental conditions, cell lines, and the specific form of the compound used (e.g., fucoxanthinol, a metabolite of fucoxanthin).

Table 2: Antioxidant Activity (EC50/IC50 Values)

The half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) for antioxidant assays indicates the concentration of the compound required to scavenge 50% of the free radicals.

Antioxidant AssayThis compoundFucoxanthin
DPPH Radical Scavenging Data not readily available in comparative formatEC₅₀: 0.13 - 0.14 mg/mL[11][14][15], IC₅₀: 201.2 ± 21.4 µg/mL[13]
ABTS Radical Scavenging Data not readily available in comparative formatEC₅₀: 0.03 - 0.05 mg/mL[11][14][15]

Note: Lower EC₅₀/IC₅₀ values indicate greater antioxidant activity.

Table 3: Anti-Diabetic Activity in Animal Models

This table summarizes the effects of this compound and fucoxanthin on blood glucose levels in diabetic animal models.

CompoundAnimal ModelDosageEffect on Blood Glucose
This compound Streptozotocin-induced diabetic rats30 mg/kg (oral)Significant decrease in serum glucose.[16][17]
Epinephrine-induced diabetic rats300 mg/kg (oral)Inhibition of blood glucose level.[16][17]
Fucoxanthin Streptozotocin-nicotinamide-induced type 2 diabetic mice400 mg/kg (gavage)Significant decrease in fasting blood glucose.[20]
Obese/diabetic KK-Ay mice0.1% of dietSignificant reduction in blood glucose level.[22][23]
C57BL/KsJ-db/db mice0.2% and 0.4% (w/w) of dietSignificantly lowered blood glucose.[21]

Signaling Pathways

The bioactivities of this compound and fucoxanthin are mediated through their interaction with various cellular signaling pathways.

This compound Signaling Pathways

This compound has been shown to modulate key pathways involved in inflammation and cancer progression.

Fucosterol_Signaling This compound This compound NFkB_pathway NF-κB Pathway This compound->NFkB_pathway MAPK_pathway MAPK Pathway This compound->MAPK_pathway PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway This compound->PI3K_Akt_mTOR Apoptosis Apoptosis This compound->Apoptosis CellCycleArrest Cell Cycle Arrest This compound->CellCycleArrest Inflammation Inflammation (↓ iNOS, COX-2, Pro-inflammatory Cytokines) NFkB_pathway->Inflammation MAPK_pathway->Inflammation PI3K_Akt_mTOR->Apoptosis Proliferation Cell Proliferation PI3K_Akt_mTOR->Proliferation

This compound's inhibitory effects on key signaling pathways.
Fucoxanthin Signaling Pathways

Fucoxanthin's diverse bioactivities are attributed to its modulation of a broad range of signaling cascades.

Fucoxanthin_Signaling Fucoxanthin Fucoxanthin PI3K_Akt PI3K/Akt Pathway Fucoxanthin->PI3K_Akt MAPK_pathway MAPK Pathway (ERK, JNK, p38) Fucoxanthin->MAPK_pathway NFkB_pathway NF-κB Pathway Fucoxanthin->NFkB_pathway AMPK_pathway AMPK Pathway Fucoxanthin->AMPK_pathway Apoptosis Apoptosis (↑ Caspases, Bax/Bcl-2 ratio) Fucoxanthin->Apoptosis CellCycleArrest Cell Cycle Arrest (G0/G1 or G2/M) Fucoxanthin->CellCycleArrest PI3K_Akt->Apoptosis Inflammation Inflammation (↓ TNF-α, IL-6, IL-1β) MAPK_pathway->Inflammation NFkB_pathway->Inflammation Glucose_Metabolism Improved Glucose Metabolism AMPK_pathway->Glucose_Metabolism

Fucoxanthin's modulation of multiple signaling pathways.

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for assessing the bioactivities of this compound and fucoxanthin.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.

MTT_Assay_Workflow start Start seed_cells Seed cells in a 96-well plate (e.g., 5,000 cells/well) start->seed_cells incubate1 Incubate for 24 hours (37°C, 5% CO₂) seed_cells->incubate1 treat Treat cells with various concentrations of this compound or Fucoxanthin incubate1->treat incubate2 Incubate for 24-72 hours treat->incubate2 add_mtt Add MTT solution (e.g., 5 mg/mL in PBS) to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours (Formation of formazan crystals) add_mtt->incubate3 solubilize Solubilize formazan crystals (e.g., with DMSO or SDS) incubate3->solubilize measure Measure absorbance at ~570 nm using a microplate reader solubilize->measure analyze Calculate cell viability and IC₅₀ values measure->analyze end End analyze->end

Workflow for the MTT cell viability assay.

Protocol Details:

  • Cell Seeding: Plate cells at an appropriate density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in a 96-well plate and incubate overnight to allow for cell attachment.

  • Treatment: Treat the cells with a range of concentrations of this compound or fucoxanthin and a vehicle control (e.g., DMSO).

  • MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to act as a free radical scavenger.

Protocol Details:

  • Preparation: Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in a suitable solvent like methanol.

  • Reaction Mixture: In a 96-well plate, add various concentrations of the test compound (this compound or fucoxanthin) to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 The EC₅₀ value is then determined from a dose-response curve.

ABTS Radical Scavenging Assay for Antioxidant Activity

This is another common method to assess antioxidant capacity.

Protocol Details:

  • ABTS Radical Cation Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

  • Reaction: Add different concentrations of the test compound to the ABTS•+ solution.

  • Absorbance Measurement: After a set incubation period, measure the decrease in absorbance at around 734 nm.

  • Calculation: Calculate the percentage of inhibition and the EC₅₀ value in a similar manner to the DPPH assay.

Measurement of Inflammatory Cytokines

Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying the concentration of specific cytokines.

Protocol Details:

  • Cell Culture and Stimulation: Culture appropriate cells (e.g., RAW 264.7 macrophages) and stimulate them with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of this compound or fucoxanthin.

  • Sample Collection: Collect the cell culture supernatant after a specific incubation period.

  • ELISA Procedure: Perform a sandwich ELISA for the target cytokines (e.g., TNF-α, IL-6, IL-1β) according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the sample, followed by a detection antibody, and a substrate for color development.

  • Quantification: Measure the absorbance and determine the cytokine concentration using a standard curve.

Conclusion

Both this compound and fucoxanthin exhibit a remarkable array of bioactivities with significant therapeutic potential. Fucoxanthin appears to have a broader and more extensively studied anti-cancer profile, with potent activity against a wider range of cancer cell lines. It also demonstrates robust anti-inflammatory and antioxidant properties with well-documented mechanisms. This compound, while also showing promise in these areas, has demonstrated notable anti-diabetic effects at relatively low oral doses.

The choice between these two compounds for further research and development will depend on the specific therapeutic target. This guide provides a foundational comparison to assist researchers in navigating the existing literature and designing future studies to unlock the full potential of these marine-derived molecules.

References

Fucosterol: A Comparative Guide to its Antioxidant Activity Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various assays used to validate the antioxidant activity of fucosterol, a bioactive sterol found predominantly in brown algae. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways, this document aims to be an essential resource for researchers investigating the therapeutic potential of this compound.

This compound's Antioxidant Capacity: A Quantitative Comparison

The antioxidant potential of this compound has been evaluated using several common in vitro assays. The following table summarizes the available quantitative data, comparing its activity to well-known antioxidant standards such as ascorbic acid and Trolox.

AssayThis compound ActivityAscorbic Acid (Standard)Trolox (Standard)Reference
DPPH Radical Scavenging Activity 8% inhibition at 100 µg/mL, 16% inhibition at 250 µg/mL--[1]
ABTS Radical Scavenging Activity IC50 values for this compound are not readily available in the reviewed literature.IC50 values vary depending on the specific protocol.IC50 values vary depending on the specific protocol.
Ferric Reducing Antioxidant Power (FRAP) Specific FRAP values for this compound are not readily available in the reviewed literature.FRAP values vary depending on the specific protocol.FRAP values vary depending on the specific protocol.
Cellular Antioxidant Activity (CAA) Dose-dependently reduces intracellular ROS production in HDF cells.[2]--[2]

Note: The provided DPPH data for this compound is presented as percentage inhibition at specific concentrations, as direct IC50 values were not consistently available in the reviewed literature. For comparative purposes, researchers should determine the IC50 value of this compound and the standards under their specific experimental conditions.

Unveiling the Mechanism: this compound and Cellular Antioxidant Pathways

This compound has been shown to exert its antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways involved in the endogenous antioxidant response. One of the most significant pathways is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2][3]

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This compound has been reported to upregulate the Nrf2/HO-1 signaling pathway.[2][3]

Furthermore, this compound has been observed to regulate the NF-κB and MAPK signaling pathways, which are also involved in the cellular response to oxidative stress and inflammation.[2][3]

fucosterol_signaling_pathway cluster_stress Oxidative Stress cluster_this compound This compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS Keap1 Keap1 ROS->Keap1 Inactivates IκBα IκBα ROS->IκBα Promotes Degradation This compound This compound Nrf2 Nrf2 This compound->Nrf2 Promotes Dissociation This compound->IκBα Inhibits Degradation MAPK MAPK This compound->MAPK Inhibits Phosphorylation Keap1->Nrf2 Inhibition Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation NF-κB NF-κB IκBα->NF-κB Inhibition NF-κB_n NF-κB NF-κB->NF-κB_n Translocation ARE ARE Nrf2_n->ARE Binding Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Transcription Inflammatory_Genes Inflammatory Genes NF-κB_n->Inflammatory_Genes Transcription Antioxidant_Genes->ROS Neutralization experimental_workflow Start Start Fucosterol_Isolation This compound Isolation/ Purification Start->Fucosterol_Isolation In_Vitro_Assays In Vitro Antioxidant Assays Fucosterol_Isolation->In_Vitro_Assays Cellular_Assays Cellular Antioxidant Assays Fucosterol_Isolation->Cellular_Assays DPPH DPPH Assay In_Vitro_Assays->DPPH ABTS ABTS Assay In_Vitro_Assays->ABTS FRAP FRAP Assay In_Vitro_Assays->FRAP Data_Analysis Data Analysis and IC50/EC50 Determination DPPH->Data_Analysis ABTS->Data_Analysis FRAP->Data_Analysis Nrf2_Activation Nrf2 Activation Assay Cellular_Assays->Nrf2_Activation ROS_Measurement Intracellular ROS Measurement Cellular_Assays->ROS_Measurement Nrf2_Activation->Data_Analysis ROS_Measurement->Data_Analysis Comparison Comparison with Standards Data_Analysis->Comparison Conclusion Conclusion on Antioxidant Activity Comparison->Conclusion End End Conclusion->End logical_relationship This compound This compound Chemical_Properties Chemical Structure (Sterol with side chain) This compound->Chemical_Properties Direct_Antioxidant_Activity Direct Antioxidant Activity (Radical Scavenging) Chemical_Properties->Direct_Antioxidant_Activity Indirect_Antioxidant_Activity Indirect Antioxidant Activity (Cellular Mechanisms) Chemical_Properties->Indirect_Antioxidant_Activity DPPH_ABTS DPPH & ABTS Assays Direct_Antioxidant_Activity->DPPH_ABTS FRAP FRAP Assay Direct_Antioxidant_Activity->FRAP Nrf2_Activation Nrf2 Pathway Activation Indirect_Antioxidant_Activity->Nrf2_Activation NFkB_Modulation NF-κB Pathway Modulation Indirect_Antioxidant_Activity->NFkB_Modulation Reduced_Oxidative_Stress Reduced Oxidative Stress DPPH_ABTS->Reduced_Oxidative_Stress FRAP->Reduced_Oxidative_Stress Nrf2_Activation->Reduced_Oxidative_Stress NFkB_Modulation->Reduced_Oxidative_Stress

References

Unraveling the Transcriptomic Landscape: A Comparative Guide to Fucosterol Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the transcriptomic effects of Fucosterol, a bioactive compound derived from brown algae, with a well-established synthetic alternative. The information presented herein is supported by experimental data to aid in evaluating its potential in therapeutic applications.

This compound has garnered significant attention for its diverse biological activities, including anti-inflammatory, anti-cancer, and cholesterol-lowering properties. A key mechanism underlying these effects is its ability to modulate gene expression. This guide delves into the comparative transcriptomics of cells treated with this compound, providing a clear overview of its impact on key signaling pathways and gene regulation.

Comparative Gene Expression Analysis: this compound vs. a Synthetic LXR Agonist

A primary mechanism of this compound's action is through the activation of Liver X Receptors (LXRs), which are crucial regulators of cholesterol homeostasis, inflammation, and lipogenesis. To understand its efficacy, we compare its effect on the expression of LXR target genes with that of T0901317, a potent synthetic LXR agonist. The following table summarizes the fold-change in mRNA expression of key genes in different cell lines upon treatment with this compound and T0901317.

GeneCell LineTreatmentFold Change in mRNA ExpressionReference
ABCA1 THP-1 derived macrophagesThis compound (200 µM)~14-fold[1]
T0901317 (1 µM)Stronger induction than this compound[1][2]
ABCG1 THP-1 derived macrophagesThis compoundSignificant alteration[2][3]
T0901317Stronger induction than this compound[2]
HepG2 cellsThis compound (200 µM)~13.2-fold[1]
ApoE THP-1 derived macrophagesThis compoundSignificant alteration[2][3]
T0901317Stronger induction than this compound[2]
LXR-α THP-1 derived macrophagesThis compoundDose-dependent increase[2]
LXR-β THP-1 derived macrophagesThis compoundDose-dependent increase[2]
NPC1L1 Caco-2 cellsThis compoundRegulated[3]
SREBP-1c HepG2 cellsThis compoundNo significant induction[3]
T0901317Significant induction[2]
Insig-2a HepG2 cellsThis compoundUpregulation[3]

Key Observation: this compound demonstrates its capacity as a dual LXR agonist by upregulating key genes involved in reverse cholesterol transport, such as ABCA1, ABCG1, and ApoE.[2][3] Notably, while the synthetic agonist T0901317 shows a stronger induction of these genes, this compound presents a unique advantage: it does not significantly induce the expression of SREBP-1c, a key transcription factor in hepatic lipogenesis.[3] This is attributed to its upregulation of Insig-2a, which hampers the nuclear translocation of SREBP-1c.[3] This differential regulation suggests that this compound may offer a better safety profile by potentially avoiding the triglyceride accumulation in the liver, a known side effect of potent synthetic LXR agonists.[1]

Signaling Pathways Modulated by this compound

This compound's biological effects are not limited to LXR pathway activation. It also modulates other critical signaling cascades, particularly those involved in inflammation and cellular stress responses.

LXR_Signaling_Pathway cluster_nucleus Nucleus This compound This compound LXR_RXR LXR/RXR Heterodimer This compound->LXR_RXR Activates LXRE LXRE LXR_RXR->LXRE Binds to Target_Genes Target Genes (ABCA1, ABCG1, ApoE) LXRE->Target_Genes Promotes Transcription Nucleus Nucleus Cholesterol_Efflux Increased Cholesterol Efflux Target_Genes->Cholesterol_Efflux

Figure 1: this compound-mediated activation of the LXR signaling pathway.

Fucosterol_Anti_inflammatory_Pathway cluster_mapk MAPK Pathway cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway This compound This compound MAPK MAPK (p38, ERK, JNK) This compound->MAPK Inhibits Nrf2 Nrf2 This compound->Nrf2 Activates NFkB NF-κB This compound->NFkB Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, PM) Inflammatory_Stimuli->MAPK Inflammatory_Stimuli->NFkB MAPK->NFkB Activates ARE ARE Nrf2->ARE Binds to HO1 HO-1 HO1->MAPK Inhibits HO1->NFkB Inhibits ARE->HO1 Induces Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB->Pro_inflammatory_Genes Activates RNASeq_Workflow Cell_Culture Cell Culture & Treatment (this compound vs. Alternative) RNA_Extraction Total RNA Extraction Cell_Culture->RNA_Extraction Library_Prep RNA-Seq Library Preparation (rRNA depletion, fragmentation, cDNA synthesis, adapter ligation) RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing QC Quality Control of Raw Reads Sequencing->QC Alignment Read Alignment to Reference Genome QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEG_Analysis Differential Gene Expression (DEG) Analysis Quantification->DEG_Analysis Pathway_Analysis Pathway & GO Enrichment Analysis DEG_Analysis->Pathway_Analysis Data_Visualization Data Visualization (Heatmaps, Volcano Plots) DEG_Analysis->Data_Visualization

References

Fucosterol's Impact on Gene Expression: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced effects of different sterols on gene expression is critical for identifying novel therapeutic targets. This guide provides a detailed comparison of fucosterol's effects on gene expression with those of other significant sterols, supported by experimental data and methodologies.

This compound, a phytosterol predominantly found in brown algae, is gaining attention for its diverse biological activities, including its ability to modulate gene expression.[1][2] Its effects differ significantly from those of cholesterol, the primary sterol in animals; sitosterol, a common plant sterol; and ergosterol, the main sterol in fungi. This guide delves into these differences, offering a comparative analysis of their impact on various signaling pathways and gene regulation.

Comparison of Gene Expression Effects

The differential effects of this compound and other sterols on gene expression are summarized below. This compound primarily acts as a Liver X Receptor (LXR) agonist, influencing cholesterol homeostasis and inflammatory responses. In contrast, cholesterol and ergosterol are key regulators of their own biosynthetic pathways through feedback mechanisms. Sitosterol, as a major dietary phytosterol, also influences the expression of genes involved in sterol transport.

SterolPrimary Mechanism of ActionKey Target Genes/PathwaysQuantitative Effects on Gene Expression (where available)Cell/Tissue Type
This compound Dual LXR-α and LXR-β agonist.[1][3][4]Cholesterol Homeostasis: ABCA1, ABCG1, ABCG5, ABCG8, ApoE.[3][4][5] Lipid Metabolism: Upregulates Insig-2a, inhibiting SREBP-1c.[3][5] Anti-inflammatory: NF-κB, MAPK signaling.[1][6] Anti-adipogenic: AMPK, Wnt/β-catenin signaling.[7] Muscle Homeostasis: Akt/mTOR/FoxO3α pathway.[6]HepG2 cells (200 μM this compound): - ABCA1: ↑ 2.4-fold- ABCG1: ↑ 13.2-fold- ABCG5: ↑ 1.5-fold- ABCG8: ↑ 1.3-fold.[4]Macrophages, hepatocytes, intestinal cells, adipocytes, skeletal muscle.[3][6][7]
Cholesterol Regulates SREBP and LXR pathways.[8][9][10]Cholesterol Biosynthesis & Uptake: HMGCR, LDLR (downregulated by high cholesterol via SREBP inhibition).[8][10]High cholesterol levels lead to the suppression of SREBP target gene transcription.Most mammalian cells.
Sitosterol Influences sterol transport gene expression.[11]Sterol Transport: Npc1l1, Abcg5, Abcg8, Abca1.[11] Cholesterol Metabolism: Cyp27a1, Hmgcr.[11]Rats (fed diet with sitosterol): - Upregulation of intestinal Npc1l1 and Abcg8.- Upregulation of hepatic Abcg5, Abca1, Cyp27a1, and Hmgcr.[11]Intestine, liver.[11]
Ergosterol Feedback regulation of its own biosynthesis.[12][13][14][15]Ergosterol Biosynthesis: ERG genes (e.g., ERG3, ERG11).[13][15][16]Absence of ergosterol leads to a significant increase in ERG3 gene expression (up to 35-fold increase in reporter activity).[13]Fungi (e.g., Saccharomyces cerevisiae, Candida albicans).[12][16]

Detailed Experimental Protocols

Understanding the methodologies behind these findings is crucial for reproducing and building upon existing research.

This compound's Effect on Gene Expression in HepG2 Cells
  • Cell Culture and Treatment: Human hepatoma (HepG2) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For experiments, cells are seeded and allowed to adhere overnight. The medium is then replaced with serum-free DMEM containing this compound (e.g., 200 μM) or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).

  • RNA Extraction and Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen). cDNA is synthesized from the RNA using a reverse transcription kit. qRT-PCR is then performed using SYBR Green chemistry on a real-time PCR system. The relative expression of target genes (e.g., ABCA1, ABCG1) is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.

Cholesterol's Regulation of SREBP Target Genes
  • Cell Culture and Cholesterol Manipulation: Cells (e.g., HEK293) are cultured in a medium containing lipoprotein-deficient serum (LPDS) to deplete cellular cholesterol and induce SREBP activation. To suppress SREBP, cells are treated with cholesterol, often complexed with cyclodextrin to facilitate its delivery into the cells.

  • Western Blotting for SREBP Processing: To assess SREBP activation, the precursor and mature forms of SREBP are detected by Western blotting. Cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific to SREBP. The presence of the mature, nuclear form of SREBP indicates its activation.

  • Reporter Gene Assays: A luciferase reporter construct containing the sterol regulatory element (SRE) from a target gene promoter (e.g., LDLR promoter) is transfected into cells. The cells are then treated with varying concentrations of cholesterol. The luciferase activity is measured to quantify the transcriptional activity of SREBP.

Signaling Pathways and Logical Relationships

The distinct mechanisms of action of these sterols can be visualized through their signaling pathways.

Fucosterol_Signaling This compound This compound LXR LXR/RXR This compound->LXR Activates LXRE LXRE LXR->LXRE Binds Gene_Expression Gene Expression (ABCA1, ABCG1, ApoE) LXRE->Gene_Expression Induces Cholesterol_Efflux Cholesterol Efflux Gene_Expression->Cholesterol_Efflux

Caption: this compound activates LXR, leading to gene expression changes that promote cholesterol efflux.

Cholesterol_SREBP_Pathway High_Cholesterol High Intracellular Cholesterol SCAP_SREBP SCAP-SREBP Complex (ER) High_Cholesterol->SCAP_SREBP Inhibits transport to Golgi Golgi Golgi Apparatus SCAP_SREBP->Golgi Transport nSREBP Nuclear SREBP (Active) Golgi->nSREBP Proteolytic Cleavage SRE SRE nSREBP->SRE Binds Target_Genes Target Gene Expression (HMGCR, LDLR) SRE->Target_Genes Activates

Caption: High cholesterol inhibits SREBP processing, reducing the expression of cholesterol synthesis and uptake genes.

Ergosterol_Feedback_Regulation Ergosterol Ergosterol Upc2 Upc2 (Transcription Factor) Ergosterol->Upc2 Inhibits ERG_Genes ERG Gene Expression Upc2->ERG_Genes Activates Ergosterol_Biosynthesis Ergosterol Biosynthesis ERG_Genes->Ergosterol_Biosynthesis Ergosterol_Biosynthesis->Ergosterol

Caption: Ergosterol negatively regulates its own synthesis by inhibiting the Upc2 transcription factor.

References

Fucosterol Safety and Toxicity in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety and toxicity profile of fucosterol, a bioactive sterol derived from marine algae, with other commercially available phytosterols. The information is based on available preclinical data from animal models and aims to assist researchers and drug development professionals in evaluating the potential of this compound for therapeutic applications.

Executive Summary

This compound has demonstrated a favorable safety profile in various animal studies, exhibiting low toxicity even at relatively high doses.[1][2][3] While specific LD50 and No-Observed-Adverse-Effect-Level (NOAEL) values for this compound are not consistently reported in publicly available literature, existing studies in rodents indicate a lack of significant toxic effects. This positions this compound as a promising candidate for further development, warranting more detailed, standardized toxicological investigations to formally establish these key safety parameters. For comparative purposes, this guide includes safety data for other well-studied phytosterols.

Acute and Sub-chronic Toxicity

Animal studies are crucial for determining the potential adverse effects of a substance after single or repeated exposure. For this compound, several studies have been conducted, primarily in rodents, to assess its acute and sub-chronic toxicity.

This compound Toxicity Data
Animal ModelDosageRoute of AdministrationDurationObserved EffectsReference
ICR Mice25, 50, and 100 mg/kgOral3 consecutive daysNo mortality or abnormal behavioral changes observed.[2]
BALB/c Mice25, 50, and 100 mg/kgOral3 consecutive daysSignificantly inhibited ConA-induced acute liver injury.[2]
Ovariectomized (OVX) rats25, 50, and 100 mg/kgOral7 weeksNo toxic effects were reported.[2]
C57BL/6 mice10 and 30 mg/kg/dayOral1 weekNo toxicological side effects were noted.[4]
E18 aging rats10 µmol/hDorsal hippocampus injection4 weeksIncreased latency to reach a platform in a water maze test was observed, suggesting potential neurological effects at this dose and route.[2]
Comparative Phytosterol Toxicity Data (Beta-sitosterol)
Animal ModelDosageRoute of AdministrationDurationObserved Effects
Wistar RatsUp to 9 g/kg body weightOral28 daysNo adverse effects were observed.
DogsUp to 9 g/kg body weightOral28 daysNo adverse effects were observed.

Genotoxicity and Mutagenicity

As a common phytosterol, beta-sitosterol has been evaluated for its genotoxic potential and has generally been found to be non-mutagenic in standard assays. Given this compound's structural similarity to other phytosterols, it is hypothesized to have a similarly low risk of genotoxicity, though specific testing is required for confirmation.

Experimental Protocols

Acute Oral Toxicity Study (General Protocol based on OECD Guideline 423)

This protocol outlines a typical procedure for assessing acute oral toxicity.

Acute_Oral_Toxicity_Workflow cluster_preparation Preparation cluster_dosing Dosing cluster_observation Observation Animal_Selection Animal Selection (e.g., healthy, young adult rats) Acclimatization Acclimatization (7 days) Animal_Selection->Acclimatization Fasting Fasting (overnight before dosing) Acclimatization->Fasting Dose_Preparation Dose Preparation (this compound in vehicle) Fasting->Dose_Preparation Administration Oral Administration (gavage) Dose_Preparation->Administration Clinical_Signs Clinical Signs Observation (mortality, behavioral changes) (First 24 hours intensively) Administration->Clinical_Signs Body_Weight Body Weight Monitoring (Daily for 14 days) Clinical_Signs->Body_Weight Gross_Necropsy Gross Necropsy (at the end of the study) Body_Weight->Gross_Necropsy

Caption: Workflow for a typical acute oral toxicity study.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess a chemical's potential to cause gene mutations.

Ames_Test_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_analysis Analysis Test_Compound Test Compound (this compound) Incubation Incubation of Bacteria with Test Compound +/- S9 Mix Test_Compound->Incubation Bacterial_Strains Bacterial Strains (e.g., Salmonella typhimurium TA98, TA100) Bacterial_Strains->Incubation S9_Mix S9 Mix (for metabolic activation) S9_Mix->Incubation Plating Plating on Histidine-deficient Agar Incubation->Plating Incubation_Plates Incubation of Plates (48 hours) Plating->Incubation_Plates Colony_Counting Counting Revertant Colonies Incubation_Plates->Colony_Counting Evaluation Evaluation of Mutagenic Potential Colony_Counting->Evaluation

Caption: General workflow of the Ames test for mutagenicity.

Conclusion

The available data from animal models suggest that this compound has a low toxicity profile, similar to or potentially better than other commercially used phytosterols. No significant adverse effects have been reported in acute and sub-chronic oral toxicity studies in rodents at doses up to 100 mg/kg. However, to fully validate its safety for therapeutic use, further studies conducted under Good Laboratory Practice (GLP) conditions are necessary to establish a definitive LD50 and NOAEL. Additionally, a comprehensive battery of genotoxicity and mutagenicity tests should be performed to confirm the absence of genetic toxicity. These studies will be critical for the regulatory submission and clinical development of this compound-based products.

References

Fucosterol's Interaction with Key Biological Targets: A Comparative Docking Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the molecular interactions of natural compounds is paramount. Fucosterol, a phytosterol found in brown algae, has garnered significant attention for its diverse biological activities. This guide provides a comparative overview of this compound's binding affinities with various protein targets, as determined by molecular docking studies. The data presented herein is compiled from multiple independent research efforts and is intended to serve as a resource for evaluating this compound's therapeutic potential.

Comparative Binding Affinity of this compound

The binding affinity of a ligand to its target protein is a critical indicator of its potential biological activity. The following table summarizes the binding energies of this compound with several key proteins implicated in a range of diseases, from neurodegenerative disorders to inflammation and cancer. It is important to note that these values are collated from different studies, and variations in computational methodologies may influence the results. Therefore, a direct comparison should be approached with caution.

Target ProteinProtein Family/FunctionBinding Energy (kcal/mol)Reference
Liver X Receptor Beta (LXR-β)Nuclear Receptor-80.37[1]
Glucocorticoid Receptor (GR)Nuclear Receptor-49.53[1]
Tropomyosin receptor kinase B (TrkB)Receptor Tyrosine Kinase-34.06[1]
Toll-like Receptor 2 (TLR2)Pattern Recognition Receptor-33.86[1]
Beta-secretase 1 (BACE1)Aspartyl Protease-10.1[2]
Growth factor receptor-bound protein 2 (GRB2)Adaptor Protein-9.7[3]
Matrix Metalloproteinase-2 (MMP-2)Metalloproteinase-8.2[4]
Interleukin-1β (IL-1β)Cytokine-7.4
Matrix Metalloproteinase-9 (MMP-9)Metalloproteinase-7.1[4]
Interleukin-6 (IL-6)Cytokine-6.3
Amyloid-beta (Aβ1-42)Amyloid PeptideNot explicitly quantified in kcal/mol, but shown to recognize hydrophobic regions.[5]

Experimental Protocols: A Generalized Approach to Molecular Docking

While specific parameters may vary between studies, the fundamental workflow of molecular docking remains consistent. The following protocol outlines a generalized procedure for conducting such in silico experiments.

A Generalized Molecular Docking Workflow:

cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage prep_protein Protein Preparation (e.g., PDB download, water removal, hydrogen addition) grid Grid Box Generation (Defining the binding site) prep_protein->grid prep_ligand Ligand Preparation (e.g., 2D to 3D conversion, energy minimization) docking Molecular Docking Simulation (e.g., AutoDock Vina, Glide) prep_ligand->docking grid->docking analysis Analysis of Docking Results (Binding energy calculation, visualization of poses) docking->analysis validation Post-Docking Analysis (e.g., Molecular Dynamics Simulation) analysis->validation

Caption: A generalized workflow for molecular docking studies.

Detailed Steps:

  • Protein and Ligand Preparation: The three-dimensional structures of the target protein (receptor) and this compound (ligand) are prepared. For the protein, this typically involves downloading the structure from a repository like the Protein Data Bank (PDB), removing water molecules, and adding hydrogen atoms. The ligand structure is converted to a 3D format and its energy is minimized.

  • Grid Box Generation: A grid box is defined around the active site of the protein. This grid specifies the region where the docking algorithm will search for potential binding poses of the ligand.

  • Molecular Docking Simulation: A docking program (e.g., AutoDock Vina, Glide) is used to systematically sample different conformations and orientations of the ligand within the defined grid box. The program calculates the binding energy for each pose.

  • Analysis of Docking Results: The results are analyzed to identify the best binding pose, which is typically the one with the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.

  • Post-Docking Analysis: To further validate the docking results and understand the stability of the ligand-protein complex, molecular dynamics simulations are often performed.

This compound's Impact on Key Signaling Pathways

The interaction of this compound with its target proteins can modulate various intracellular signaling pathways, leading to its observed biological effects. The diagrams below illustrate some of the key pathways influenced by this compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell growth, proliferation, and survival. This compound has been shown to modulate this pathway, for instance, through its interaction with TrkB.[1]

RTK Receptor Tyrosine Kinase (e.g., TrkB) PI3K PI3K RTK->PI3K activates This compound This compound This compound->RTK activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream activates/inhibits Response Cellular Responses (Growth, Survival, Proliferation) Downstream->Response

Caption: this compound's modulation of the PI3K/Akt signaling pathway.

NF-κB Signaling Pathway

The NF-κB pathway plays a central role in inflammation. This compound's interaction with proteins like TLRs can influence this pathway, contributing to its anti-inflammatory properties.

Receptor Receptor (e.g., TLRs) IKK IKK Complex Receptor->IKK activates This compound This compound This compound->Receptor modulates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Gene Transcription (Inflammatory Cytokines) Nucleus->Gene

Caption: this compound's influence on the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound's interaction with proteins like GRB2 can impact this signaling cascade.

GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor GRB2 GRB2 Receptor->GRB2 Ras Ras GRB2->Ras activates This compound This compound This compound->GRB2 interacts with Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Nucleus Nucleus ERK->Nucleus translocates to Transcription Transcription Factors (e.g., c-Jun, c-Fos) Nucleus->Transcription

Caption: this compound's interaction within the MAPK signaling pathway.

References

Safety Operating Guide

Standard Operating Procedure: Fucosterol Disposal

Author: BenchChem Technical Support Team. Date: November 2025

Objective: To provide clear, step-by-step guidance for the safe and compliant disposal of fucosterol and associated waste materials in a laboratory setting. Adherence to these procedures is essential to ensure personnel safety and environmental protection.

Immediate Safety and Handling Precautions

This compound is a plant-derived sterol commonly supplied as a crystalline solid[1]. While it is not classified as a hazardous substance under Regulation (EC) No 1272/2008, it should be handled with care as a potentially hazardous material until more comprehensive toxicological data is available[1][2]. It is also categorized as a combustible solid.

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear safety glasses or goggles.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: For handling bulk powder or if dust generation is likely, use an N95 (US) or equivalent respirator.

  • Body Protection: Wear a standard laboratory coat.

Handling:

  • Avoid the formation and inhalation of dust[1][3].

  • Prevent contact with skin, eyes, and clothing[1][2].

  • Wash hands thoroughly after handling[1].

  • In case of a spill, collect the dry material, clean the affected area, and manage all cleanup materials as hazardous waste[3][4].

This compound Waste Classification and Segregation

Proper waste management begins with correct identification and segregation at the point of generation. The overriding principle is that no laboratory activity should begin without a clear plan for the disposal of all potential waste streams[5].

  • Unused/Expired this compound (Solid): This is the primary chemical waste. It should be disposed of in its original container whenever possible, ensuring the label is intact[5][6].

  • This compound Solutions: this compound is soluble in organic solvents like ethanol and dimethylformamide[1]. Waste solutions containing this compound must be collected as hazardous chemical waste. Do not dispose of these solutions down the drain[4][7].

    • Segregation: Keep halogenated and non-halogenated solvent wastes in separate containers, as disposal costs and methods can differ significantly[4][5].

  • Contaminated Labware (Solid Waste): Items such as gloves, weighing paper, pipette tips, and other materials contaminated with this compound should be collected as chemically contaminated solid waste.

  • Empty Containers: An empty container that held pure this compound must be managed as hazardous waste unless it has been triple-rinsed. The rinsate from this process must be collected as hazardous liquid waste[4][7]. After proper rinsing, deface the original label and dispose of the container according to your institution's guidelines for regular trash or glass recycling[4].

Step-by-Step Disposal Procedures

Step 1: Container Selection and Labeling

  • Select a waste container that is sturdy, leak-proof, and chemically compatible with the waste being collected[6][7].

  • Label the container clearly with a "Hazardous Waste" or "Chemical Waste" label provided by your institution's Environmental Health and Safety (EHS) department[7].

  • On the label, list all chemical constituents, including solvents and their approximate concentrations. For example, "this compound in Ethanol Waste"[7].

Step 2: Waste Accumulation

  • Collect waste in a designated Satellite Accumulation Area (SAA) within the laboratory, which must be at or near the point of generation[6][8].

  • The SAA should be equipped with secondary containment to contain any potential leaks or spills[6].

  • Keep waste containers securely closed at all times, except when adding waste[4][7].

  • For solid waste contaminated with this compound, line a designated pail or box with a clear plastic bag for collection[6].

Step 3: Storage and Volume Limits

  • Store incompatible waste streams separately to prevent dangerous reactions[6].

  • Do not accumulate more than 55 gallons of chemical waste (or 1 quart of acute hazardous waste) in your laboratory's SAA[8].

  • Fill liquid waste containers to no more than 75-80% capacity to allow for vapor expansion and prevent spills[6].

Step 4: Arranging for Disposal

  • Request a waste pickup from your institution's EHS or equivalent safety department. Do not transport hazardous waste yourself[4].

  • Waste should be removed from the laboratory within the timeframes specified by regulations, such as every six or twelve months, depending on the rules your institution follows (e.g., Subpart K for academic labs)[6][8].

  • Partner with a licensed professional waste disposal service if your institution directs you to do so for specialized waste streams[9].

Quantitative Data Summary

The following table summarizes key quantitative data for this compound relevant to its handling and preparation for disposal. Specific disposal limits (e.g., allowable concentrations for drain disposal) are not defined in general literature and are subject to local and institutional regulations. All chemical waste, regardless of concentration, should generally be collected for proper disposal[7].

ParameterValueSolventSource
Solubility ~0.25 mg/mLEthanol[1]
~1.0 mg/mLDimethylformamide (DMF)[1]
Storage Class 11(Combustible Solids)
Molecular Weight 412.7 g/mol N/A[1]

Mandatory Visualizations

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Fucosterol_Disposal_Workflow start Start: This compound Waste Generated waste_id 1. Identify Waste Type start->waste_id is_solid Solid this compound or Contaminated PPE? waste_id->is_solid Check Form is_liquid This compound Solution? is_solid->is_liquid No solid_waste Collect in Lined Solid Waste Container is_solid->solid_waste Yes is_empty Empty this compound Container? is_liquid->is_empty No liquid_waste Collect in Compatible Liquid Waste Carboy is_liquid->liquid_waste Yes rinse_q Triple-Rinse Container? is_empty->rinse_q Yes label_waste 2. Label Container Correctly (List All Constituents) solid_waste->label_waste liquid_waste->label_waste rinsate Collect Rinsate as Liquid Hazardous Waste rinse_q->rinsate Yes dispose_unrinsed Dispose as Solid Hazardous Waste rinse_q->dispose_unrinsed No rinsate->liquid_waste dispose_rinsed Deface Label & Dispose as Non-Hazardous Glass rinsate->dispose_rinsed end End: Waste Collected by EHS dispose_rinsed->end Alternative Path dispose_unrinsed->solid_waste store_waste 3. Store in Secondary Containment in Satellite Accumulation Area (SAA) label_waste->store_waste request_pickup 4. Request Pickup from EHS (When Full or Near Time Limit) store_waste->request_pickup request_pickup->end

Caption: Logical workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Fucosterol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Fucosterol, a bioactive sterol with significant research interest. Adherence to these procedural steps will minimize risk and ensure a safe laboratory environment.

Essential Safety and Handling Information

This compound, while exhibiting low toxicity in many studies, should be handled with care as a potentially hazardous material until more comprehensive toxicological data is available.[1] The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₂₉H₄₈O[2]
Molecular Weight 412.7 g/mol [2]
Appearance Crystalline solid
Solubility Soluble in ethanol and dimethyl formamide.
Storage Temperature -20°C
Purity Typically ≥98%

Personal Protective Equipment (PPE) for Handling this compound

The following diagram outlines the necessary personal protective equipment for handling this compound powder and solutions.

PPE_this compound cluster_ppe Required Personal Protective Equipment (PPE) labcoat Lab Coat (Long-sleeved, fully buttoned) gloves Gloves (Chemical-resistant, e.g., Nitrile) goggles Safety Goggles (Chemical splash protection) respirator Respirator (N95) (For handling powder) researcher Researcher researcher->labcoat Wears researcher->gloves Wears researcher->goggles Wears researcher->respirator Wears (when applicable)

Caption: Recommended PPE for handling this compound.

Operational Plan: From Receipt to Disposal

This section provides a step-by-step guide for the safe handling and disposal of this compound in a laboratory setting.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the product name and CAS number (17605-67-3) on the label match the order.

  • Store the container in a cool, dry, and well-ventilated area at the recommended temperature of -20°C.

  • Keep the container tightly closed and away from incompatible materials.

Preparation of this compound Solutions

The following workflow illustrates the safe preparation of this compound solutions.

Solution_Preparation_Workflow cluster_prep Solution Preparation weigh Weigh this compound Powder (in a chemical fume hood) dissolve Dissolve in Appropriate Solvent (e.g., Ethanol, DMF) weigh->dissolve mix Mix Thoroughly (Vortex or sonicate if necessary) dissolve->mix store Store Solution (Aliquoted at -20°C or -80°C) mix->store end Solution Ready for Use store->end start Start start->weigh

Caption: Workflow for preparing this compound solutions.

Experimental Use
  • All work with this compound, especially the handling of the powder, should be conducted in a certified chemical fume hood to avoid inhalation of dust.

  • Wear the appropriate PPE as outlined in the diagram above.

  • Avoid contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Do not eat, drink, or smoke in the laboratory where this compound is being handled.

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Solid Waste: Unused this compound powder, contaminated gloves, weigh boats, and other solid materials should be collected in a clearly labeled, sealed container for chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for hazardous liquid waste. Do not pour this compound solutions down the drain.[3]

  • Sharps: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container.

Disposal Procedure
  • All waste containing this compound must be disposed of as hazardous chemical waste.

  • Follow your institution's and local regulations for hazardous waste disposal.

  • It is recommended to use a licensed professional waste disposal service for the final disposal of this compound waste.[4]

  • One suggested method for disposal is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[3]

By adhering to these safety protocols and operational plans, researchers can confidently work with this compound while maintaining a high standard of laboratory safety. This proactive approach to chemical handling not only protects the individual researcher but also contributes to a culture of safety within the scientific community.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fucosterol
Reactant of Route 2
Fucosterol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.